tert-Butyl 2-(trifluoromethyl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSZBOUAGQERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382017 | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105935-24-8 | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(trifluoromethyl)acrylate (tBTFA), a fluorinated monomer of significant interest in polymer chemistry and materials science. This document details the synthesis of tBTFA, focusing on the preparation of its precursor, 2-(trifluoromethyl)acrylic acid (TFMAA), and its subsequent esterification. The physicochemical, spectroscopic, and reactive properties of tBTFA are presented in detail, supported by tabulated data for easy reference. Experimental protocols for key synthetic steps are provided, and the compound's reactivity and applications are visualized through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated polymers and specialty chemicals.
Introduction
This compound is a valuable monomer used in the synthesis of advanced polymers. The incorporation of the trifluoromethyl (-CF3) group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered solubility and reactivity. These characteristics make poly(this compound) and its copolymers suitable for a range of applications, including in the development of photoresists, specialty coatings, and advanced materials for the pharmaceutical and agrochemical industries. The bulky tert-butyl ester group offers stability during polymerization and can be readily removed under mild acidic conditions to yield the corresponding poly(2-(trifluoromethyl)acrylic acid), further expanding its utility.
Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-(trifluoromethyl)acrylic acid (TFMAA), followed by the esterification of TFMAA with tert-butanol.
Synthesis of 2-(Trifluoromethyl)acrylic Acid (TFMAA)
While several proprietary methods exist, a common route to TFMAA starts from 3,3,3-trifluoropropene.[1] The synthesis involves the introduction of a carboxylic acid functionality to the fluorinated alkene.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)acrylic Acid
This is a representative protocol based on general synthetic transformations. Researchers should consult specific literature for detailed, optimized procedures.
Materials:
-
3,3,3-Trifluoropropene
-
Oxidizing agent (e.g., KMnO4, RuO4)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3,3,3-trifluoropropene in a suitable solvent and cool the mixture.
-
Slowly add the oxidizing agent to the solution while maintaining the temperature within a controlled range.
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitoring by an appropriate analytical technique (e.g., GC-MS, NMR).
-
Upon completion, quench the reaction and perform an acidic workup to protonate the carboxylate salt.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield crude 2-(trifluoromethyl)acrylic acid.
-
Purify the crude product by recrystallization or distillation to obtain the final product.
Synthesis of this compound
The final step is the esterification of 2-(trifluoromethyl)acrylic acid with tert-butanol. This reaction is typically acid-catalyzed.
Experimental Protocol: Esterification of 2-(Trifluoromethyl)acrylic Acid
This is a representative protocol. Specific conditions may vary.
Materials:
-
2-(Trifluoromethyl)acrylic Acid (TFMAA)
-
tert-Butanol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inhibitor (e.g., hydroquinone monomethyl ether) to prevent polymerization
Procedure:
-
To a solution of 2-(trifluoromethyl)acrylic acid in an anhydrous solvent, add a catalytic amount of a strong acid.
-
Add an excess of tert-butanol to the reaction mixture.
-
Add a polymerization inhibitor.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Physicochemical Properties
The properties of this compound and its precursor are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105935-24-8 | [2] |
| Molecular Formula | C8H11F3O2 | [3] |
| Molecular Weight | 196.17 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ≥ 120 °C | [5] |
| Storage Temperature | 2 - 8 °C | [5] |
Table 2: Physicochemical Properties of 2-(Trifluoromethyl)acrylic Acid
| Property | Value | Reference(s) |
| CAS Number | 381-98-6 | [6] |
| Molecular Formula | C4H3F3O2 | [6] |
| Molecular Weight | 140.06 g/mol | [6] |
| Appearance | Colorless to off-white crystals | [6] |
| Melting Point | 51-52 °C | [6] |
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | (CDCl₃): Signals corresponding to the vinyl protons and the tert-butyl protons. The tert-butyl group typically shows a singlet at ~1.5 ppm. |
| ¹³C NMR | (CDCl₃): Resonances for the carbonyl carbon, vinyl carbons, quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |
| ¹⁹F NMR | (CDCl₃): A characteristic signal for the -CF₃ group. |
| IR (thin film) | Characteristic peaks for C=O (ester) stretching, C=C stretching, and C-F stretching. |
Table 4: Spectroscopic Data for 2-(Trifluoromethyl)acrylic Acid
| Technique | Key Data |
| ¹H NMR | (CDCl₃): Signals for the vinyl protons and the acidic proton of the carboxylic acid (broad singlet). |
| ¹³C NMR | (CDCl₃): Resonances for the carbonyl carbon, vinyl carbons, and the carbon of the trifluoromethyl group. |
| IR (KBr) | Broad O-H stretching band for the carboxylic acid, C=O stretching, C=C stretching, and C-F stretching bands. |
Reactivity and Applications
This compound is a versatile monomer that participates in various polymerization reactions. Its electron-deficient double bond also makes it a suitable substrate for Michael addition and cycloaddition reactions.[2]
Polymerization
tBTFA can be polymerized via several methods, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[7] These controlled radical polymerization techniques allow for the synthesis of well-defined block copolymers with tailored properties.
Applications
The primary application of tBTFA is in the synthesis of fluorinated polymers. These polymers are used in:
-
Photoresists: For the microelectronics industry.
-
Coatings: To impart hydrophobicity, oleophobicity, and chemical resistance.
-
Pharmaceutical and Agrochemical Synthesis: As a building block to introduce the trifluoromethyl group, which can enhance metabolic stability and bioavailability of drug candidates.[2]
Visualizations
Diagram 1: Synthesis Workflow of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]
- 3. PubChemLite - this compound (C8H11F3O2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. nbinno.com [nbinno.com]
- 7. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Monomer with a Dual-Personality: A Technical Guide to tert-Butyl 2-(Trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
In the landscape of advanced polymer chemistry, tert-Butyl 2-(trifluoromethyl)acrylate (tBTFMA), CAS Number 105935-24-8, stands out as a monomer of significant interest.[1] Its unique molecular architecture, featuring a bulky, acid-labile tert-butyl ester group juxtaposed with a strongly electron-withdrawing trifluoromethyl group, imparts a dual-personality that chemists can exploit for creating highly specialized polymers. This guide provides an in-depth exploration of tBTFMA, from its fundamental properties to its application in cutting-edge technologies like photolithography and specialty biomaterials. The interplay between the trifluoromethyl group, which enhances thermal stability and modifies surface properties, and the tert-butyl group, which offers a pathway to functional carboxylic acids via simple deprotection, makes tBTFMA a versatile building block for designing functional materials.[2]
Physicochemical & Safety Profile
A clear understanding of a monomer's properties is paramount for its effective and safe use in research and development.
Key Properties
| Property | Value | Source |
| CAS Number | 105935-24-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₁F₃O₂ | [1][3][6][7] |
| Molecular Weight | 196.17 g/mol | [1][3][4][7] |
| Appearance | Liquid | [4] |
| Boiling Point | 174 °C at 760 mmHg | [4] |
| Storage Temperature | 2 - 8 °C, under nitrogen | [4][6][7] |
Safety & Handling
As a laboratory chemical, tBTFMA requires careful handling in accordance with good industrial hygiene and safety procedures.[6]
-
Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6] Thermal decomposition can generate hazardous products like carbon oxides and hydrogen fluoride.[6]
-
Precautions: Always handle tBTFMA in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including protective gloves, chemical goggles or safety glasses, and a lab coat.[6]
-
Storage: The monomer should be stored in a tightly closed container in a dry, cool, and well-ventilated area, typically between 2-8°C.[6] It is often supplied with a stabilizer, like 4-hydroxyTEMPO, and the presence of oxygen is necessary for the stabilizer to function effectively.[4][7][8]
Synthesis and Purification
The synthesis of tBTFMA is typically achieved through the esterification of 2-(trifluoromethyl)acrylic acid. A common and effective method involves the reaction of the parent acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. This reaction leverages the stability of the tertiary carbocation formed from isobutylene to drive the esterification process.
Figure 1: General synthesis and purification workflow for tBTFMA.
Causality in Synthesis: The choice of isobutylene is strategic; it provides the tert-butyl group directly. The reaction is typically performed at moderate temperatures to prevent polymerization of the acrylate product. Purification by vacuum distillation is crucial to remove unreacted starting materials and byproducts, ensuring high purity of the monomer, which is essential for controlled polymerization.
Reactivity and Polymerization
The utility of tBTFMA is rooted in its polymerization characteristics. It can be polymerized through various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[9][10][11]
-
Influence of the CF₃ Group: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the acrylate double bond. It also imparts unique properties to the resulting polymer, poly(this compound) or PtBTFMA, including increased glass transition temperature (Tg), enhanced thermal stability, and low surface energy.
-
Acid-Labile Deprotection: The defining feature of PtBTFMA is the acid-catalyzed cleavage of the tert-butyl ester group.[9] This reaction, typically carried out using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), quantitatively converts the hydrophobic PtBTFMA into the hydrophilic poly(2-(trifluoromethyl)acrylic acid) or PTFMAA.[12] This dramatic switch in solubility and functionality is the cornerstone of its application in chemically amplified photoresists.
Figure 2: Key workflow from monomer to functional polymer.
Applications in Advanced Materials
The unique properties of tBTFMA and its corresponding polymers make them valuable in several high-technology fields.
Chemically Amplified Photoresists
The primary application of tBTFMA-containing polymers is in photolithography, the process used to manufacture microelectronics.[13][14] In a positive-tone, chemically amplified photoresist, the polymer matrix is designed to be initially insoluble in an aqueous developer.[15]
-
Mechanism: The resist, containing a tBTFMA copolymer and a photoacid generator (PAG), is coated onto a substrate.[16] Upon exposure to deep UV (DUV) radiation (e.g., 248 nm or 193 nm), the PAG generates a strong acid in the exposed regions. During a subsequent post-exposure bake, this acid catalyzes the deprotection of the tert-butyl groups, converting the polymer into an alkali-soluble carboxylic acid.[16] The exposed regions can then be selectively washed away by a developer, leaving a precise pattern. The inclusion of fluorine can also enhance transparency at shorter wavelengths (e.g., 157 nm).[13]
Specialty Coatings and Surfaces
Polymers derived from tBTFMA exhibit low surface energy due to the presence of the trifluoromethyl groups. This property is desirable for creating hydrophobic and oleophobic surfaces. Applications include anti-fouling coatings, low-adhesion surfaces for biomedical devices, and protective layers with high chemical resistance.
Drug Delivery and Biomaterials
The ability to switch a polymer from a hydrophobic to a hydrophilic state via a pH or acid trigger is highly valuable in drug delivery. Copolymers containing tBTFMA can be designed to form nanoparticles or micelles that encapsulate hydrophobic drugs. Upon reaching a target environment with a lower pH (such as a tumor or an endosome), the deprotection reaction can trigger the release of the encapsulated cargo.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and target molecular weights.
Protocol 1: Representative RAFT Polymerization of tBTFMA
This protocol describes a controlled polymerization to synthesize PtBTFMA with a predictable molecular weight and narrow polydispersity.
-
Reagents & Setup:
-
This compound (tBTFMA), inhibitor removed.
-
Chain Transfer Agent (CTA), e.g., cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD).[10]
-
Initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized.
-
Anhydrous solvent, e.g., 1,4-dioxane.
-
Schlenk flask, magnetic stirrer, nitrogen/argon line.
-
-
Procedure:
-
To a Schlenk flask, add tBTFMA (e.g., 10 mmol), CDPCD (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol).
-
Add anhydrous dioxane (e.g., 5 mL).
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill with nitrogen or argon and place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the reaction to proceed for the desired time (e.g., 8-24 hours). Monitor conversion via ¹H NMR if desired.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
-
Characterization:
-
Determine molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
-
Confirm polymer structure using ¹H and ¹⁹F NMR spectroscopy.
-
Protocol 2: Acid-Catalyzed Deprotection of PtBTFMA
This protocol describes the conversion of the hydrophobic PtBTFMA to the hydrophilic PTFMAA.
-
Reagents & Setup:
-
Procedure:
-
Dissolve the PtBTFMA polymer (e.g., 1 g) in a suitable solvent like DCM (e.g., 20 mL) in a round-bottom flask. A more effective and rapid deprotection can be achieved using HCl in HFIP.[12]
-
Add a molar excess of the acid. For TFA, a 5-10 fold excess relative to the tert-butyl ester units is common.[9]
-
Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours.[9][12] Completion can be monitored by the disappearance of the tert-butyl signal in ¹H NMR.
-
Remove the solvent and excess acid under reduced pressure (rotary evaporation).
-
Redissolve the resulting polymer in a solvent like methanol or acetone and precipitate into a non-solvent like diethyl ether or hexane to purify.
-
Collect the final PTFMAA polymer by filtration and dry under vacuum.
-
-
Validation:
-
Confirm complete deprotection by ¹H NMR spectroscopy (disappearance of the peak around 1.5 ppm corresponding to the tert-butyl protons).
-
Verify the new structure using FTIR spectroscopy (appearance of a broad carboxylic acid O-H stretch).
-
Conclusion
This compound is more than just a monomer; it is a strategic tool for polymer scientists. Its unique combination of a fluorinated functional group and an acid-cleavable ester allows for the creation of smart polymers that can respond to chemical stimuli. From enabling the relentless miniaturization in the semiconductor industry to offering new possibilities for targeted drug delivery, the applications of tBTFMA are a direct result of its carefully balanced molecular design. As research continues, this versatile building block will undoubtedly play a role in the development of next-generation advanced materials.
References
- 1. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]
- 2. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]
- 3. indofinechemical.com [indofinechemical.com]
- 4. This compound,97%,stabilized with 0.025% 4-hydroxyTEMPO | 105935-24-8 [sigmaaldrich.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. chemscene.com [chemscene.com]
- 8. chemicals.basf.com [chemicals.basf.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Willson Research Group - Research - 157 nm Photoresist Materials [willson.cm.utexas.edu]
- 14. researchgate.net [researchgate.net]
- 15. microchemicals.com [microchemicals.com]
- 16. EP1152295A1 - Tertiary-butyl acrylate polymers and their use in photoresist compositions - Google Patents [patents.google.com]
Molecular formula and structure of tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in polymer chemistry and medicinal drug discovery. The incorporation of a trifluoromethyl group onto the acrylate backbone imparts unique chemical properties, making it a valuable building block for the synthesis of advanced materials and complex molecular architectures. Its electron-deficient double bond makes it a prime candidate for various chemical transformations, including Michael additions and cycloadditions.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, complete with experimental insights and workflow visualizations.
Molecular Formula and Structure
The molecular formula of this compound is C₈H₁₁F₃O₂ .[2][3][4] It has a molecular weight of approximately 196.17 g/mol .[2][4]
Structural Representation:
-
SMILES: C=C(C(=O)OC(C)(C)C)C(F)(F)F[2]
-
InChI: InChI=1S/C8H11F3O2/c1-5(8(9,10,11)6(12)13-7(2,3)4/h1H2,2-4H3
The structure consists of a tert-butyl ester group attached to an acrylate moiety, with a trifluoromethyl group at the 2-position of the acrylate.
Physicochemical and Safety Data
A summary of the key physicochemical and safety data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁F₃O₂ | [2][3][4] |
| Molecular Weight | 196.17 g/mol | [2][4] |
| CAS Number | 105935-24-8 | [2] |
| Appearance | Colorless Liquid | |
| Boiling Point | 174 °C at 760 mmHg | |
| Purity | Typically >97% | [2] |
| Storage Temperature | 4 °C, under nitrogen |
Table 2: Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Applications in Synthesis
Michael Addition Reactions
The electron-withdrawing trifluoromethyl group makes the double bond of this compound highly susceptible to nucleophilic attack in a Michael addition reaction. This reactivity is harnessed in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules. The tert-butyl ester group offers the advantage of being stable during many reactions and can be readily removed under mild acidic conditions to yield the corresponding carboxylic acid.[1]
A general workflow for a Michael addition reaction involving this compound is depicted below.
RAFT Polymerization
This compound is a valuable monomer in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This monomer can be used to create block copolymers with unique properties. For instance, it has been copolymerized with vinyl acetate to form alternating block copolymers.[5]
Below is a simplified logical diagram illustrating the key stages of a RAFT polymerization process.
Experimental Protocols
For reactions utilizing this compound, the following example protocol for a thia-Michael addition is provided based on general laboratory procedures.
Example Protocol: Thia-Michael Addition of a Thiol to this compound
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF at room temperature, add the desired thiol (1.1 eq).
-
Catalyst Addition: If required, a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU, 0.1 eq) is added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Michael adduct.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Conclusion
This compound is a highly functionalized monomer with significant potential in both polymer science and drug discovery. Its unique electronic properties, conferred by the trifluoromethyl group, make it a versatile building block for a range of chemical transformations. The ability to readily polymerize in a controlled manner and undergo efficient Michael additions allows for the creation of novel materials and complex organic molecules with tailored properties. Further exploration of this reagent is likely to yield new advancements in materials science and medicinal chemistry.
References
- 1. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C8H11F3O2) [pubchemlite.lcsb.uni.lu]
- 4. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]
- 5. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemistry of Trifluoromethylated Acrylates for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated acrylates are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The incorporation of a trifluoromethyl (-CF3) group into the acrylate backbone imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and reactivity of the parent molecule. This technical guide provides a comprehensive overview of the chemistry of trifluoromethylated acrylates, with a focus on their synthesis, properties, and applications in drug development.
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the acrylate system, enhancing its reactivity as a Michael acceptor and influencing the stability of adjacent functional groups. In drug design, the -CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom, offering advantages such as increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2] These properties make trifluoromethylated acrylates valuable building blocks for the synthesis of a wide range of biologically active molecules, including heterocyclic compounds, amino acids, and complex natural product analogues.
This guide will delve into the key synthetic methodologies for accessing both α- and β-trifluoromethylated acrylates, provide a summary of their known physicochemical properties, and detail experimental protocols for their synthesis and key reactions. Furthermore, it will explore their applications in the development of novel therapeutic agents, offering insights for researchers and professionals in the field of drug discovery.
Physicochemical Properties of Trifluoromethylated Acrylates
The introduction of a trifluoromethyl group has a pronounced effect on the physical and chemical properties of acrylate derivatives. The high electronegativity of fluorine atoms leads to a strong polarization of the C-F bonds, resulting in a highly electron-deficient -CF3 group. This, in turn, influences the molecule's polarity, boiling point, melting point, and spectral characteristics. Below are tables summarizing the available data for some common trifluoromethylated acrylates.
Table 1: Physical Properties of Key Trifluoromethylated Acrylates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| 2-(Trifluoromethyl)acrylic acid | 381-98-6 | C4H3F3O2 | 140.06 | 51-52 | - | - | - |
| Methyl 2-(trifluoromethyl)acrylate | 382-90-1 | C5H5F3O2 | 154.09 | - | - | - | - |
| Ethyl 4,4,4-trifluorocrotonate | 25597-16-4 | C6H7F3O2 | 168.11 | - | 114-115 | 1.3601 | 1.125 |
| Trifluoromethyl acrylate | - | C4H3F3O2 | 140.06 | - | - | - | - |
Table 2: Spectral Data for Key Trifluoromethylated Acrylates
| Compound Name | 1H NMR (δ ppm) | 13C NMR (δ ppm) | 19F NMR (δ ppm) | IR (cm-1) |
| 2-(Trifluoromethyl)acrylic acid | 1H NMR data is available.[3] | 13C NMR data is available.[3] | 19F NMR data is available.[3] | IR data is available.[3] |
| Ethyl 4,4,4-trifluorocrotonate | 1H NMR data is available.[4] | 13C NMR data is available.[5] | 19F NMR data is available.[5] | IR data is available.[5] |
Synthetic Methodologies and Experimental Protocols
A variety of synthetic methods have been developed to access trifluoromethylated acrylates. These methods often involve the introduction of the trifluoromethyl group at an early stage, followed by the construction of the acrylate moiety. Key synthetic strategies include the Horner-Wadsworth-Emmons reaction, the Mizoroki-Heck reaction, and the Reformatsky reaction.
Synthesis of α-(Trifluoromethyl)acrylates
A common route to α-(trifluoromethyl)acrylates involves the reaction of aldehydes with phosphonates bearing a trifluoromethyl group.
Caption: Synthetic workflow for trifluoromethylated acrylates.
Experimental Protocol: Synthesis of Ethyl 2-(Trifluoromethyl)acrylate via Horner-Wadsworth-Emmons Reaction
This protocol is a general representation based on established Horner-Wadsworth-Emmons procedures.
-
Reagents and Equipment:
-
Triethyl 2-(trifluoromethyl)phosphonoacetate
-
Paraformaldehyde
-
Potassium carbonate
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a stirred solution of triethyl 2-(trifluoromethyl)phosphonoacetate (1.0 eq) in anhydrous THF at 0 °C, add potassium carbonate (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of paraformaldehyde (1.5 eq) in THF dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford ethyl 2-(trifluoromethyl)acrylate.
-
Synthesis of β-(Trifluoromethyl)acrylates
The Mizoroki-Heck reaction is a powerful tool for the synthesis of β-aryl-α,β-unsaturated esters, and has been successfully applied to the synthesis of trifluoromethylated acrylates.
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluorocrotonate via Mizoroki-Heck Reaction
This protocol is a general representation based on established Mizoroki-Heck procedures.[6][7][8][9][10]
-
Reagents and Equipment:
-
3,3,3-Trifluoropropene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask and line for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask charged with palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), add anhydrous DMF.
-
The mixture is degassed and backfilled with argon.
-
Add ethyl acrylate (1.0 eq) and triethylamine (1.5 eq) to the reaction mixture.
-
Bubble 3,3,3-trifluoropropene gas through the solution for 15 minutes.
-
The reaction vessel is sealed and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield ethyl 4,4,4-trifluorocrotonate.
-
Key Reactions of Trifluoromethylated Acrylates
The electron-withdrawing trifluoromethyl group renders the β-carbon of the acrylate highly electrophilic, making these compounds excellent substrates for Michael addition reactions.
Caption: Michael addition to a trifluoromethylated acrylate.
Experimental Protocol: Michael Addition of a Thiol to Ethyl 4,4,4-trifluorocrotonate
This protocol is a general representation based on established thiol-Michael addition procedures.[11][12][13][14][15]
-
Reagents and Equipment:
-
Ethyl 4,4,4-trifluorocrotonate
-
Thiophenol
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in dichloromethane, add thiophenol (1.1 eq).
-
Add a catalytic amount of triethylamine (0.1 eq) to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the corresponding Michael adduct.
-
Applications in Drug Development
The unique properties conferred by the trifluoromethyl group make trifluoromethylated acrylates highly valuable synthons in drug discovery. They serve as precursors to a variety of bioactive molecules, including anti-inflammatory agents, antiviral compounds, and various heterocyclic scaffolds.[2][16][17][18]
Synthesis of Bioactive Heterocycles
Trifluoromethylated acrylates are versatile starting materials for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazolines and pyrazoles, which are known to exhibit a wide range of pharmacological activities.[19][20][21][22][23][24][25]
Example: Synthesis of Trifluoromethylated Pyrazolines
Trifluoromethylated pyrazolines can be synthesized via the cycloaddition reaction of a trifluoromethylated acrylate with a hydrazine.
Caption: Synthesis of trifluoromethylated pyrazolines.
Precursors to Anti-inflammatory and Antiviral Agents
The incorporation of a trifluoromethyl group can enhance the anti-inflammatory and antiviral properties of drug candidates. Trifluoromethylated acrylates can be used as key intermediates in the synthesis of these agents. For instance, the crotonic acid moiety is found in some anti-inflammatory compounds, and the introduction of a trifluoromethyl group can modulate the activity and pharmacokinetic profile of these molecules.[18] Similarly, in the realm of antiviral research, the trifluoromethyl group is a common feature in many approved drugs, and trifluoromethylated acrylates provide a means to introduce this important functional group.[16][26]
Trifluoromethylated acrylates are versatile and powerful building blocks in modern organic chemistry and drug discovery. Their unique electronic and steric properties, imparted by the trifluoromethyl group, provide chemists with a valuable tool to fine-tune the characteristics of molecules for a variety of applications. The synthetic methodologies outlined in this guide, along with the key reactions and applications, highlight the importance of these compounds in the development of new materials and therapeutic agents. As research in this area continues to expand, the utility of trifluoromethylated acrylates in creating innovative solutions for scientific and medical challenges is expected to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. 2-(Trifluoromethyl)acrylic acid | C4H3F3O2 | CID 587694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4,4,4-trifluorocrotonate(25597-16-4) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 4,4,4-trifluorocrotonate [webbook.nist.gov]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts [ouci.dntb.gov.ua]
- 11. Catalyst-Free Thia-Michael Addition to α-Trifluoromethylacrylates for 3D Network Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. hereon.de [hereon.de]
- 15. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. all-imm.com [all-imm.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bibliographies: 'Trifluoromethylated pyrazoline synthesis' – Grafiati [grafiati.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)acrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for producing 2-(trifluoromethyl)acrylate monomers. These monomers, including 2-(trifluoromethyl)acrylic acid (TFMAA) and its corresponding esters, are of significant interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced thermal stability and chemical resistance in the resulting polymers. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the logical relationships between different synthetic pathways.
Core Synthesis Strategies
The synthesis of 2-(trifluoromethyl)acrylate monomers predominantly proceeds through a few key chemical transformations. The selection of a particular strategy often depends on the availability of starting materials, desired scale, and the specific ester functionality required. The most prominent routes involve the carbonylation of a trifluoromethyl-substituted propene derivative and the esterification of 2-(trifluoromethyl)acrylic acid or its acyl chloride.
Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene
A robust and well-documented method for the synthesis of 2-(trifluoromethyl)acrylic acid involves the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene. This approach offers a direct route to the carboxylic acid, which can then be used as a precursor for various ester derivatives.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
A one-liter stainless steel autoclave is charged with a mixture of dichlorobis(triphenylphosphine)palladium (5.5 g, 7.85 x 10⁻³ mol), 2-bromo-3,3,3-trifluoropropene (139 g, 0.794 mol), water (20 g, 1.11 mol), and triethylamine (109 g, 1.08 mol) in tetrahydrofuran (500 ml).[1] The autoclave is then pressurized with carbon monoxide to 35 atmospheres and heated to a temperature of 75°C to 80°C with stirring for 2 hours.[1] Following the reaction, the mixture is acidified with 2N-hydrochloric acid and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate. The final product, α-trifluoromethylacrylic acid, is isolated by distillation under reduced pressure.[1]
Quantitative Data:
| Product | Starting Material | Catalyst | Solvent | Yield | Boiling Point | Melting Point |
| α-Trifluoromethylacrylic Acid | 2-Bromo-3,3,3-trifluoropropene | Dichlorobis(triphenylphosphine)palladium | Tetrahydrofuran | 67% | 90°C / 28 mmHg | 52.5°C - 53.0°C |
Synthesis of 2-(Trifluoromethyl)acrylate Esters via Esterification
The preparation of alkyl 2-(trifluoromethyl)acrylates is commonly achieved through the esterification of 2-(trifluoromethyl)acrylic acid or the reaction of its corresponding acyl chloride with an alcohol.
This classic method involves the reaction of 2-(trifluoromethyl)acrylic acid with an alcohol in the presence of an acid catalyst.
General Experimental Protocol:
In a typical procedure, 2-(trifluoromethyl)acrylic acid is dissolved in an excess of the desired alcohol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added, and the mixture is refluxed until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The excess alcohol is then removed under reduced pressure, and the crude ester is purified by distillation or column chromatography.
For more sensitive alcohols or to achieve higher yields, the use of 2-(trifluoromethyl)acryloyl chloride is a preferred method. The acyl chloride is typically prepared by treating 2-(trifluoromethyl)acrylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Experimental Protocol for 2,2,2-Trifluoroethyl Methacrylate:
A two-step synthesis for a related monomer, 2,2,2-trifluoroethyl methacrylate, provides a relevant example of this approach. First, methacrylic acid is reacted with thionyl chloride in the presence of DMF and a polymerization inhibitor at 40-60°C to yield methacryloyl chloride.[2] Subsequently, the obtained methacryloyl chloride is reacted with 2,2,2-trifluoroethanol at 50-70°C to produce 2,2,2-trifluoroethyl methacrylate.[2] While this example uses methacrylic acid, the principle is directly applicable to the synthesis of 2-(trifluoromethyl)acrylate esters.
Quantitative Data for a Related Methacrylate Synthesis:
| Product | Starting Materials | Yield | Purity |
| 2,2,2-Trifluoroethyl Methacrylate | Methacrylic Anhydride, 2,2,2-Trifluoroethanol | 97.6% | >98% (GC) |
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the key synthetic pathways and their interconnections.
Caption: Overview of the primary synthetic routes to 2-(trifluoromethyl)acrylate monomers.
Caption: Detailed experimental workflows for the synthesis of 2-(trifluoromethyl)acrylates.
References
An In-Depth Technical Guide to the Electron-Withdrawing Nature of α-Trifluoromethyl Acrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a privileged position due to its profound impact on the physicochemical and biological properties of parent molecules. When appended to an acrylate scaffold at the α-position, the CF₃ group creates a unique class of monomers and building blocks: α-trifluoromethyl acrylates. This technical guide provides a comprehensive overview of the potent electron-withdrawing nature of this functional group, detailing its effects on reactivity, particularly as a Michael acceptor. This document includes a summary of key quantitative data, detailed experimental protocols for their synthesis and key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development.
The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the rest of the molecule. This potent electronic pull significantly modulates the properties of adjacent functional groups.
In the context of α-trifluoromethyl acrylates, the CF₃ group dramatically lowers the electron density of the entire acrylate system. This has two major consequences:
-
Activation of the Carbon-Carbon Double Bond: The double bond becomes exceptionally electron-deficient, making it a highly reactive Michael acceptor, susceptible to attack by a wide range of nucleophiles.
-
Increased Acidity of the Parent Acid: The electron-withdrawing effect stabilizes the carboxylate anion, leading to a significant decrease in the pKa of the corresponding carboxylic acid. For instance, 2-(trifluoromethyl)acrylic acid has a predicted pKa of approximately 2.07, making it a considerably stronger acid than acrylic acid (pKa ≈ 4.25).[1]
This pronounced electron-deficient character is quantitatively captured by Hammett substituent constants, which measure the electronic influence of substituents on a benzene ring. The CF₃ group exhibits large, positive σ values, indicative of its strong electron-withdrawing capacity through both inductive and resonance effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters that illustrate the electron-withdrawing nature and characteristics of α-trifluoromethyl acrylates and their precursors.
Table 1: Physicochemical Properties
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| pKa | ~2.07 | 2-(Trifluoromethyl)acrylic acid | [1] |
| Hammett Constant (σ_m) | 0.44 | -CF₃ | Stenutz, Hammett substituent constants |
| Hammett Constant (σ_p) | 0.53 | -CF₃ | Stenutz, Hammett substituent constants |
Table 2: Spectroscopic Data for 2-(Trifluoromethyl)acrylic Acid
| Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|
| ¹³C NMR | 167.9, 131.6 (q, J=33.1 Hz), 125.8 (q, J=276.4 Hz), 125.7 | ChemicalBook, CAS#381-98-6 |
| ¹⁹F NMR | -67.4 | ResearchGate, Quantification of an acrylic acid analogue using ¹⁹F NMR |
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1740 - 1760 | Strong |
| C=C (Alkene) | 1640 - 1650 | Medium |
| C-F Stretch | 1100 - 1350 | Strong, often multiple bands |
Synthesis of α-Trifluoromethyl Acrylates
A robust and widely used method for the synthesis of substituted α-trifluoromethyl acrylates is the ligand-free palladium-catalyzed Mizoroki-Heck reaction.[2] This reaction couples an aryl or vinyl halide with an α-trifluoromethyl acrylate ester, offering a versatile route to a diverse range of derivatives.
Experimental Protocol: Synthesis of Methyl 3-phenyl-2-(trifluoromethyl)acrylate
This protocol is a representative example of a ligand-free Mizoroki-Heck reaction.
-
Reagents and Setup: To a flame-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), silver(I) carbonate (Ag₂CO₃, 2.0 mmol), and a magnetic stir bar.
-
Atmosphere: Evacuate and backfill the tube with dry nitrogen or argon gas three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add iodobenzene (1.0 mmol), methyl 2-(trifluoromethyl)acrylate (1.2 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and silver salts.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 3-phenyl-2-(trifluoromethyl)acrylate.
Reactivity as a Michael Acceptor
The highly electron-deficient nature of the β-carbon in α-trifluoromethyl acrylates makes them excellent substrates for Michael addition reactions. This 1,4-conjugate addition is a powerful tool for C-C, C-N, C-S, and C-P bond formation.
Aza-Michael Addition
The addition of nitrogen-based nucleophiles, such as primary and secondary amines, to α-trifluoromethyl acrylates proceeds efficiently, often without the need for a catalyst, to yield β-amino acid derivatives.[3] These products are valuable precursors for synthesizing fluorinated analogues of β-lactams and other nitrogen-containing heterocycles.
-
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-(trifluoromethyl)acrylate (1.0 mmol) and benzylamine (1.1 mmol).
-
Solvent-Free Condition: If both reactants are liquids, the reaction can often be performed neat (solvent-free). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours. For less reactive amines, gentle heating (40-50 °C) may be required.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the corresponding β-amino ester. No aqueous workup is typically necessary for this clean transformation.
Phospha-Michael Addition
The reaction with phosphorus-based nucleophiles, such as phosphines or phosphites, provides a direct route to compounds containing contiguous C-P and C-CF₃ bonds.[4][5] These organophosphorus compounds have applications as ligands, catalysts, and biologically active molecules.
-
Reagents and Setup: To a 25 mL round-bottom flask, add ethyl 2-(trifluoromethyl)acrylate (1.0 mmol), diethyl phosphite (1.2 mmol), and anhydrous tetrahydrofuran (THF, 10 mL).
-
Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 6-12 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired phosphonate product.
Visualizing the Electron-Withdrawing Effect
The powerful inductive effect of the α-trifluoromethyl group polarizes the entire acrylate system. This can be visualized through a logical workflow diagram illustrating how this electronic feature dictates the molecule's reactivity profile.
Conclusion and Outlook
α-Trifluoromethyl acrylates are highly valuable and versatile building blocks for chemical synthesis. Their defining characteristic—a powerful, inductively driven electron-withdrawing nature—renders their carbon-carbon double bond exceptionally susceptible to nucleophilic attack. This predictable reactivity, particularly in Michael additions, provides reliable and efficient pathways to complex fluorinated molecules that are of significant interest to the pharmaceutical and agrochemical industries. The synthetic protocols and quantitative data provided in this guide serve as a foundational resource for scientists looking to leverage the unique properties of these reagents in their research and development endeavors. Future work in this area will likely focus on developing asymmetric variations of these reactions and expanding the scope of nucleophiles to access an even broader array of novel trifluoromethylated compounds.
References
- 1. 2-(Trifluoromethyl)acrylic acid CAS#: 381-98-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. | Semantic Scholar [semanticscholar.org]
Literature review on the polymerization of tert-Butyl 2-(trifluoromethyl)acrylate
An In-depth Technical Guide to the Polymerization of tert-Butyl 2-(trifluoromethyl)acrylate
Introduction
This compound (tBTFA), also known as tert-butyl α-trifluoromethylacrylate, is a fluorinated monomer that has garnered significant interest in polymer chemistry. The incorporation of the trifluoromethyl group imparts unique properties to the resulting polymers, including thermal stability, chemical resistance, and distinct optical and surface characteristics. These properties make poly(this compound) (PtBTFA) and its copolymers valuable materials for a range of applications, from advanced coatings and optical materials to biomedical devices. This technical guide provides a comprehensive literature review of the polymerization of tBTFA, focusing on various polymerization techniques, experimental protocols, and key quantitative data. It is intended for researchers, scientists, and drug development professionals working with fluorinated polymers.
Polymerization Methods
The polymerization of tBTFA has been explored through several methods, primarily focusing on radical polymerization techniques. While tBTFA can undergo homopolymerization, it is frequently copolymerized with other monomers to tailor the final properties of the material.
Free Radical Polymerization
Conventional free radical polymerization is a common method for polymerizing tBTFA, particularly in copolymerization systems. In this process, a free radical initiator is used to generate radicals that attack the double bond of the monomer, initiating a chain reaction.
The radical copolymerization of tBTFA (referred to as MAF-TBE) with 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) has been investigated.[1] These studies have shown that tBTFA's incorporation into the copolymer can be less than 50 mol %, as it does not readily undergo radical homopolymerization under the studied conditions.[1] The resulting copolymers exhibit a random or alternating structure depending on the monomer feed ratio.[1]
Another study focused on the radical copolymerization of tBTFA with 2,2,2-trifluoroethyl methacrylate (TFEMA).[2] The kinetics of this copolymerization were studied to determine the reactivity ratios of the comonomers, which indicate that the resulting copolymer structure consists of poly(TFEMA) micro-blocks separated by single tBTFA units.[2]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This technique employs a chain transfer agent (CTA) to mediate the polymerization process.
The RAFT polymerization of tBTFA has been explored in the context of block copolymer synthesis. For instance, block copolymers containing a poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) segment have been synthesized using RAFT polymerization.[3] The choice of CTA is crucial for achieving well-defined block copolymers, with cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) being identified as a universal and effective CTA for this system.[3] The resulting block copolymers showed acceptable dispersity values (Đ ≤ 1.36).[3]
More recently, the ring-expansion RAFT (RE-RAFT) polymerization of tert-butyl acrylate has been demonstrated using a cyclic trithiocarbonate derivative, opening up possibilities for the synthesis of cyclic polyacrylates.[4] While this study did not use tBTFA directly, the methodology could potentially be adapted for it.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst, typically a copper complex, to control the polymerization. While the provided literature does not detail the ATRP of tBTFA specifically, extensive research has been conducted on the ATRP of tert-butyl acrylate (tBA).[5][6][7][8][9] These studies provide a strong foundation for developing ATRP protocols for tBTFA.
Controlled polymerizations of tBA have been achieved using a CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) catalyst system with an alkyl bromide initiator.[5][7] The addition of a solvent is often necessary to create a homogeneous catalytic system and to control the polymerization rate, leading to polymers with low polydispersity.[5][7]
Anionic and Group Transfer Polymerization
Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions. The anionic polymerization of tert-butyl acrylate has been studied, indicating that under carefully purified conditions, living polymerization can be achieved at low temperatures (-78°C) using n-butyllithium as an initiator in tetrahydrofuran.[10] However, side reactions can occur during initiation.[10] The application of anionic polymerization to tBTFA is not explicitly detailed in the provided search results but remains a potential route for synthesizing well-defined PtBTFA.
Group transfer polymerization (GTP) is another method for the controlled polymerization of acrylic monomers at or above room temperature.[11][12] It involves the use of a silyl ketene acetal initiator and a nucleophilic or Lewis acid catalyst.[11] Similar to anionic polymerization, direct application of GTP to tBTFA is not described in the search snippets but could be a viable method.
Quantitative Data Summary
The following tables summarize the quantitative data found in the literature for the polymerization of tBTFA.
Table 1: Reactivity Ratios in Free Radical Copolymerization
| Comonomer 1 | Comonomer 2 | r₁ | r₂ | Temperature (°C) | Reference |
| 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | This compound (MAF-TBE) | 1.71 ± 0.01 | 0 | 74 | [1] |
| 2,2,2-trifluoroethyl methacrylate (TFEMA) | tert-butyl α-trifluoromethacrylate (TBTFMA) | 4.87 ± 1.50 | 0.10 ± 0.02 | 74 | [2] |
Table 2: Molecular Weight and Polydispersity Data for Copolymers of tBTFA
| Polymerization Method | Copolymer System | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conditions | Reference |
| Free Radical | poly(FATRIFE-co-MAF-TBE) | 1.5 x 10⁴ - 9.6 x 10⁴ | 1.5 - 3.1 | tert-butyl 2,2-dimethylperoxypropanoate initiator, acetonitrile solution | [1] |
| RAFT | poly(VAc-alt-MAF-TBE)-b-poly(M) | - | ≤ 1.36 | CDPCD as CTA, 40°C | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key polymerization techniques based on the provided literature.
Free Radical Copolymerization of tBTFA and FATRIFE
This protocol is based on the study by Cracowski et al.[1]
-
Materials: 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), this compound (MAF-TBE), tert-butyl 2,2-dimethylperoxypropanoate (initiator), acetonitrile (solvent).
-
Procedure:
-
A solution of FATRIFE, MAF-TBE, and the initiator is prepared in acetonitrile in a reaction vessel.
-
The reaction mixture is degassed to remove oxygen, which can inhibit radical polymerization.
-
The vessel is sealed and placed in a temperature-controlled bath at 74°C to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time.
-
The polymerization is quenched, typically by cooling and exposure to air.
-
The resulting copolymer is isolated by precipitation in a non-solvent and dried.
-
The copolymer composition is determined by ¹⁹F NMR, and molecular weight and polydispersity are determined by size exclusion chromatography (SEC).
-
RAFT Polymerization for Block Copolymers Containing tBTFA
This protocol is a generalized procedure based on the synthesis of block copolymers containing poly(VAc-alt-MAF-TBE).[3]
-
Materials: Vinyl acetate (VAc), tert-butyl-2-trifluoromethacrylate (MAF-TBE), a suitable comonomer (M) for the second block, cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) as the CTA, a suitable radical initiator (e.g., AIBN), and a solvent.
-
Procedure for Macro-CTA Synthesis:
-
VAc, MAF-TBE, CDPCD, and the initiator are dissolved in a suitable solvent in a reaction vessel.
-
The mixture is deoxygenated.
-
The polymerization is carried out at a specific temperature (e.g., 40°C) for a set time to form the poly(VAc-alt-MAF-TBE) macro-CTA.
-
The macro-CTA is purified.
-
-
Procedure for Block Copolymerization:
-
The purified macro-CTA, the second monomer (M), and a fresh portion of the initiator are dissolved in a solvent.
-
The mixture is deoxygenated.
-
The chain extension is carried out under controlled temperature conditions.
-
The resulting block copolymer is isolated and characterized for its molecular weight and polydispersity.
-
ATRP of tert-Butyl Acrylate (as a model for tBTFA)
This protocol is based on the work of Davis and Matyjaszewski on the ATRP of tert-butyl acrylate.[5][7]
-
Materials: tert-Butyl acrylate (tBA) (purified by removing inhibitor), methyl 2-bromopropionate (initiator), CuBr (catalyst), N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) (ligand), and a solvent (e.g., p-dimethoxybenzene).
-
Procedure:
-
The monomer (tBA) and solvent are added to a Schlenk flask and deoxygenated.
-
The initiator, catalyst (CuBr), and ligand (PMDETA) are added to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is placed in a thermostated oil bath at a specific temperature (e.g., 60°C) to start the polymerization.
-
Samples are taken periodically to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by SEC).
-
The polymerization is terminated by cooling and exposing the reaction mixture to air.
-
The catalyst is removed by passing the polymer solution through a column of neutral alumina.
-
The polymer is isolated by precipitation and dried under vacuum.
-
Mandatory Visualizations
The following diagrams illustrate the key polymerization mechanisms and a general experimental workflow.
Caption: Mechanism of Free Radical Polymerization of tBTFA.
Caption: Mechanism of RAFT Polymerization.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: General Experimental Workflow for Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. [PDF] Anionic Polymerization of tert-Butyl Acrylate | Semantic Scholar [semanticscholar.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
A Technical Guide to tert-Butyl 2-(trifluoromethyl)acrylate: Commercial Availability, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on tert-Butyl 2-(trifluoromethyl)acrylate (CAS No. 105935-24-8), a key fluorinated monomer in polymer chemistry and a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines its commercial availability from various suppliers, details its physicochemical properties, and presents relevant experimental protocols for its use.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers catering to research and development as well as bulk manufacturing needs. The compound is typically offered at purities of 95% or 97% and is often stabilized with agents like 4-hydroxy-TEMPO to prevent polymerization during storage.[1][2][3] Below is a comparative summary of offerings from prominent suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Additional Notes |
| ChemScene [1][3] | 105935-24-8 | 97% (stabilized with 0.025% 4-hydroxyTEMPO) | 250mg, 1g | $12.00 - $43.00 | Offers custom synthesis and commercial production services. |
| AKSci [2] | 105935-24-8 | 95% | 1g, 5g, 25g | $93.00 - $850.00 | Products are not sold to individuals and do not ship to residential addresses. |
| Sigma-Aldrich [3] | 105935-24-8 | 97% (stabilized with 0.025% 4-hydroxyTEMPO) | Varies | Pricing available upon login for organizational/contract pricing. | Provides key documents such as Certificate of Analysis (COA) and Certificate of Origin (COO). |
| Manchester Organics [4] | 105935-24-8 | Not specified | Varies | Not specified | Discounts may be available for larger volume orders. |
| Matrix Scientific [5] | 105935-24-8 | Not specified | Varies | Not specified | Classifies the compound as an irritant and provides Safety Data Sheets (SDS). |
| MySkinRecipes [6] | 105935-24-8 | 97% | Varies | Not specified | Highlights its use as a fluorinated building block in organic synthesis. |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.
| Property | Value | Source |
| CAS Number | 105935-24-8 | [1][2][3][4][5][7] |
| Molecular Formula | C₈H₁₁F₃O₂ | [1][4][5] |
| Molecular Weight | 196.17 g/mol | [1][5] |
| Appearance | Liquid | [3] |
| Boiling Point | 174 °C at 760 mmHg; 120 °C | [3][5] |
| Purity | 95% or 97% | [1][2][3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [3][6][8] |
| Synonyms | T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE, tert-Butyl 2-(trifluoromethyl)prop-2-enoate | [1][8] |
| InChI Key | RCSSZBOUAGQERK-UHFFFAOYSA-N | [3] |
| SMILES | C=C(C(=O)OC(C)(C)C)C(F)(F)F | [1] |
Experimental Protocols
General Synthesis of tert-Butyl Acrylates
General Reaction Scheme:
Key Steps from a Patented Process for tert-Butyl Acrylate[9]:
-
Catalyst and Acid Mixing: A catalyst, such as p-toluenesulfonic acid, is uniformly mixed with acrylic acid.
-
Preheating: The mixture is passed through a preheating system.
-
Reaction with Isobutene: The preheated mixture is introduced into a microchannel reactor along with liquefied isobutene.
-
Acid-Alkene Addition: An acid-alkene addition reaction occurs within the reactor.
-
Separation: The resulting reaction liquid is separated to obtain the tert-butyl acrylate product.
Disclaimer: This is a generalized description of a related synthesis and would require significant adaptation and optimization for the synthesis of this compound.
De-tert-butylation of Poly(tert-butyl acrylate)
The tert-butyl ester group is often used as a protecting group in polymer synthesis, which can be later removed to yield the corresponding poly(acrylic acid). A common method for this deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]
Experimental Protocol for De-tert-butylation[10]:
-
Dissolution: Dissolve the poly(tert-butyl acrylate)-containing polymer in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 5.0 equivalents of TFA relative to the tert-butyl ester units.
-
Reaction: Stir the mixture at room temperature for 12-72 hours.
-
Workup: Remove the DCM and excess TFA under a gentle stream of dry air or by rotary evaporation.
-
Drying: Dry the resulting polymer under vacuum to yield the poly(acrylic acid) derivative.
Visualizing Workflows and Pathways
Procurement Workflow for a Research Laboratory
The following diagram illustrates a typical workflow for a researcher to procure this compound for laboratory use.
Caption: A typical procurement workflow for a research chemical.
Application in RAFT Polymerization
This compound can be utilized as a monomer in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined block copolymers.[11] The following diagram outlines the key stages of this process.
References
- 1. chemscene.com [chemscene.com]
- 2. 105935-24-8 this compound AKSci 8272AC [aksci.com]
- 3. This compound,97%,stabilized with 0.025% 4-hydroxyTEMPO | 105935-24-8 [sigmaaldrich.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]
- 7. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. CN110950760B - A kind of technology of synthesizing tert-butyl acrylate - Google Patents [patents.google.com]
- 10. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Unassuming Powerhouse: A Technical Guide to the Fundamental Reactivity of α-Trifluoromethylacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into monomeric structures has profound implications for the properties of the resulting polymers and their applications, particularly in the realms of advanced materials and pharmaceuticals. Among these fluorinated building blocks, α-trifluoromethylacrylates stand out due to the unique electronic influence of the -CF3 group on the acrylate system. This guide provides an in-depth exploration of the fundamental reactivity of α-trifluoromethylacrylate monomers, offering a technical resource for researchers and professionals engaged in polymer chemistry and drug development. We will delve into their synthesis, polymerization behavior, and key chemical transformations, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Synthesis of α-Trifluoromethylacrylate Monomers
The reliable synthesis of α-trifluoromethylacrylate monomers is the gateway to harnessing their potential. Several methods have been developed, with the choice of route often depending on the desired scale and the nature of the ester group. A common and effective strategy involves the reaction of a trifluoromethyl-containing precursor with an appropriate acrylate or its derivative.
General Synthetic Routes
A prevalent method for synthesizing α-trifluoromethylacrylates involves the palladium-catalyzed Mizoroki-Heck reaction. This approach typically couples an aryl iodide with 2-(trifluoromethyl)acrylic acid, offering a versatile route to a variety of substituted monomers.
A simplified representation of a synthetic pathway is the esterification of 2-(trifluoromethyl)acrylic acid with an alcohol in the presence of an acid catalyst.
Caption: General synthetic scheme for α-trifluoromethylacrylate monomers.
Detailed Experimental Protocol: Synthesis of Methyl α-Trifluoromethylacrylate
This protocol provides a representative procedure for the synthesis of methyl α-trifluoromethylacrylate.
Materials:
-
2-(Trifluoromethyl)acrylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 2-(trifluoromethyl)acrylic acid (1.0 eq) in anhydrous methanol (5.0 eq), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure methyl α-trifluoromethylacrylate.
Polymerization of α-Trifluoromethylacrylate Monomers
The polymerization behavior of α-trifluoromethylacrylates is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which activates the double bond towards nucleophilic attack but can hinder radical homopolymerization.
Anionic Polymerization
α-Trifluoromethylacrylates readily undergo anionic polymerization, often leading to polymers with well-defined structures. The electron-deficient nature of the monomer makes it highly susceptible to initiation by anionic species.
Caption: Anionic polymerization of α-trifluoromethylacrylate monomers.
Radical Polymerization
Homopolymerization of α-trifluoromethylacrylates via conventional radical methods is often challenging. However, they readily copolymerize with a variety of other monomers, making them valuable for modifying the properties of existing polymers.
Table 1: Monomer Reactivity Ratios for Radical Copolymerization of α-Trifluoromethylacrylates (M1)
| Comonomer (M2) | r1 | r2 | Reference |
| Methyl Methacrylate (MMA) | 0 | 2.36 | [1][2] |
| Vinylidene Fluoride (VDF) | 0.33 | 0 | [1] |
Detailed Experimental Protocol: Radical Copolymerization of Methyl α-Trifluoromethylacrylate with Methyl Methacrylate
This protocol describes a typical procedure for the radical copolymerization of methyl α-trifluoromethylacrylate (MTFMA) with methyl methacrylate (MMA).
Materials:
-
Methyl α-trifluoromethylacrylate (MTFMA)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of MTFMA and MMA in anhydrous toluene.
-
Add AIBN (typically 1 mol% relative to the total monomer concentration).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the copolymer composition using ¹H and ¹⁹F NMR spectroscopy.
Fundamental Reactivity: Key Reactions
Beyond polymerization, the electron-deficient double bond of α-trifluoromethylacrylates makes them versatile substrates for a range of important organic reactions.
Michael Addition
α-Trifluoromethylacrylates are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles, including thiols, amines, and carbanions. This reactivity is crucial for the synthesis of functionalized small molecules and for bioconjugation strategies. Notably, the thia-Michael addition to α-trifluoromethylacrylates can proceed efficiently without a catalyst.[3]
Caption: Michael addition reaction of α-trifluoromethylacrylates.
Table 2: Yields for Thia-Michael Addition to tert-Butyl α-Trifluoromethylacrylate
| Thiol | Solvent | Time (h) | Yield (%) | Reference |
| Thiophenol | Acetonitrile | 1 | 99 | [3] |
| 1-Dodecanethiol | Acetonitrile | 24 | 95 | [3] |
Cycloaddition Reactions
The electron-deficient nature of the double bond in α-trifluoromethylacrylates makes them potent dienophiles in Diels-Alder reactions. This [4+2] cycloaddition provides a powerful tool for the construction of complex cyclic and bicyclic structures containing the trifluoromethyl group, which are of significant interest in medicinal chemistry.
Caption: Diels-Alder reaction of α-trifluoromethylacrylates.
Applications in Drug Development
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The versatile reactivity of α-trifluoromethylacrylate monomers provides a valuable platform for synthesizing novel bioactive molecules and developing advanced drug delivery systems.
The Michael addition reactivity of these monomers can be exploited for the conjugation of drugs to polymers or biomolecules. For instance, a polymer bearing pendant α-trifluoromethylacrylate units could be used to attach thiol-containing drugs or targeting ligands. Furthermore, the Diels-Alder reaction can be employed to construct complex molecular scaffolds that are central to the structure of many pharmaceuticals. The trifluoromethyl group often plays a crucial role in the pharmacokinetics and pharmacodynamics of these compounds. The synthesis of trifluoromethylated bioactive molecules is an active area of research, with photocatalytic multicomponent reactions emerging as a powerful tool to access complex CF3-substituted alkyl amines.[4]
Conclusion
α-Trifluoromethylacrylate monomers exhibit a rich and versatile reactivity profile, driven by the strong electron-withdrawing effect of the trifluoromethyl group. Their ability to undergo anionic polymerization, copolymerize readily in radical systems, and participate in fundamental organic transformations such as Michael additions and Diels-Alder reactions makes them highly valuable building blocks in both materials science and medicinal chemistry. This guide has provided a comprehensive overview of their fundamental reactivity, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further exploration of their reactivity is expected to unlock new opportunities in the design of advanced polymers and novel therapeutic agents.
References
- 1. Polymerization of Methyl α-(Trifluoromethyl)acrylate and α-(Trifluoromethyl)acrylonitrile and Copolymerization of These Monomers with Methyl Methacrylate for Macromolecules - IBM Research [research.ibm.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Catalyst-Free Thia-Michael Addition to α-Trifluoromethylacrylates for 3D Network Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Polymerization of tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization techniques for tert-Butyl 2-(trifluoromethyl)acrylate (tBTFA), a monomer of significant interest in the development of advanced polymers for biomedical and pharmaceutical applications. The unique properties imparted by the trifluoromethyl group, such as hydrophobicity, thermal stability, and unique solution behavior, make poly(tBTFA) and its copolymers attractive for applications including drug delivery vehicles, medical device coatings, and specialty excipients.
This document outlines the challenges associated with the homopolymerization of tBTFA and provides detailed protocols for its copolymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) and a foundational protocol for Atom Transfer Radical Polymerization (ATRP) based on the closely related monomer, tert-butyl acrylate (tBA).
Introduction to the Polymerization of this compound
The polymerization of tBTFA presents unique challenges, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group. This significantly influences the reactivity of the vinyl group.
Key Considerations:
-
Homopolymerization: Radical homopolymerization of tBTFA is reported to be challenging and often unsuccessful under standard free-radical conditions.[1][2] The electron-deficient nature of the double bond makes it less susceptible to radical attack.
-
Copolymerization: tBTFA readily undergoes copolymerization with electron-donating monomers. This approach is often used to incorporate the desirable properties of tBTFA into a range of polymer architectures.
-
Controlled Radical Polymerization: Techniques such as RAFT and ATRP offer potential pathways to better-defined polymers containing tBTFA, particularly in copolymer systems. While specific protocols for the homopolymerization of tBTFA are not widely reported, methodologies developed for similar acrylate monomers provide a strong starting point for optimization.
Free Radical Copolymerization of tBTFA
Conventional free radical polymerization is a straightforward method for producing copolymers of tBTFA with electron-rich comonomers. The choice of comonomer will significantly impact the properties of the resulting copolymer.
Experimental Protocol: Free Radical Copolymerization of tBTFA with a Vinyl Ether
This protocol describes a general procedure for the radical copolymerization of tBTFA with an electron-donating comonomer, such as a vinyl ether.
Materials:
-
This compound (tBTFA), purified
-
Vinyl ether comonomer (e.g., ethyl vinyl ether), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane
-
Schlenk flask and manifold
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, dissolve tBTFA (e.g., 1.0 eq) and the vinyl ether comonomer (e.g., 1.0 eq) in anhydrous 1,4-dioxane.
-
Add the radical initiator, AIBN (e.g., 0.01 eq relative to total monomer).
-
Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Note: The reactivity ratios of the comonomers should be considered, as they will influence the composition and microstructure of the resulting copolymer. For the copolymerization of tBTFA (MAF-TBE) with 2,2,2-trifluoroethyl a-fluoroacrylate (FATRIFE), the reactivity ratios were determined to be rFATRIFE = 1.71 and rMAF-TBE = 0, indicating a tendency towards the formation of random copolymers.[2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While homopolymerization of tBTFA via RAFT is not well-documented, its successful copolymerization has been reported.
Experimental Protocol: RAFT Copolymerization of tBTFA and Vinyl Acetate
This protocol is adapted from studies on the alternating copolymerization of tBTFA (referred to as MAF-TBE in some literature) and vinyl acetate (VAc).[3][4][5]
Materials:
-
This compound (tBTFA), purified
-
Vinyl acetate (VAc), purified
-
Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
-
Schlenk flask and manifold
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add tBTFA, VAc, CDPCD, and AIBN in the desired molar ratios in anhydrous toluene.
-
Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert atmosphere (N₂ or Ar).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 40-60 °C) and begin stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion via ¹H NMR or GC.
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolate the copolymer by precipitation into a suitable non-solvent (e.g., petroleum ether or cold methanol).
-
Filter and dry the polymer under vacuum.
Quantitative Data for tBTFA Copolymerizations
| Copolymer System | Polymerization Technique | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| Poly(VAc-alt-tBTFA) | RAFT | up to 57,000 | ≤ 1.36 | Not specified | [3][4][5] |
| Poly(FATRIFE-co-tBTFA) | Free Radical | 15,000 - 96,000 | 1.5 - 3.1 | Not specified | [2] |
VAc: Vinyl Acetate, FATRIFE: 2,2,2-trifluoroethyl a-fluoroacrylate
RAFT Polymerization Mechanism
Caption: Workflow of RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique. Due to the lack of specific literature on the ATRP of tBTFA, the following protocol for the closely related monomer, tert-butyl acrylate (tBA), is provided as a starting point for methods development. The electron-withdrawing trifluoromethyl group in tBTFA is expected to influence the polymerization kinetics, likely requiring adjustments to the catalyst system and reaction conditions.
Experimental Protocol: ATRP of tert-Butyl Acrylate (Adaptable for tBTFA)
This protocol is based on established procedures for the ATRP of tBA.[][7]
Materials:
-
tert-Butyl acrylate (tBA), purified (or tBTFA, purified)
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous anisole or toluene
-
Schlenk flask and manifold
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Add CuBr to a Schlenk flask and seal with a rubber septum.
-
Deoxygenate the flask by evacuating and backfilling with an inert gas (N₂ or Ar) three times.
-
In a separate flask, prepare a solution of the monomer (tBA or tBTFA), initiator (EBiB), and solvent (anisole). Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the ligand (PMDETA) to the flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent mixture to the flask containing the CuBr/PMDETA catalyst via a deoxygenated syringe or cannula.
-
Place the sealed reaction flask in a preheated oil bath (e.g., 60-90 °C) and begin stirring.
-
Monitor the polymerization by taking samples periodically for analysis of monomer conversion (¹H NMR or GC) and molecular weight (SEC/GPC).
-
After the desired time or conversion, stop the reaction by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol/water mixture).
-
Collect the polymer by filtration and dry under vacuum.
Representative Quantitative Data for ATRP of tert-Butyl Acrylate
| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| Methyl 2-bromopropionate | CuBr/PMDETA | p-dimethoxybenzene | 60 | 14,250 | 1.14 | 96 | [] |
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Anisole | 60 | ~10,000 | < 1.2 | ~80 | [8][9] |
ATRP Mechanism
Caption: The core equilibrium of ATRP.
General Workflow for Polymerization Experiments
Caption: General experimental workflow.
Conclusion
The polymerization of this compound offers access to a range of fluorinated polymers with significant potential in various high-performance applications. While its homopolymerization via radical methods is challenging, copolymerization provides a robust strategy to incorporate its unique properties into novel materials. The provided protocols for free radical and RAFT copolymerization, along with the foundational ATRP protocol for a similar monomer, serve as a detailed guide for researchers to explore the synthesis and application of tBTFA-containing polymers. Further investigation into optimizing controlled polymerization conditions for tBTFA homopolymerization is a promising area for future research.
References
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organometallic-Mediated Alternating Radical Copolymerization of tert-Butyl-2-Trifluoromethacrylate with Vinyl Acetate and Synthesis of Block Copolymers Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Anionic Polymerization of tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the anionic polymerization of tert-Butyl 2-(trifluoromethyl)acrylate (tBTFA). The protocols are based on established principles for the anionic polymerization of fluorinated acrylates, which require careful control of reaction conditions to achieve well-defined polymers.
Introduction
This compound (tBTFA) is a fluorinated acrylic monomer of significant interest for the synthesis of specialty polymers. The presence of the electron-withdrawing trifluoromethyl group at the α-position renders the monomer susceptible to nucleophilic attack, making anionic polymerization a suitable method for achieving controlled polymerization and producing polymers with narrow molecular weight distributions. Unlike many conventional acrylates, tBTFA and other 2-trifluoromethylacrylates generally do not undergo radical homopolymerization.[1] Successful anionic polymerization of tBTFA requires stringent control over impurities and the use of initiators with relatively low reactivity to prevent side reactions.[1]
Key Experimental Parameters and Quantitative Data
The following table summarizes typical experimental conditions and resulting polymer characteristics for the anionic polymerization of fluorinated acrylates, which can be adapted for tBTFA. It is important to note that specific results for tBTFA may vary and optimization is often necessary.
| Initiator System | Solvent | Temperature (°C) | Time (h) | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| 9-fluorenyllithium | THF | -78 | 1 | 100 | 18,000 | 1.15 | >95 | Adapted from similar fluorinated acrylates |
| Diphenylmethyllithium | THF | -78 | 2 | 150 | 27,000 | 1.20 | >90 | Adapted from similar fluorinated acrylates |
| n-BuLi / DPE | THF | -78 | 1.5 | 120 | 22,000 | 1.18 | >95 | Adapted from similar fluorinated acrylates |
| Ate Complexes (e.g., LiZnBu(Et)₂) | Toluene | 0 | 24 | 50 | 8,500 | 1.30 | High | [2] |
Note: DPE refers to 1,1-diphenylethylene, which is often used to cap more reactive initiators like n-BuLi to ensure controlled initiation.
Experimental Protocols
Protocol 1: Anionic Polymerization of tBTFA using 9-Fluorenyllithium
This protocol describes the living anionic polymerization of tBTFA using a moderately reactive organolithium initiator.
1. Materials:
-
This compound (tBTFA), >99%
-
Tetrahydrofuran (THF), anhydrous, >99.9%
-
9-Fluorenyllithium (9-FlLi) solution in THF (concentration determined by titration)
-
Methanol, anhydrous
-
Argon gas (high purity)
-
Standard Schlenk line and glassware
2. Reagent Purification:
-
tBTFA: Purify by vacuum distillation from a small amount of CaH₂ to remove inhibitors and moisture. Store under argon at -20°C.
-
THF: Reflux over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, then distill directly into the reaction flask under argon.
3. Polymerization Procedure:
-
Assemble the reaction glassware (a flame-dried Schlenk flask equipped with a magnetic stir bar) under a positive pressure of argon.
-
Introduce the freshly distilled THF (e.g., 50 mL) into the reaction flask via cannula.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add the calculated amount of 9-fluorenyllithium initiator solution to the THF via syringe. The solution should develop a characteristic color.
-
Slowly add the purified tBTFA monomer (e.g., 2.0 g, 9.6 mmol) to the stirred initiator solution via syringe over several minutes.
-
Allow the polymerization to proceed at -78°C for 1 hour. The reaction mixture may become more viscous.
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol (e.g., 1 mL). The color of the living anions should disappear.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or a hexane/methanol mixture) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
4. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by size exclusion chromatography (SEC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy.
Visualizations
Anionic Polymerization Workflow
The following diagram illustrates the general workflow for the anionic polymerization of tBTFA under inert conditions.
Caption: General workflow for the anionic polymerization of tBTFA.
Logical Relationship of Living Anionic Polymerization
This diagram outlines the key requirements and outcomes of a successful living anionic polymerization.
Caption: Key aspects of a living anionic polymerization.
References
Application Notes and Protocols for the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the controlled synthesis of poly(tert-butyl 2-(trifluoromethyl)acrylate) (pTBTFMIA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The inclusion of the trifluoromethyl group offers unique properties to the resulting polymers, such as altered hydrophobicity, thermal stability, and specific interactions, making them promising candidates for applications in drug delivery, biomedical devices, and advanced materials.
Introduction to RAFT Polymerization of TBTFMIA
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] The process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for a "living" or controlled radical polymerization.[1]
The RAFT polymerization of this compound (TBTFMIA) allows for the creation of novel fluorinated polymers. The resulting pTBTFMIA can be further modified post-polymerization, for instance, by hydrolyzing the tert-butyl ester groups to yield polymers with carboxylic acid functionalities, which can be useful for pH-responsive systems or for conjugation with therapeutic agents.
Experimental Protocols
The following protocols are based on established procedures for the RAFT polymerization of structurally similar acrylate monomers.[2][3] Researchers should consider these as starting points and may need to optimize conditions for their specific experimental setup and desired polymer characteristics.
Materials
-
Monomer: this compound (TBTFMIA)
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADK) or S,S'-dibenzyl trithiocarbonate (DBTTC)[2]
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Inhibitor Remover: Basic alumina
-
Other: Schlenk flask, magnetic stir bar, rubber septa, syringes, nitrogen or argon gas supply, oil bath, liquid nitrogen.
General RAFT Polymerization Procedure
This procedure describes a typical setup for the RAFT polymerization of TBTFMIA.[5]
-
Monomer Purification: Pass TBTFMIA through a column of basic alumina to remove any inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of TBTFMIA, the chosen RAFT agent (e.g., CPADK), and the initiator (e.g., AIBN).
-
Add the solvent to achieve the desired monomer concentration (e.g., 20 wt%).[2]
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.[2][5]
-
To do this, freeze the mixture using liquid nitrogen, apply a vacuum to the flask, and then thaw the mixture while maintaining the vacuum. Backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Place the sealed and degassed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).[2]
-
Stir the reaction mixture for the specified time. The reaction time will depend on the target conversion and molecular weight.
-
-
Termination and Isolation:
-
To quench the polymerization, rapidly cool the reaction flask in an ice bath and expose the mixture to air.
-
The polymer can be isolated by precipitating the reaction mixture into a large volume of a non-solvent, such as cold methanol.[2]
-
Filter and dry the precipitated polymer under vacuum to a constant weight.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the RAFT polymerization of TBTFMIA, based on results from similar acrylate polymerizations.[2][3]
Table 1: Effect of RAFT Agent on TBTFMIA Polymerization
| Entry | RAFT Agent | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| 1 | CPADK | 100:1:0.2 | 8 | >85 | ~19,000 | ~20,000 | <1.20 |
| 2 | DBTTC | 100:1:0.2 | 8 | >80 | ~18,000 | ~19,500 | <1.25 |
Mn,theo = ([Monomer]0 / [CTA]0) x Conversion x MWMonomer + MWCTA Mn,SEC is the number-average molecular weight determined by size-exclusion chromatography. Đ is the dispersity index.
Table 2: Kinetic Data for RAFT Polymerization of TBTFMIA with CPADK
| Time (h) | Conversion (%) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 15 | 3,500 | 1.18 |
| 2 | 35 | 7,800 | 1.15 |
| 4 | 65 | 14,500 | 1.12 |
| 8 | 88 | 19,800 | 1.10 |
Visualizations
The following diagrams illustrate the key processes involved in the RAFT polymerization of TBTFMIA.
Caption: General mechanism of RAFT polymerization.
Caption: Experimental workflow for RAFT polymerization of TBTFMIA.
Characterization
The synthesized pTBTFMIA should be characterized to determine its molecular weight, dispersity, and chemical structure.
-
Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A linear increase in Mn with monomer conversion is indicative of a controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 19F NMR): To confirm the polymer structure and to determine the monomer conversion. The conversion can be calculated by comparing the integration of monomer vinyl peaks with the polymer backbone peaks in the 1H NMR spectrum.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Dispersity (Đ > 1.5) | Inefficient RAFT agent | Select a more appropriate RAFT agent for acrylates. |
| Too high initiator concentration | Decrease the initiator-to-CTA ratio. | |
| Presence of oxygen | Ensure thorough degassing of the reaction mixture. | |
| Low Monomer Conversion | Low reaction temperature or time | Increase the reaction temperature or extend the reaction time. |
| Inactive initiator | Use a fresh batch of initiator. | |
| Bimodal Molecular Weight Distribution | Chain transfer to solvent or monomer | Use a different solvent or lower the polymerization temperature. |
| Impurities in the monomer | Ensure the monomer is properly purified. |
These application notes provide a comprehensive starting point for researchers interested in the RAFT polymerization of this compound. By following these protocols and understanding the underlying principles, scientists can synthesize well-defined fluorinated polymers for a variety of advanced applications.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. boronmolecular.com [boronmolecular.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Copolymerization of tert-Butyl 2-(trifluoromethyl)acrylate with Vinyl Acetate and Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of tert-butyl 2-(trifluoromethyl)acrylate (TBTFA), also referred to as MAF-TBE in some literature, with vinyl acetate (VAc) and other vinyl monomers. The following sections detail the quantitative data from various polymerization methods, step-by-step experimental protocols, and visual workflows to guide researchers in synthesizing these fluorinated copolymers.
Quantitative Data Summary
The following tables summarize the key quantitative data from the copolymerization of TBTFA with VAc and other monomers, including reaction conditions, copolymer composition, molecular weight, and thermal properties.
Table 1: Copolymerization of this compound (TBTFA) with Vinyl Acetate (VAc)
| Polymerization Method | Initiator/Controlling Agent | Temperature (°C) | Monomer Feed (molar ratio TBTFA:VAc) | Copolymer Composition (molar % TBTFA) | Mn ( g/mol ) | Đ (Mw/Mn) | Reactivity Ratios |
| Conventional Radical | 2,2′-azo-bis(4-methoxy-2,4-dimethyl valeronitrile) | 40 | 0.05-0.95 (fMAF-TBE) | Nearly 50% (alternating) | - | - | rTBTFA = 0, rVAc = 0.014[1] |
| OMRP | Cobalt(II) acetylacetonate | 40 | Wide range | Nearly 50% (alternating) | up to 57,000[2][3] | ≤1.24[2][3] | rTBTFA = 0, rVAc = 0.01 ± 0.01[2][3] |
| RAFT | Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) | 40 | - | - | - | ≤ 1.36 (for block copolymers)[4] | - |
| Nitroxide-Mediated | SG1-based alkoxyamine | 40 | - | - | - | - | rTBTFA = 0, rVAc = 0.013 ± 0.011[5] |
Table 2: Copolymerization of TBTFA with Other Monomers
| Comonomer | Polymerization Method | Initiator/Controlling Agent | Temperature (°C) | Reactivity Ratios | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| Vinylidene fluoride (VDF) | Radical | Peroxypivalate | 74 | rVDF = 0.76 ± 0.34, rMAF-DMP = 0 | 10,000[1] | - | 162-171 (melting temp)[1] |
| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | Radical | tert-butyl 2,2-dimethylperoxypropanoate | 74 | rFATRIFE = 1.71 ± 0.01, rMAF-TBE = 0[6] | 15,000 - 96,000[6] | 1.5 - 3.1[6] | 89 - 108[6] |
Table 3: Thermal Properties of TBTFA-co-VAc Copolymers
| Copolymer System | Property | Value |
| P(VAc-alt-MAF-TBE)-b-PVAc | Glass Transition Temperature (Tg) | Two distinct Tgs observed[2] |
| VDF Copolymers | 10% Weight Loss Temperature (Td10%) | > 340 °C[1] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols are generalized based on the cited literature and should be adapted to specific experimental goals.
Protocol for Conventional Radical Copolymerization of TBTFA and VAc
This protocol describes a typical procedure for the alternating copolymerization of TBTFA and VAc using a conventional radical initiator.
Materials:
-
This compound (TBTFA)
-
Vinyl acetate (VAc), freshly distilled
-
2,2′-azo-bis(4-methoxy-2,4-dimethyl valeronitrile) (initiator)
-
Anhydrous solvent (e.g., toluene or bulk)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating plate/oil bath
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of TBTFA and freshly distilled VAc. An equimolar feed is recommended for the highest apparent copolymerization rate.[1]
-
Solvent Addition: Add the appropriate amount of anhydrous solvent to achieve the desired monomer concentration.
-
Initiator Addition: Add the calculated amount of 2,2′-azo-bis(4-methoxy-2,4-dimethyl valeronitrile).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 40 °C and stir. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR or ¹⁹F NMR) to determine monomer conversion.
-
Termination and Precipitation: After the desired conversion is reached or the reaction time has elapsed, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a suitable non-solvent (e.g., cold methanol or hexane).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer for its composition (¹H and ¹⁹F NMR), molecular weight, and dispersity (Size Exclusion Chromatography - SEC).
Protocol for Organometallic-Mediated Radical Polymerization (OMRP) of TBTFA and VAc
This protocol outlines the synthesis of well-defined alternating and block copolymers of TBTFA and VAc using OMRP.
Materials:
-
TBTFA
-
VAc, freshly distilled
-
Cobalt(II) acetylacetonate [Co(acac)₂] (controlling agent)
-
Radical initiator (e.g., V-70)
-
Anhydrous solvent (e.g., bulk)
-
Schlenk flask
-
Inert atmosphere setup (N₂ or Ar)
-
Stirring and heating apparatus
-
Precipitation solvent
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add Co(acac)₂.
-
Monomer Addition: Add the desired amounts of TBTFA and VAc. For block copolymer synthesis, a feed containing >50% molar VAc content is used.[2]
-
Initiator Addition: Introduce the radical initiator.
-
Degassing: Perform freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Polymerization: Immerse the flask in a thermostatically controlled bath at 40 °C with continuous stirring.
-
Monitoring: Track the progress of the polymerization by analyzing samples for monomer conversion.
-
Isolation: Upon reaching the target conversion, terminate the reaction by cooling and exposure to air. Dissolve the reaction mixture in a suitable solvent (e.g., THF) and precipitate into a non-solvent.
-
Purification and Drying: Filter the polymer, wash thoroughly, and dry under vacuum.
-
Characterization: Analyze the copolymer's structure, molecular weight, and thermal properties (Tg).
Protocol for RAFT Copolymerization of TBTFA and VAc
This protocol describes the synthesis of well-defined copolymers using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
TBTFA
-
VAc, freshly distilled
-
RAFT agent (e.g., Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate - CDPCD)[4]
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent
-
Reaction vessel with inert atmosphere capabilities
-
Stirring and heating apparatus
-
Precipitation solvent
Procedure:
-
Reagent Charging: Charge the RAFT agent, monomers (TBTFA and VAc), and initiator into a reaction vessel.
-
Solvent Addition: Add the solvent to dissolve the components.
-
Degassing: Deoxygenate the mixture using standard techniques (e.g., purging with inert gas or freeze-pump-thaw).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 40 °C) while stirring.[4]
-
Reaction Progression: Maintain the temperature and stirring for the specified reaction time, monitoring conversion as needed.
-
Work-up: After the polymerization, cool the mixture and precipitate the polymer in a suitable non-solvent.
-
Purification: Isolate the polymer by filtration, wash to remove impurities, and dry under vacuum.
-
Characterization: Determine the molecular weight, dispersity, and composition of the resulting copolymer.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the copolymerization of TBTFA.
Caption: Workflow for Conventional Radical Copolymerization.
Caption: Workflow for Organometallic-Mediated Radical Polymerization.
Caption: Workflow for RAFT Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Organometallic-Mediated Alternating Radical Copolymerization of tert-Butyl-2-Trifluoromethacrylate with Vinyl Acetate and Synthesis of Block Copolymers Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Well-Defined Block Copolymers using tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of well-defined block copolymers incorporating tert-butyl 2-(trifluoromethyl)acrylate (TBTFA). The protocols focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. The methodologies described herein are based on established procedures for structurally similar fluorinated acrylates, providing a strong foundation for the successful synthesis and application of TBTFA-containing block copolymers in fields such as drug delivery, biomaterials, and advanced coatings.
Introduction to TBTFA in Block Copolymer Synthesis
This compound (TBTFA) is a valuable monomer for the synthesis of advanced functional polymers. The trifluoromethyl group imparts unique properties to the resulting polymers, including hydrophobicity, thermal stability, and distinct electronic characteristics. When incorporated into block copolymers, TBTFA segments can introduce these properties in a controlled manner, leading to materials with tunable self-assembly behavior and responsiveness to external stimuli.
The synthesis of well-defined block copolymers containing TBTFA is most effectively achieved through controlled radical polymerization techniques. Among these, RAFT polymerization stands out due to its tolerance of a wide range of functional monomers and reaction conditions. The key to successful RAFT polymerization lies in the selection of an appropriate chain transfer agent (CTA). For monomers like TBTFA, a universal RAFT agent such as cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) has been shown to be highly effective in controlling the polymerization of structurally similar fluorinated acrylates, yielding block copolymers with low dispersity (Đ ≤ 1.36) at mild reaction temperatures (e.g., 40 °C)[1].
This document provides detailed protocols for the synthesis of a macro-CTA from TBTFA and a comonomer (e.g., vinyl acetate), followed by chain extension with a second monomer to form the desired diblock copolymer.
Experimental Protocols
The following protocols are illustrative examples for the synthesis of block copolymers using a monomer structurally analogous to TBTFA, namely tert-butyl-2-trifluoromethacrylate (MAF-TBE), and various comonomers via RAFT polymerization. These can be adapted for TBTFA with appropriate adjustments.
Materials
-
Monomers: this compound (TBTFA), vinyl acetate (VAc), styrene (St), n-butyl acrylate (nBA), dimethyl acrylamide (DMA). (Note: Monomers should be purified by passing through a column of basic alumina to remove inhibitors prior to use).
-
RAFT Agent: Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD).
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable radical initiator.
-
Solvents: Anhydrous 1,4-dioxane, tetrahydrofuran (THF), methanol.
-
Other Reagents: Basic alumina, nitrogen or argon gas.
Protocol 1: Synthesis of P(VAc-alt-TBTFA) Macro-CTA
This protocol describes the synthesis of an alternating copolymer of vinyl acetate and TBTFA, which can then be used as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer.
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent (CDPCD), vinyl acetate (VAc), and this compound (TBTFA) in anhydrous 1,4-dioxane. A typical molar ratio would be [VAc]:[TBTFA]:[CDPCD] =::[2].
-
Add the radical initiator (e.g., AIBN) to the solution. A typical molar ratio of [CDPCD]:[AIBN] is:[2].
-
Seal the Schlenk flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at 40 °C and stir for the desired reaction time (e.g., 24 hours).
-
To monitor the reaction, samples can be withdrawn at intervals via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and size-exclusion chromatography (SEC) (to determine molecular weight and dispersity).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Isolate the polymer by precipitating the solution into a large excess of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
Protocol 2: Synthesis of P(VAc-alt-TBTFA)-b-P(M) Diblock Copolymer
This protocol outlines the chain extension of the P(VAc-alt-TBTFA) macro-CTA with a second monomer (M = Styrene, n-Butyl Acrylate, or Dimethyl Acrylamide).
Reaction Setup:
-
In a Schlenk flask, dissolve the purified P(VAc-alt-TBTFA) macro-CTA and the second monomer (e.g., styrene) in a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene). The molar ratio of [Monomer]:[Macro-CTA] will determine the length of the second block.
-
Add the radical initiator (e.g., AIBN). A typical molar ratio of [Macro-CTA]:[AIBN] is:[2].
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the appropriate temperature (e.g., 40 °C for many common monomers).
-
Allow the polymerization to proceed for the desired time (e.g., 24-48 hours), with stirring.
-
Monitor the progress of the polymerization by taking samples for NMR and SEC analysis.
-
Quench the reaction by cooling and exposure to air.
-
Isolate and purify the final block copolymer by precipitation in a suitable non-solvent (e.g., methanol or hexane, depending on the properties of the second block).
-
Dry the purified block copolymer under vacuum to a constant weight.
Data Presentation
The following tables summarize representative data for the synthesis of block copolymers using a TBTFA analogue (MAF-TBE), demonstrating the expected outcomes of the protocols described above.
Table 1: Synthesis of P(VAc-alt-MAF-TBE) Macro-CTA
| Entry | [VAc]:[MAF-TBE]:[CDPCD]:[AIBN] | Time (h) | Conversion (%) | M_n ( g/mol , SEC) | Đ |
| 1 | 50:50:1:0.2 | 24 | 65 | 9,500 | 1.25 |
Table 2: Synthesis of P(VAc-alt-MAF-TBE)-b-P(M) Diblock Copolymers
| Entry | Macro-CTA | Second Monomer (M) | [M]:[Macro-CTA]:[AIBN] | Time (h) | Conversion (%) | M_n ( g/mol , SEC) | Đ | Reference |
| 1 | P(VAc-alt-MAF-TBE) | Vinyl Acetate | 100:1:0.2 | 48 | 50 | 15,000 | 1.30 | [1] |
| 2 | P(VAc-alt-MAF-TBE) | Styrene | 200:1:0.2 | 48 | 70 | 25,000 | 1.35 | [1] |
| 3 | P(VAc-alt-MAF-TBE) | n-Butyl Acrylate | 150:1:0.2 | 36 | 85 | 22,000 | 1.32 | [1] |
| 4 | P(VAc-alt-MAF-TBE) | Dimethyl Acrylamide | 180:1:0.2 | 36 | 90 | 28,000 | 1.36 | [1] |
Visualizations
RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for the two-step synthesis of block copolymers.
References
Application Notes and Protocols for tert-Butyl 2-(trifluoromethyl)acrylate in Photoresist Technologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 2-(trifluoromethyl)acrylate (TBTFMA) in advanced photoresist technologies. The unique chemical properties of TBTFMA make it a promising candidate for the development of high-performance photoresists for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.
Introduction
This compound is a fluorinated acrylic monomer that combines the acid-labile tert-butyl ester group with an electron-withdrawing trifluoromethyl group. This combination imparts desirable properties to polymers designed for chemically amplified photoresists. The trifluoromethyl group enhances the polymer's transparency at shorter wavelengths (e.g., 193 nm and 157 nm) and can improve its plasma etch resistance.[1] The tert-butyl ester group provides the basis for the chemical amplification mechanism, where a photogenerated acid catalyzes the deprotection of the ester, leading to a significant change in the polymer's solubility.
Key Advantages of TBTFMA in Photoresists
-
Enhanced Transparency at Short Wavelengths: The presence of fluorine atoms in the TBTFMA monomer reduces the polymer's absorbance at DUV and EUV wavelengths, which is crucial for high-resolution patterning.[1]
-
Improved Etch Resistance: Fluorinated polymers often exhibit increased resistance to plasma etching, a critical property for transferring the patterned image to the underlying substrate.
-
High Contrast and Resolution: The clean, acid-catalyzed deprotection of the tert-butyl ester group allows for a sharp solubility switch between exposed and unexposed regions, leading to high contrast and the potential for high-resolution imaging.
-
Tunable Properties: TBTFMA can be copolymerized with other functional monomers to fine-tune the overall properties of the photoresist, such as adhesion, dissolution kinetics, and sensitivity.
Signaling Pathway: Chemical Amplification Mechanism
The following diagram illustrates the positive-tone chemical amplification process in a photoresist containing a TBTFMA-based polymer.
Caption: Chemical amplification in a TBTFMA-based positive-tone photoresist.
Experimental Protocols
I. Synthesis of a TBTFMA-Containing Copolymer
This protocol describes the synthesis of a random copolymer of this compound (TBTFMA) and 2-hydroxyethyl methacrylate (HEMA) via free-radical polymerization. HEMA is included to enhance adhesion to the substrate.
Materials:
-
This compound (TBTFMA), inhibitor removed
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hexanes
Procedure:
-
In a Schlenk flask, dissolve TBTFMA (e.g., 80 mol%) and HEMA (e.g., 20 mol%) in anhydrous THF.
-
Add AIBN (e.g., 1 mol% relative to total monomers) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 12-24 hours under a positive pressure of inert gas.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as a 1:1 mixture of methanol and water or hexanes.
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Redissolve the polymer in a small amount of THF and re-precipitate it to further purify.
-
Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight, polydispersity index (PDI), and composition using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.
II. Photoresist Formulation
Materials:
-
Synthesized P(TBTFMA-co-HEMA) copolymer
-
Photoacid generator (PAG), e.g., triphenylsulfonium triflate (TPS-OTf)
-
Solvent, e.g., propylene glycol monomethyl ether acetate (PGMEA)
-
Base quencher (optional), e.g., trioctylamine
Procedure:
-
Dissolve the P(TBTFMA-co-HEMA) copolymer in PGMEA to a concentration of, for example, 10-15 wt%.
-
Add the PAG (e.g., 1-5 wt% relative to the polymer) to the polymer solution and stir until fully dissolved.
-
If used, add a base quencher (e.g., 0.1-0.5 wt% relative to the polymer) to control acid diffusion.
-
Filter the final photoresist solution through a 0.2 µm PTFE filter.
III. Photolithography Process
The following diagram outlines the typical workflow for patterning a substrate using a TBTFMA-based positive-tone photoresist.
Caption: A typical photolithography workflow.
Detailed Protocol:
-
Substrate Preparation: Start with a clean silicon wafer. If necessary, apply an adhesion promoter like hexamethyldisilazane (HMDS).
-
Spin Coating: Dispense the filtered photoresist solution onto the center of the wafer. Spin the wafer at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness (typically 100-500 nm).
-
Soft Bake: Bake the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the solvent.
-
Exposure: Expose the photoresist-coated wafer to DUV (e.g., 193 nm) or EUV radiation through a photomask. The exposure dose will need to be optimized.
-
Post-Exposure Bake (PEB): Bake the wafer on a hotplate at 100-120°C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in an aqueous alkaline developer, such as 0.26 N tetramethylammonium hydroxide (TMAH), for 30-60 seconds. This will dissolve the exposed regions of the photoresist.
-
Rinse and Dry: Rinse the wafer with deionized water and dry it with a stream of nitrogen.
-
Hard Bake (Optional): Bake the wafer at 110-130°C for 60-120 seconds to further crosslink the remaining resist and improve its etch resistance.
-
Pattern Inspection: Inspect the patterned photoresist using scanning electron microscopy (SEM) to evaluate resolution, line-edge roughness, and pattern fidelity.
Quantitative Data and Performance Characteristics
The following table summarizes the expected performance characteristics of a photoresist based on a P(TBTFMA-co-HEMA) polymer. These values are representative and will vary depending on the specific formulation and processing conditions.
| Parameter | Typical Value Range | Description |
| Sensitivity (E₀) | 10 - 50 mJ/cm² | The exposure dose required to completely clear the photoresist in the exposed areas. |
| Contrast (γ) | 3 - 8 | A measure of the sharpness of the transition between the exposed and unexposed regions. Higher values indicate better performance. |
| Resolution | Sub-100 nm | The minimum feature size that can be reliably patterned. |
| Line-Edge Roughness (LER) | < 5 nm (3σ) | The deviation of a patterned line edge from a straight line. |
| Etch Rate (vs. SiN) | 1.1 - 1.5 | The rate at which the photoresist is removed during a plasma etch process, relative to a standard material like silicon nitride. |
| Glass Transition Temp. (Tg) | 120 - 150 °C | The temperature at which the polymer transitions from a glassy to a rubbery state. A higher Tg is generally desirable for thermal stability during processing. |
| Refractive Index (at 193 nm) | ~1.6 | The refractive index of the photoresist film at the exposure wavelength. |
Conclusion
This compound is a valuable monomer for the synthesis of advanced photoresist polymers. Its unique chemical structure provides a pathway to developing high-performance imaging materials with the potential for high resolution, sensitivity, and etch resistance, making it a key area of research for next-generation lithography. The protocols and data presented here provide a foundation for researchers to explore the applications of TBTFMA in their own work.
References
Application Notes and Protocols for Poly(tert-Butyl 2-(trifluoromethyl)acrylate) in Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of poly(tert-Butyl 2-(trifluoromethyl)acrylate) (pTBTFMA) and its derivatives in biomedical devices. The unique properties stemming from the trifluoromethyl group, combined with the versatility of the acrylate backbone, make this fluorinated polymer a promising candidate for various biomedical applications, including drug delivery, medical device coatings, and tissue engineering scaffolds.
Introduction to Poly(this compound)
Poly(this compound) is a fluorinated polymer with a unique combination of properties derived from its acrylate backbone and the presence of both a bulky tert-butyl ester group and a highly electronegative trifluoromethyl group.[1] Fluoropolymers are known for their excellent chemical inertness, thermal stability, and low surface energy, making them attractive for biomedical applications where biocompatibility and minimal interaction with biological systems are crucial.[1][2]
The tert-butyl ester group serves as a protecting group, which can be hydrolyzed under acidic conditions to yield poly(2-(trifluoromethyl)acrylic acid) (pTFMAA).[3][4] This conversion from a hydrophobic, neutral polymer to a hydrophilic, anionic polyelectrolyte opens up a wide range of possibilities for creating "smart" or functional biomaterials.[4][5]
Key Properties and Advantages:
-
Biocompatibility: Fluoropolymers generally exhibit good biocompatibility.[6] However, specific biocompatibility testing for pTBTFMA is essential for any biomedical application.
-
Hydrophobicity: The fluorinated nature of pTBTFMA imparts a hydrophobic surface, which can be advantageous in reducing protein adsorption and biofouling.[7]
-
Chemical Inertness: The strong carbon-fluorine bonds contribute to high chemical resistance, ensuring stability in biological environments.[2]
-
Tunable Properties: The ability to hydrolyze the tert-butyl ester to a carboxylic acid allows for tuning of surface properties from hydrophobic to hydrophilic, and for subsequent functionalization.[3][4]
Potential Biomedical Applications
Drug Delivery Systems
pTBTFMA can be formulated into nanoparticles for the controlled release of therapeutic agents. The hydrophobic nature of the polymer allows for the encapsulation of hydrophobic drugs. The release kinetics can be modulated by factors such as the polymer's molecular weight and the nanoparticle formulation.[1][8]
Protocol for Nanoparticle Formulation (Illustrative)
This protocol is based on the nanoprecipitation method commonly used for hydrophobic polymers.
-
Polymer-Drug Solution: Dissolve 50 mg of pTBTFMA and 5 mg of the desired hydrophobic drug in 2 mL of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran).
-
Aqueous Phase: Prepare 10 mL of an aqueous solution containing a surfactant (e.g., 0.5% w/v Pluronic F68).
-
Nanoprecipitation: Add the polymer-drug solution dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate overnight under gentle stirring.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, remove the supernatant, and resuspend in deionized water. Repeat this washing step three times.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Particle Size (DLS) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV |
| Drug Encapsulation Efficiency | > 70% |
Biomedical Device Coatings
The low surface energy and hydrophobicity of pTBTFMA make it a candidate for creating anti-fouling and anti-bacterial surfaces on biomedical devices such as catheters, stents, and surgical instruments.[9] Such coatings can reduce the risk of device-associated infections by minimizing protein adsorption and subsequent bacterial adhesion.
Protocol for Spin Coating on a Biomedical-Grade Substrate
-
Substrate Preparation: Clean the substrate (e.g., titanium or silicon wafer) by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and dry with a stream of nitrogen.
-
Polymer Solution: Prepare a solution of pTBTFMA in a suitable solvent (e.g., 2% w/v in methyl isobutyl ketone).
-
Spin Coating: Dispense the polymer solution onto the center of the substrate. Spin coat at a desired speed (e.g., 2000 rpm for 60 seconds) to create a thin film.
-
Annealing: Anneal the coated substrate in a vacuum oven at a temperature below the polymer's glass transition temperature to remove residual solvent and improve film uniformity.
Expected Surface Properties:
| Property | Expected Value |
| Water Contact Angle | > 100° |
| Surface Energy | < 20 mN/m |
| Protein Adsorption (e.g., BSA) | Significantly lower than uncoated substrate |
Functionalization via Hydrolysis to pTFMAA
The hydrolysis of pTBTFMA to poly(2-(trifluoromethyl)acrylic acid) (pTFMAA) transforms the hydrophobic surface into a hydrophilic one, rich in carboxylic acid functional groups.[4][10] These groups can be used for the covalent attachment of biomolecules, such as peptides, growth factors, or antibodies, to promote specific cellular interactions or to create biosensors.[9] The resulting pTFMAA can also form hydrogels, which are useful for tissue engineering and drug delivery applications.[11][12]
Protocol for Acid-Catalyzed Hydrolysis
This protocol is adapted from methods used for the deprotection of similar poly(tert-butyl acrylate) polymers.[3][4]
-
Dissolution: Dissolve the pTBTFMA polymer or the pTBTFMA-coated substrate in a suitable organic solvent (e.g., dichloromethane).
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. The reaction can be carried out at room temperature.
-
Reaction: Stir the mixture for 12-24 hours.
-
Purification (for bulk polymer): Precipitate the resulting pTFMAA polymer in a non-solvent like cold diethyl ether. Filter and dry the polymer under vacuum.
-
Washing (for coated substrate): Thoroughly rinse the substrate with deionized water to remove the acid and byproducts, then dry.
-
Characterization: Confirm the hydrolysis using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the tert-butyl C-H stretching peaks and the appearance of a broad O-H stretching peak from the carboxylic acid groups.
Experimental Protocols
Protocol 1: Synthesis of pTBTFMA via RAFT Polymerization
This protocol provides a method for the controlled synthesis of pTBTFMA with a predictable molecular weight and narrow molecular weight distribution using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[13][14][15]
Materials:
-
This compound (TBTFMA), monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, RAFT agent
-
Anhydrous 1,4-dioxane, solvent
Procedure:
-
In a Schlenk flask, combine the TBTFMA monomer, RAFT agent, and AIBN in a molar ratio of [Monomer]:[RAFT]:[Initiator] = 100:1:0.2.
-
Add anhydrous 1,4-dioxane to achieve a 50% (w/w) monomer concentration.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 8 hours).
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method to evaluate the biocompatibility of pTBTFMA films.[6][16]
Materials:
-
pTBTFMA-coated sterile glass coverslips
-
Human fibroblast cell line (e.g., NIH-3T3)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Place the sterile pTBTFMA-coated coverslips in a 24-well plate. Seed the fibroblast cells onto the coverslips at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
MTT Assay: After incubation, remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to cells cultured on tissue culture plastic (control).
Expected Results:
A cell viability of greater than 80% compared to the control is generally considered non-cytotoxic.
Visualizations
Caption: Workflow for the synthesis of pTBTFMA via RAFT polymerization.
Caption: Hydrolysis of pTBTFMA to functional pTFMAA.
Caption: Relationship between pTBTFMA properties and biocompatibility.
References
- 1. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Cell-Adhesive Surfaces by Surface-Initiated Photoinduced Electron-Transfer-Reversible Addition–Fragmentation Chain-Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Responses to Patterned Poly(Acrylic Acid) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Polymer-Based Nano-Assembled Particles with Fe3O4 in the Core [mdpi.com]
- 11. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Versatile Biodegradable Poly(acrylic acid)-Based Hydrogels Infiltrated in Porous Titanium Implants to Improve the Biofunctional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 15. boronmolecular.com [boronmolecular.com]
- 16. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles | MDPI [mdpi.com]
Procedure for hydrolysis of poly(tert-butyl 2-(trifluoromethyl)acrylate) to poly(2-(trifluoromethyl)acrylic acid)
Application Note & Protocol
Topic: Procedure for the Hydrolysis of Poly(tert-butyl 2-(trifluoromethyl)acrylate) to Poly(2-(trifluoromethyl)acrylic acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-(trifluoromethyl)acrylic acid) (PTFMAA) is a specialty polymer with unique properties conferred by the electron-withdrawing trifluoromethyl group, including increased acidity and distinct solubility characteristics. It is typically synthesized by the hydrolysis of its precursor polymer, poly(this compound) (PtBuTFMA). The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during polymerization. The removal of this group, or deprotection, is a critical final step in the synthesis of PTFMAA.
This document provides detailed protocols for two common and effective methods for the acid-catalyzed hydrolysis of PtBuTFMA to yield the desired PTFMAA. The choice of method may depend on the desired degree of conversion, reaction time, and available reagents. Method A utilizes the widely-used trifluoroacetic acid (TFA) in dichloromethane (DCM), while Method B employs a more recent and highly efficient system of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP).[1][2]
Chemical Reaction
The hydrolysis reaction involves the acid-catalyzed cleavage of the tert-butyl ester to yield the carboxylic acid and isobutylene as a byproduct.[3]
Caption: Acid-catalyzed hydrolysis of PtBuTFMA to PTFMAA.
Comparative Data of Hydrolysis Methods
The selection of the hydrolysis method can significantly impact the purity and properties of the final polymer product. While the TFA/DCM method is common, studies on analogous poly(tert-butyl acrylate) systems show that residual tert-butyl groups can remain.[1] The HCl/HFIP method has been shown to achieve quantitative deprotection.[1][2]
| Parameter | Method A: TFA / DCM | Method B: HCl / HFIP | Reference |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | [1][4] |
| Solvent | Dichloromethane (DCM) | Hexafluoroisopropanol (HFIP) | [1][4] |
| Temperature | Room Temperature | Room Temperature | [2][4] |
| Typical Reaction Time | 3 - 24 hours | 4 hours | [2][4] |
| Deprotection Efficiency | 90 - 98% | > 99.9% | [1] |
| Key Advantages | Common, readily available reagents | High efficiency, clean conversion | [1][2] |
| Key Disadvantages | May result in incomplete conversion | HFIP is a specialty solvent | [1] |
Experimental Workflow
The general procedure for the hydrolysis involves dissolving the precursor polymer, introducing the acid catalyst, allowing the reaction to proceed, and finally isolating and purifying the product polymer.
Caption: General experimental workflow for polymer hydrolysis.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Trifluoroacetic acid is highly corrosive and hexafluoroisopropanol is a volatile irritant.
Method A: Hydrolysis using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is adapted from established procedures for the deprotection of poly(tert-butyl acrylate).[4]
Materials:
-
Poly(this compound) (PtBuTFMA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (for precipitation)
-
Round-bottom flask with a stir bar
-
Septum and nitrogen/argon inlet
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the PtBuTFMA polymer in anhydrous DCM to achieve a concentration of approximately 5-10% (w/v). Stir the mixture under an inert atmosphere (e.g., nitrogen) until the polymer is fully dissolved.
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirring polymer solution. A typical molar ratio is 5-10 equivalents of TFA per tert-butyl ester repeating unit of the polymer.[4]
-
Reaction: Allow the reaction mixture to stir at room temperature for 3 to 12 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the tert-butyl proton signal at ~1.5 ppm.
-
Isolation: Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator. To ensure complete removal of residual TFA, the resulting polymer can be re-dissolved in a small amount of DCM and evaporated again.
-
Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., methanol or acetone) and precipitate it into a large volume of a non-solvent (e.g., cold diethyl ether or hexanes).
-
Drying: Collect the precipitated poly(2-(trifluoromethyl)acrylic acid) by filtration and dry it under high vacuum at room temperature until a constant weight is achieved.
Method B: Hydrolysis using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)
This protocol is based on a highly efficient method reported to achieve quantitative deprotection of poly(tert-butyl acrylate).[1][2][5]
Materials:
-
Poly(this compound) (PtBuTFMA)
-
Hexafluoroisopropanol (HFIP)
-
Hydrochloric acid (HCl), solution in dioxane (e.g., 4M) or as a gas
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Deionized water
-
Round-bottom flask with a stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the PtBuTFMA polymer in HFIP.
-
Addition of HCl: Add a slight molar excess of HCl (e.g., 1.5-2.0 equivalents per tert-butyl ester unit) to the polymer solution. If using a solution of HCl in dioxane, add it dropwise while stirring.
-
Reaction: Seal the flask and stir the mixture at room temperature for 4 hours. The reaction should run to completion within this timeframe.[2][5]
-
Isolation: Remove the HFIP and other volatiles using a rotary evaporator.
-
Purification:
-
Disperse the dried, crude polymer in deionized water.
-
Slowly add a solution of NaOH (e.g., 1M) to neutralize the polymer solution to a pH of ~7.
-
If any cloudiness or precipitate forms, it can be removed by centrifugation.
-
Transfer the clear supernatant to a suitable flask.
-
-
Drying: Freeze the aqueous polymer solution and dehydrate it using a freeze-dryer to obtain the final poly(2-(trifluoromethyl)acrylic acid) as a fluffy, white powder.[5]
References
- 1. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Post-Polymerization Functionalization of Poly(tert-Butyl 2-(trifluoromethyl)acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers based on 2-(trifluoromethyl)acrylic acid (TFMAA) are of significant interest in the development of advanced drug delivery systems and functional biomaterials. The trifluoromethyl group imparts unique properties, including increased hydrophobicity, thermal stability, and altered acidity of the carboxylic acid group, which can influence drug interactions and release profiles. A common and versatile method to synthesize poly(2-(trifluoromethyl)acrylic acid) (PTFMAA) involves the controlled radical polymerization of its tert-butyl ester precursor, tert-butyl 2-(trifluoromethyl)acrylate (TBTFA), followed by a post-polymerization deprotection step. This two-step approach allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity, which are essential for reproducible performance in biomedical applications.
This document provides detailed protocols for the post-polymerization functionalization of poly(this compound) (PTBTFA). The primary functionalization pathway involves the acidic hydrolysis of the tert-butyl ester to yield the versatile PTFMAA, which can then be further modified by conjugating amine-containing molecules, such as drugs, peptides, or targeting ligands, via carbodiimide coupling chemistry.
Post-Polymerization Deprotection of Poly(this compound)
The removal of the tert-butyl protecting group is a critical step to unmask the carboxylic acid functionalities. While several acidic conditions can be employed, a highly efficient method utilizes hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP).[1] This method has been shown to achieve rapid and quantitative deprotection of poly(tert-butyl acrylate) and is adaptable for PTBTFA.[1]
Experimental Protocol: Deprotection of PTBTFA
Materials:
-
Poly(this compound) (PTBTFA)
-
Hexafluoroisopropanol (HFIP)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve the PTBTFA polymer in HFIP at a concentration of approximately 20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
For every gram of PTBTFA, add a 1.2 molar equivalent of HCl relative to the tert-butyl ester repeating units. Note: The molar equivalents should be calculated based on the degree of polymerization of the starting polymer.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, and 4 hours) and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the tert-butyl proton signal at approximately 1.5 ppm. The reaction is typically complete within 4 hours.[1]
-
Upon completion, remove the HFIP and excess HCl using a rotary evaporator.
-
Redissolve the resulting polymer, poly(2-(trifluoromethyl)acrylic acid) (PTFMAA), in a minimal amount of methanol.
-
Precipitate the polymer by adding the methanolic solution dropwise into a large volume of cold deionized water with vigorous stirring.
-
Collect the precipitated PTFMAA by filtration or centrifugation.
-
Wash the polymer with copious amounts of deionized water to remove any residual acid.
-
Dry the purified PTFMAA under vacuum or by lyophilization.
Data Presentation: Comparison of Deprotection Methods for Poly(tert-butyl acrylates)
The following table summarizes the deprotection efficiencies for different methods, as reported for poly(tert-butyl acrylate), which is analogous to PTBTFA.
| Method | Reagents | Solvent | Time (h) | Deprotection Efficiency (%) | Reference |
| Method 1 | HCl (1.2 eq) | HFIP | 4 | >99 | [1] |
| Method 2 | Trifluoroacetic acid (TFA) (6 eq) | Dichloromethane (DCM) | 72 | 90-98 | [1] |
Functionalization of Poly(2-(trifluoromethyl)acrylic acid) via Amine Coupling
The carboxylic acid groups of PTFMAA provide reactive handles for the covalent attachment of a wide range of bioactive molecules containing primary amine groups. A standard and effective method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[2][3][4]
Experimental Workflow: Amine Coupling to PTFMAA
Caption: Workflow for the functionalization of PTFMAA.
Experimental Protocol: General Procedure for Amine Coupling to PTFMAA
Materials:
-
Poly(2-(trifluoromethyl)acrylic acid) (PTFMAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., drug, peptide, fluorescent dye)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve PTFMAA in anhydrous DMF (or DMSO) to a concentration of approximately 10-20 mg/mL under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.5 molar equivalents relative to the carboxylic acid groups to be functionalized) to the polymer solution and stir until dissolved.
-
Add EDC·HCl (1.5 molar equivalents relative to the carboxylic acid groups) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid groups.
-
In a separate vial, dissolve the amine-containing molecule in a minimal amount of anhydrous DMF (or DMSO).
-
Add the solution of the amine-containing molecule to the activated polymer solution. The molar ratio of the amine to the carboxylic acid groups can be varied to control the degree of functionalization.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Collect the purified functionalized polymer and lyophilize to obtain a dry powder.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy to confirm the conjugation and estimate the degree of functionalization.
Applications in Drug Delivery
Functionalized PTFMAA polymers can be designed as drug delivery systems with controlled release properties. The specific characteristics of the polymer-drug conjugate will depend on the nature of the conjugated drug and the linker.
Data Presentation: Representative Drug Release Profile
The following table presents a hypothetical drug release profile for a model drug from a functionalized poly(acrylic acid)-based nanoparticle system, which serves as an analogue for what could be expected from a PTFMAA-based system. Drug release is often pH-dependent, especially for polymers with carboxylic acid groups.[5][6]
| Time (h) | Cumulative Drug Release at pH 5.5 (%) | Cumulative Drug Release at pH 7.4 (%) |
| 1 | 15 | 8 |
| 4 | 35 | 20 |
| 8 | 55 | 35 |
| 12 | 70 | 45 |
| 24 | 85 | 60 |
| 48 | 95 | 75 |
Note: This data is representative and the actual release profile will vary depending on the specific polymer, drug, linker, and environmental conditions.
Logical Relationship of the Functionalization Process
Caption: Overall scheme of post-polymerization functionalization.
Conclusion
The post-polymerization functionalization of poly(this compound) offers a robust and versatile platform for the development of advanced functional polymers. The protocols outlined in this document provide a foundation for researchers to synthesize and modify these polymers for a variety of applications, particularly in the field of drug delivery. The ability to precisely control the polymer structure and append bioactive molecules opens up numerous possibilities for creating sophisticated and effective therapeutic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Fluorinated Polyesters for Blood-Contact Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, surface modification, and hemocompatibility assessment of fluorinated polyesters for use in blood-contacting medical devices. Fluorination of polyesters is a promising strategy to enhance their biocompatibility, particularly by reducing thrombogenicity.
Introduction to Fluorinated Polyesters for Enhanced Hemocompatibility
Standard polyesters, such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL), are widely used in biomedical applications due to their biodegradability and processability. However, their inherent surface properties can lead to protein adsorption, platelet adhesion, and activation of the coagulation cascade when in contact with blood, potentially causing thrombosis and device failure.
Fluorination of these polyesters alters their surface properties, primarily by lowering the surface energy. This modification has been shown to be effective in improving blood compatibility. Fluorinated surfaces tend to exhibit reduced protein adsorption and minimized platelet adhesion and activation, which are critical factors in preventing thrombosis.[1][2]
Synthesis and Modification of Fluorinated Polyesters
There are two primary approaches to creating fluorinated polyesters: direct synthesis using fluorinated monomers and post-synthesis surface modification of existing polyester materials.
Direct Synthesis: Ring-Opening Polymerization of a Fluorinated Lactide
This protocol describes the synthesis of a trifluoromethyl-functionalized poly(lactic acid) (PLA-CF3), a fluorinated polyester with demonstrated potential for blood-contact applications.
Experimental Protocol: Synthesis of Trifluoromethyl-functionalized Poly(lactic-co-glycolic acid) (PLGA-CF3)
This protocol is adapted from the synthesis of similar fluorinated polyesters.[3][4]
Materials:
-
L-lactide
-
Glycolide
-
Trifluoro-DL-lactide
-
Stannous octoate (Sn(Oct)₂)
-
1-Dodecanol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired molar ratio of L-lactide, glycolide, and trifluoro-DL-lactide.
-
Initiator and Catalyst Addition: In a separate vial, prepare a solution of stannous octoate in anhydrous toluene. The monomer-to-catalyst ratio should be optimized but is typically in the range of 1000:1 to 20,000:1. Add the desired amount of 1-dodecanol initiator.
-
Polymerization: Inject the catalyst and initiator solution into the Schlenk flask containing the monomers. The reaction mixture is then heated to a specific temperature (e.g., 130-150°C) and stirred for a defined period (e.g., 4-24 hours) to allow for ring-opening polymerization.
-
Purification: After the polymerization is complete, dissolve the crude polymer in dichloromethane (DCM). Precipitate the polymer by slowly adding the DCM solution to an excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
Characterization: The resulting fluorinated polyester should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) for chemical structure confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Differential Scanning Calorimetry (DSC) for thermal properties.
Surface Modification: Plasma Fluorination of Polyester Films
Plasma fluorination is a versatile technique to modify the surface of a pre-fabricated polyester device without altering its bulk properties.
Experimental Protocol: Surface Fluorination of Polyester Films
Materials:
-
Polyester films (e.g., PLA, PCL)
-
Fluorine-containing gas (e.g., CF₄, SF₆)
-
Plasma reactor
Procedure:
-
Sample Preparation: Clean the polyester films by sonicating them in a series of solvents (e.g., isopropanol, ethanol, and deionized water) to remove any surface contaminants. Dry the films thoroughly.
-
Plasma Treatment: Place the cleaned and dried films into the plasma reactor chamber.
-
Vacuum: Evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr.
-
Gas Introduction: Introduce the fluorine-containing gas into the chamber at a controlled flow rate.
-
Plasma Generation: Apply radiofrequency (RF) power to generate the plasma. The power, pressure, and treatment time are critical parameters that need to be optimized to achieve the desired level of fluorination and surface properties.
-
Post-Treatment: After the desired treatment time, turn off the RF power and gas flow. Allow the samples to cool down in the vacuum chamber before venting to atmospheric pressure.
Characterization: The modified surfaces should be characterized using X-ray Photoelectron Spectroscopy (XPS) to confirm the incorporation of fluorine and determine the surface elemental composition, and contact angle measurements to assess the change in surface hydrophobicity.
Hemocompatibility Assessment of Fluorinated Polyesters
A thorough evaluation of the blood-material interaction is crucial for any material intended for blood-contact applications. The following are detailed protocols for key in vitro hemocompatibility tests.
Hemolysis Assay (ASTM F756)
This test evaluates the potential of a material to cause red blood cell (RBC) lysis.
Experimental Protocol: In Vitro Hemolysis Assay
Materials:
-
Fluorinated polyester samples and non-fluorinated controls
-
Fresh human or rabbit whole blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (positive control)
-
Physiological saline (negative control)
-
Drabkin's reagent
-
Spectrophotometer
Procedure:
-
Blood Preparation: Collect fresh blood and dilute it with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.
-
Sample Incubation (Direct Contact):
-
Place the test materials (with a defined surface area) in test tubes.
-
Add 10 mL of the diluted blood to each tube.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
-
Controls: Prepare positive (deionized water) and negative (saline) controls in parallel by adding 10 mL of diluted blood to tubes containing these solutions instead of the test material.
-
Centrifugation: After incubation, centrifuge all tubes at 700-800 x g for 15 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement:
-
Carefully collect the supernatant from each tube.
-
Mix an aliquot of the supernatant with Drabkin's reagent.
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] * 100
Data Presentation: Hemolysis Percentage
| Material | Hemolysis (%) | Reference |
| Poly(lactic acid) (PLA) | ~2.5% | Hypothetical Data |
| Fluorinated PLA (PLA-CF3) | <1.0% | Hypothetical Data |
| Poly(caprolactone) (PCL) | ~2.8% | [5] |
| Fluorinated PCL | <1.2% | Hypothetical Data |
| Negative Control (Saline) | 0% | By definition |
| Positive Control (Water) | 100% | By definition |
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of a material on the intrinsic and common pathways of the blood coagulation cascade.
Experimental Protocol: aPTT Assay
Materials:
-
Fluorinated polyester samples and non-fluorinated controls
-
Fresh platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Plasma Preparation: Collect fresh human blood in a tube containing 3.2% sodium citrate. Centrifuge the blood at 2500 x g for 15 minutes to obtain PPP.
-
Incubation:
-
Place the test materials in test tubes.
-
Add 100 µL of PPP to each tube and incubate at 37°C for a defined period (e.g., 60 minutes) to allow for interaction.
-
-
Assay:
-
Transfer 100 µL of the incubated PPP to a clean cuvette.
-
Add 100 µL of pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed CaCl₂ solution to initiate coagulation and simultaneously start the timer.
-
-
Clotting Time Measurement: Record the time taken for a fibrin clot to form.
Data Presentation: aPTT Coagulation Time
| Material | aPTT (seconds) | Reference |
| Polystyrene (Control) | 150 ± 15 | [6] |
| Polyurethane (BioSpan 2F - Fluorinated) | 250 ± 20 | [6] |
| Poly(lactic acid) (PLA) | 180 ± 20 | Hypothetical Data |
| Fluorinated PLA (PLA-CF3) | 240 ± 25 | Hypothetical Data |
Platelet Adhesion and Activation Assay
This assay quantifies the number of adhered platelets and assesses their activation state on the material surface.
Experimental Protocol: Platelet Adhesion and Activation Assay
Materials:
-
Fluorinated polyester samples and non-fluorinated controls
-
Fresh platelet-rich plasma (PRP) or whole blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (2.5% in PBS) for fixing
-
Ethanol series (for dehydration)
-
Lactate dehydrogenase (LDH) assay kit for quantification
-
Scanning electron microscope (SEM) for imaging
Procedure:
-
PRP Preparation: Collect fresh human blood in a tube containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
-
Incubation: Place the test materials in a 24-well plate and add PRP to cover the surface. Incubate at 37°C for 1-2 hours.
-
Rinsing: Gently rinse the samples with PBS to remove non-adherent platelets.
-
Quantification (LDH Assay):
-
Lyse the adherent platelets using a lysis buffer.
-
Quantify the amount of LDH released using a commercial kit, which correlates to the number of adhered platelets.
-
-
Morphological Analysis (SEM):
-
Fix the adhered platelets with 2.5% glutaraldehyde for 1 hour.
-
Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Dry the samples (e.g., critical point drying).
-
Sputter-coat the samples with gold and visualize them under an SEM to assess platelet morphology (e.g., rounding, pseudopodia formation, spreading).
-
Data Presentation: Platelet Adhesion
| Material | Adhered Platelets (platelets/mm²) | Reference |
| Polyetherurethane (PEU) | High | [7][8] |
| Fluorinated PEU | Significantly Lower | [7][8] |
| Poly(caprolactone) (PCL) | 87 ± 17 (granules/100 µm²) | [9] |
| PVA-coated PCL | 40 ± 6 (granules/100 µm²) | [9] |
Visualizations
Experimental Workflow
Blood Coagulation Cascade at the Biomaterial Interface
Platelet Activation at the Biomaterial Interface
References
- 1. Surface fluorination of polylactide as a path to improve platelet associated hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface characterization and platelet adhesion studies on fluorocarbons prepared by plasma-induced graft polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijaem.net [ijaem.net]
- 4. Synthesis and characterization of poly(lactic acid-co-glycolic acid) complex microspheres as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated surface-modifying macromolecules: modulating adhesive protein and platelet interactions on a polyether-urethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Safe Handling and Storage of tert-Butyl 2-(trifluoromethyl)acrylate
Introduction
tert-Butyl 2-(trifluoromethyl)acrylate is a fluorinated monomer used in the synthesis of specialty polymers and as a building block in the development of new pharmaceutical and agrochemical compounds. Its unique properties, imparted by the trifluoromethyl group, make it a valuable reagent in research and development. However, like other acrylic esters, it requires careful handling to minimize potential health and safety risks. These application notes provide a comprehensive guide for the safe handling and storage of this compound for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Flammability: While it has a low fire hazard rating, it must be preheated before ignition can occur.[1]
The substance is labeled with the GHS07 pictogram, and the signal word is "Warning".[1]
Protocols for Safe Handling and Use
Adherence to strict protocols is essential when working with this compound to ensure personnel safety and maintain the integrity of the experiment.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this chemical.
| Body Part | Equipment | Specifications |
| Eyes | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] Provides protection against splashes. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally recommended to prevent skin exposure.[2] Must comply with 29 CFR 1910.138.[1] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes and spills.[2] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a respirator compliant with 29 CFR 1910.134 must be used.[1] |
| Feet | Safety Shoes | Recommended to protect against spills and falling objects. Must comply with 29 CFR 1910.136.[1] |
Engineering Controls
-
Ventilation: Work with this compound should always be performed in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid breathing fumes, mists, sprays, or vapors.[1] Use only non-sparking tools to prevent ignition sources.[3][4] Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
During Use: Keep the container closed when not in use.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1][3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][5]
Experimental Protocol: Polymerization of this compound (Example)
This protocol provides a general example of a free-radical polymerization. All steps must be performed in a chemical fume hood.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Reagent Addition:
-
In a separate, dry flask under a nitrogen atmosphere, dissolve the desired amount of a free-radical initiator (e.g., AIBN) in an appropriate solvent (e.g., anhydrous toluene).
-
Add the desired amount of this compound to the reaction flask via syringe.
-
Add the initiator solution to the reaction flask.
-
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by techniques such as NMR or GC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash with the non-solvent.
-
Dry the polymer under vacuum.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Storage and Disposal Procedures
Proper storage and disposal are critical to maintaining the stability of the chemical and preventing environmental contamination.
Storage
-
Temperature: Store in a cool, dry, well-ventilated area.[1][4] The recommended storage temperature is between 2 - 8 °C in an explosion-proof refrigerator.[1]
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Incompatible Materials: Store away from incompatible materials such as acids, bases, free radical generators, and oxidizing agents.[1]
-
Stabilizer: The product is typically stabilized with MEHQ.[1] The stabilizer level should be monitored if stored for extended periods.
Spill and Leak Procedures
-
Evacuate: Evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Stop the leak if it is safe to do so. Dike the spill to prevent it from spreading.[1]
-
Absorption: For small spills, absorb with an inert, non-combustible material such as sand or earth.[1] For large spills, use a pump or vacuum.[1] Use explosion-proof equipment for cleanup.[1]
-
Collection: Sweep or shovel the absorbed material into an appropriate container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal
Dispose of waste material at an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not allow the product to enter sewers or public waters.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 105935-24-8 | [1] |
| Molecular Formula | C8H11F3O2 | [1] |
| NFPA Health Hazard | 3 - Serious | [1] |
| NFPA Fire Hazard | 1 - Slight | [1] |
| NFPA Reactivity | 0 - Minimal | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Example experimental workflow for polymerization.
References
Troubleshooting & Optimization
Challenges and solutions for radical homopolymerization of 2-(trifluoromethyl)acrylates
Welcome to the technical support center for the radical homopolymerization of 2-(trifluoromethyl)acrylates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the radical homopolymerization of 2-(trifluoromethyl)acrylates so challenging?
A1: The primary challenge lies in the electronic properties of the 2-(trifluoromethyl)acrylate monomers. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the α-position makes the monomer electron-deficient. This high electron deficiency disfavors the addition of the propagating radical to the monomer, leading to a very slow propagation rate and, in many cases, complete inhibition of homopolymerization under conventional free-radical conditions.[1] Several studies have reported the failure of radical initiators to induce homopolymerization of these monomers.[1]
Q2: Is it possible to achieve radical homopolymerization of any 2-(trifluoromethyl)acrylate derivative?
A2: Yes, under specific conditions. While most alkyl 2-(trifluoromethyl)acrylates fail to homopolymerize radically, the radical homopolymerization of 2-trifluoromethacrylic acid (MAF) has been successfully achieved in water using a water-soluble initiator like sodium persulfate (Na₂S₂O₈).[2][3][4] The success of this polymerization is highly dependent on the pH of the reaction medium.
Q3: What are the viable alternative strategies to incorporate 2-(trifluoromethyl)acrylates into polymers?
A3: The most successful strategies involve copolymerization and controlled radical polymerization techniques:
-
Copolymerization: 2-(Trifluoromethyl)acrylates readily copolymerize with electron-rich monomers such as styrene, vinyl ethers, and norbornene derivatives.[1][5] This approach leads to the formation of alternating copolymers.
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer excellent control over the polymerization of fluorinated acrylates, enabling the synthesis of well-defined homopolymers (in some cases) and block copolymers.[1][6][7][8]
Troubleshooting Guide
Problem 1: No polymer formation in conventional radical homopolymerization.
| Possible Cause | Suggested Solution |
| Inherent low reactivity of the monomer. | The electron-deficient nature of 2-(trifluoromethyl)acrylates prevents radical homopolymerization under standard conditions.[1] |
| Solution 1: Switch to Aqueous Polymerization of 2-Trifluoromethacrylic Acid (MAF). Follow the specific protocol for the radical homopolymerization of MAF in water, paying close attention to pH control.[3] | |
| Solution 2: Employ Copolymerization. Introduce an electron-rich comonomer (e.g., styrene, vinyl acetate) to facilitate polymerization.[1][5] | |
| Solution 3: Utilize Controlled Radical Polymerization. Adopt RAFT or ATRP methods, which are better suited for controlling the polymerization of such challenging monomers.[7][8] |
Problem 2: Poor control (high dispersity, broad molecular weight distribution) in RAFT polymerization.
| Possible Cause | Suggested Solution |
| Inappropriate RAFT agent. | The choice of Chain Transfer Agent (CTA) is critical. For 2-(trifluoromethyl)acrylates, which are considered "more activated monomers" (MAMs), dithiobenzoates and trithiocarbonates are generally more effective.[9] A universal RAFT agent like cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) has also shown good performance in copolymerizations.[6][7] |
| Presence of oxygen. | Oxygen is a potent inhibitor of radical polymerization. Ensure thorough deoxygenation of the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon, nitrogen).[9] |
| Incorrect initiator-to-CTA ratio. | A high concentration of the RAFT agent relative to the initiator can lead to retardation, while a low ratio can result in poor control. A typical starting point is a [CTA]/[Initiator] ratio of 5:1 to 10:1. |
| High reaction temperature. | Excessive temperatures can lead to side reactions and a loss of control. Optimize the temperature based on the chosen initiator's half-life. |
Problem 3: Inefficient initiation or slow polymerization in ATRP.
| Possible Cause | Suggested Solution |
| Catalyst poisoning. | Acidic impurities can protonate the ligand and deactivate the catalyst. Ensure all reagents and solvents are purified and free of acidic contaminants. |
| Inappropriate ligand. | The ligand determines the catalyst activity. For fluorinated acrylates, multidentate amine ligands like Me₆TREN are often used to form highly active catalyst complexes.[10] |
| Poor solubility of the catalyst complex. | The catalyst complex must be soluble in the reaction medium. Choose a solvent that dissolves the monomer, polymer, and catalyst complex. |
| Presence of oxygen. | Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Rigorous deoxygenation of the reaction system is crucial. |
Experimental Protocols
Protocol 1: Radical Homopolymerization of 2-Trifluoromethacrylic Acid (MAF) in Water
This protocol is based on the successful homopolymerization reported in the literature.[2][3][4]
Materials:
-
2-Trifluoromethacrylic acid (MAF)
-
Sodium persulfate (Na₂S₂O₈)
-
Deionized water
-
pH adjustment solution (e.g., NaOH or HCl)
Procedure:
-
Prepare an aqueous solution of MAF at the desired concentration.
-
Adjust the pH of the monomer solution to the desired value. The polymerization is sensitive to pH.
-
Transfer the solution to a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
In a separate flask, dissolve the required amount of Na₂S₂O₈ in deionized water and deoxygenate the solution.
-
Heat the monomer solution to the reaction temperature (e.g., 80 °C).
-
Add the initiator solution to the reaction vessel to start the polymerization.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., by NMR or gravimetry).
-
After the desired conversion is reached, cool the reaction to room temperature.
-
Purify the polymer by dialysis against deionized water followed by lyophilization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Initiator | Na₂S₂O₈ | [2][3] |
| Solvent | Water | [2][3] |
| Temperature | 80 °C | [3] |
| kₚ²/kₜ | 4 x 10⁻³ L mol⁻¹ s⁻¹ | [3] |
Protocol 2: RAFT Copolymerization of tert-Butyl-2-(trifluoromethyl)acrylate (MAF-TBE) and Vinyl Acetate (VAc)
This protocol is adapted from a study on the synthesis of block copolymers containing 2-(trifluoromethyl)acrylate.[6][7]
Materials:
-
tert-Butyl-2-(trifluoromethyl)acrylate (MAF-TBE)
-
Vinyl acetate (VAc)
-
Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) (RAFT agent)
-
2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70) (Initiator)
-
N,N-Dimethylformamide (DMF) (Solvent)
Procedure:
-
In a Schlenk tube, dissolve MAF-TBE, VAc, CDPCD, and V-70 in DMF.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with nitrogen.
-
Place the Schlenk tube in a preheated oil bath at 40 °C and stir.
-
Monitor the polymerization by taking samples periodically for analysis of monomer conversion (by ¹H NMR) and molecular weight (by SEC/GPC).
-
After the desired time or conversion, quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) and dry under vacuum.
Quantitative Data Summary for Copolymerization:
| Parameter | Value | Reference |
| Monomers | VAc, MAF-TBE | [6][7] |
| RAFT Agent (CTA) | CDPCD | [6][7] |
| Initiator | V-70 | [7] |
| Solvent | DMF | [7] |
| Temperature | 40 °C | [6][7] |
| Dispersity (Đ) | ≤ 1.36 for block copolymers | [6][7] |
Visualizations
Caption: Workflow for the radical homopolymerization of 2-trifluoromethacrylic acid.
Caption: General workflow for RAFT polymerization of 2-(trifluoromethyl)acrylates.
References
- 1. researchgate.net [researchgate.net]
- 2. First radical homopolymerisation of 2-trifluoromethacrylic acid in water and study of the degradation of the resulting homopolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. First radical homopolymerisation of 2-trifluoromethacrylic acid in water and study of the degradation of the resulting homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 9. benchchem.com [benchchem.com]
- 10. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: RAFT Polymerization of tert-Butyl 2-(trifluoromethyl)acrylate
Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of tert-Butyl 2-(trifluoromethyl)acrylate (TBTFM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the dispersity of their polymers.
Troubleshooting Guide: Improving Dispersity (Đ)
High dispersity is a common issue in RAFT polymerization, indicating poor control over the polymer chain growth. This guide provides a structured approach to troubleshoot and resolve issues related to high dispersity in TBTFM polymerization.
Problem: High Dispersity (Đ > 1.3)
High dispersity can manifest as broad or multimodal peaks in your Size Exclusion Chromatography (SEC) results. The following sections outline potential causes and solutions.
1. Inappropriate RAFT Agent (CTA) Selection
The choice of Chain Transfer Agent (CTA) is critical for controlling the polymerization of acrylic monomers, especially those with bulky and electron-withdrawing groups like TBTFM.
-
Recommendation: Trithiocarbonates are often effective for controlling the polymerization of acrylates and are more hydrolytically stable than some other CTAs.[1] Dithiobenzoates can also be effective but may require more optimization. For fluorinated acrylates, specific CTAs have shown better performance.
-
Actionable Steps:
-
If you are using a dithiobenzoate and observing high dispersity, consider switching to a trithiocarbonate-based CTA.
-
Refer to the table below for CTAs that have been successfully used for the polymerization of structurally similar fluorinated acrylates.
-
2. Incorrect Initiator to CTA Ratio
The molar ratio of the initiator to the CTA influences the number of chains initiated by the initiator versus those controlled by the RAFT process. An excess of initiator can lead to a higher population of dead chains, increasing dispersity.
-
Recommendation: A higher CTA to initiator ratio generally leads to better control and lower dispersity.
-
Actionable Steps:
-
Increase the molar ratio of [CTA]/[Initiator]. Ratios of 3 to 5 are often a good starting point for achieving good control.
-
Systematically vary the [CTA]/[Initiator] ratio to find the optimal condition for your specific system.
-
3. Suboptimal Reaction Temperature
Temperature affects the rates of initiation, propagation, and fragmentation in the RAFT equilibrium. An inappropriate temperature can disrupt this balance, leading to loss of control.
-
Recommendation: Lowering the reaction temperature can sometimes improve control, although it may also decrease the rate of polymerization.
-
Actionable Steps:
-
If you are polymerizing at a high temperature (e.g., > 80 °C) and observing high dispersity, try reducing the temperature to the 60-70 °C range.
-
Ensure the chosen initiator has an appropriate half-life at the selected temperature to maintain a slow and steady supply of radicals.
-
4. Solvent Effects
The choice of solvent can influence the reactivity of the monomer and the solubility of the growing polymer chains, which can impact the overall control of the polymerization.
-
Recommendation: Use a solvent in which the monomer, polymer, and CTA are all soluble throughout the reaction.
-
Actionable Steps:
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the RAFT polymerization of TBTFM?
A good starting point would be to use a trithiocarbonate CTA, such as dibenzyl trithiocarbonate (DBTTC), with AIBN as the initiator at a [CTA]/[AIBN] ratio of 5 in a solvent like DMF or toluene at 65-70 °C.[3]
Q2: My polymerization is very slow. How can I increase the rate without increasing dispersity?
You can try slightly increasing the initiator concentration while maintaining a relatively high [CTA]/[Initiator] ratio. Alternatively, you can increase the temperature in small increments (e.g., 5 °C) and monitor the effect on dispersity. Photo-induced RAFT polymerization at room temperature can also be an option to achieve higher polymerization rates with good control.[4]
Q3: I am seeing a shoulder on the low molecular weight side of my SEC trace. What could be the cause?
A low molecular weight shoulder can indicate chain transfer to the solvent or impurities, or the presence of dead chains formed by excessive termination reactions. Ensure your monomer and solvent are pure and deoxygenated. You can also try decreasing the initiator concentration.
Q4: Can I use the same RAFT agent for TBTFM that I use for standard acrylates like n-butyl acrylate?
While CTAs effective for standard acrylates are a good starting point, the bulky and electron-withdrawing trifluoromethyl group in TBTFM can alter its reactivity.[3] Therefore, some optimization of the RAFT agent and conditions will likely be necessary. Trithiocarbonates are generally a robust choice for a wide range of acrylic monomers.[1]
Data Presentation: Successful RAFT Polymerization of Fluorinated Acrylates
The following table summarizes successful experimental conditions for the RAFT polymerization of fluorinated acrylates, which can serve as a guide for optimizing TBTFM polymerization.
| Monomer | RAFT Agent (CTA) | Initiator | [CTA]/[Initiator] | Solvent | Temp (°C) | Dispersity (Đ) |
| 2,2,2-trifluoroethyl acrylate (TFEA) | Dibenzyl trithiocarbonate (DBTTC) | AIBN | 5 | DMF | 65 | < 1.20 |
| 2,2,3,3,3-pentafluoropropyl acrylate (PFPA) | Dibenzyl trithiocarbonate (DBTTC) | AIBN | 5 | DMF | 65 | < 1.20 |
| 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) | Dibenzyl trithiocarbonate (DBTTC) | AIBN | 5 | DMF | 65 | < 1.20 |
| 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid | V-50 | 5 | Dioxane/H₂O | 70 | < 1.10 |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of TBTFM
This protocol provides a general starting point for the RAFT polymerization of this compound.
Materials:
-
This compound (TBTFM), inhibitor removed
-
RAFT Agent (e.g., Dibenzyl trithiocarbonate, DBTTC)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Schlenk flask and manifold
-
Nitrogen or Argon gas
-
Stir bar
Procedure:
-
To a Schlenk flask, add the TBTFM monomer, RAFT agent, and initiator at the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).
-
Add the anhydrous solvent.
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight/dispersity (via SEC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
The polymer can be purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.
Visualizations
Caption: Troubleshooting workflow for high dispersity in RAFT polymerization.
Caption: General experimental workflow for RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 3. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing initiator and catalyst concentrations for ATRP of acrylates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Atom Transfer Radical Polymerization (ATRP) of acrylate monomers. The information is designed to help resolve common experimental issues related to initiator and catalyst concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my polymerization slow or stalled, resulting in low monomer conversion?
Low or no conversion is a common issue in ATRP. Several factors related to initiator and catalyst concentrations can be the cause.
-
Insufficient Catalyst Activity: The catalyst complex (e.g., Cu(I)/Ligand) may not be active enough to overcome the rate of termination reactions. The activity is determined by the ligand, the copper salt, and the solvent. For acrylates, which have high propagation rates, a highly active catalyst is needed to maintain control. Ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris[2-(dimethylamino)ethyl]amine (Me₆TREN) are often used.[1][2]
-
Low Catalyst Concentration: While reducing the catalyst amount is often a goal, excessively low concentrations can lead to poor control and slow polymerization.[3][4] The concentration of the deactivator (Cu(II) complex) is critical for regulating the polymerization, and if the total copper concentration is too low, the deactivator concentration may be insufficient.[5] Techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP are specifically designed to use low catalyst concentrations (as low as 50 ppm) by continuously regenerating the active Cu(I) species.[5][6][7]
-
Catalyst Oxidation: The Cu(I) activator is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to the oxidation of Cu(I) to the inactive Cu(II) state, effectively halting the polymerization.[8]
-
Poor Initiator Efficiency: The initiator may not be efficiently activated by the catalyst. For acrylates, initiators like ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate are commonly used.[1]
-
Inhibitor Presence: Residual inhibitor from the monomer can quench the radicals and stop the polymerization. It is crucial to pass the monomer through a column of basic alumina to remove the inhibitor before use.[1]
Troubleshooting Steps:
-
Ensure all reagents are pure and inhibitors are removed from the monomer.
-
Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).[9]
-
Increase the catalyst concentration or switch to a more active ligand system (e.g., Me₆TREN).[2]
-
Consider using a technique designed for low catalyst loads, such as ARGET ATRP, which includes a reducing agent to regenerate the Cu(I) activator.
Q2: Why is the polydispersity (Mₙ/Mₙ) of my polymer high?
High polydispersity (Đ > 1.3) indicates a loss of control over the polymerization process. The primary goal of ATRP is to produce polymers with a narrow molecular weight distribution (typically Đ < 1.2).
-
Insufficient Deactivator Concentration: The key to control in ATRP is a rapid equilibrium between active (radical) and dormant (halide-capped) chains. This equilibrium is governed by the concentration of the Cu(II) deactivator. If the [Cu(II)] is too low, the deactivation process is slow, leading to a higher concentration of propagating radicals that can terminate irreversibly, broadening the molecular weight distribution.[10] Sometimes, adding a small amount of the Cu(II) species (e.g., CuBr₂) at the beginning of the reaction can improve control.[1]
-
Slow Initiation: If the initiation process is slower than propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. The choice of initiator is crucial for ensuring fast and efficient initiation.
-
Catalyst Concentration Too Low: Decreasing the catalyst/initiator molar ratio can lead to a slower polymerization, larger polydispersity, and lower initiation efficiency.[3][11] Control over the molecular weight distribution in ATRP is dependent on the absolute concentration of the deactivator.[5]
-
Side Reactions: For acrylates, side reactions like catalytic radical termination (CRT), where the Cu(I) catalyst can induce termination, can become significant.[4][12][13] This is more pronounced at higher catalyst concentrations and can lead to a loss of chain-end functionality and broader polydispersity.
Troubleshooting Steps:
-
Optimize [Cu(II)]: Add a small amount of Cu(II) halide (e.g., 5-10 mol% relative to Cu(I)) at the start of the polymerization to establish the equilibrium quickly.
-
Adjust Catalyst/Initiator Ratio: Avoid excessively low catalyst-to-initiator ratios. A common starting point is a [Monomer]:[Initiator]:[Cu(I)] ratio of 100:1:0.1 to 100:1:1.[1][11]
-
Choose a Suitable Ligand: The ligand choice affects the ATRP equilibrium constant (Kₐₜᵣₚ). A ligand that provides a fast deactivation rate constant (kₐₑₐ꜀ₜ) is crucial for good control.[10]
-
Lower the Temperature: High temperatures can increase the rate of side reactions. While ATRP is often conducted at elevated temperatures (60-90 °C), lowering the temperature may improve control for highly reactive monomers like acrylates.[14]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common ATRP issues.
Q3: What are typical initiator and catalyst ratios for acrylate polymerization?
The ratio of monomer to initiator determines the target degree of polymerization (DP) and thus the molecular weight of the final polymer. The catalyst-to-initiator ratio affects the polymerization rate and control.
There is no single "universal" ratio, as the optimal conditions depend on the specific acrylate monomer, desired molecular weight, solvent, and temperature.[15] However, published examples provide excellent starting points.
Table 1: Example Molar Ratios for Acrylate ATRP
| Monomer | Initiator | Catalyst System | Molar Ratio ([M]:[I]:[Cat]) | Ligand Ratio | Solvent | Temp (°C) | Mₙ/Mₙ (PDI) | Reference |
| Methyl Acrylate (MA) | EBiB | CuBr / PMDETA | 200 : 1 : 0.5 | PMDETA:Cu = 1:1 | Anisole | 60 | 1.07 | [1] |
| Methyl Acrylate (MA) | EBiB | CuBr / TPEDA | 116 : 1 : 0.1 | TPEDA:Cu = 1:1 | Bulk | 80 | 1.13 | [1] |
| n-Butyl Acrylate (nBA) | EBiB | CuCl₂ / Me₆TREN | 160 : 1 : 0.0078 | Me₆TREN:Cu = 1:1 | Anisole | 80 | 1.47 | [1] |
| n-Butyl Acrylate (nBA) | EBiB | Cu(II) / TPMA | 156 : 1 : 0.01 | TPMA:Cu = 3:1 | Anisole | 60 | 1.15 | [1] |
| Lauryl Acrylate (LA) | MBrP | CuBr / dNbpy | 102 : 1 : 1 | dNbpy:Cu = 2:1 | Toluene | 90 | 1.26 | [1] |
| OEOA₄₈₀ | HO-EBiB | EYH₂ / CuBr₂ / Me₆TREN | 200 : 1 : (0.01 / 0.2) | Me₆TREN:Cu = 1.5:1 | Water | RT | < 1.2 | [8] |
EBiB: Ethyl α-bromoisobutyrate; MBrP: Methyl 2-bromopropionate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; TPEDA: N,N,N',N'-tetra[(2-pyridal)methyl]ethylenediamine; Me₆TREN: Tris[2-(dimethylamino)ethyl]amine; TPMA: Tris(2-pyridylmethyl)amine; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; OEOA₄₈₀: Oligo(ethylene oxide) methyl ether acrylate; HO-EBiB: 2-hydroxyethyl α-bromoisobutyrate; EYH₂: Eosin Y.
Experimental Protocols & Workflows
General ATRP Experimental Workflow
The following diagram illustrates a typical workflow for conducting an ATRP experiment.
Caption: General experimental workflow for ATRP.
Protocol 1: Standard ATRP of n-Butyl Acrylate (nBA)
This protocol is a representative example for a standard ATRP targeting a degree of polymerization of 200.
Materials:
-
n-Butyl acrylate (nBA), passed through basic alumina to remove inhibitor.
-
Ethyl α-bromoisobutyrate (EBiB, initiator).
-
Copper(I) bromide (CuBr, catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).
-
Anisole (solvent), degassed.
Target Ratio: [nBA]:[EBiB]:[CuBr]:[PMDETA] = 200:1:1:1
Procedure:
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Sealing and Purging: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Addition of Reagents: Under a positive nitrogen atmosphere, add degassed nBA (2.56 g, 20 mmol) and degassed anisole (2.5 mL) via syringe.
-
Ligand and Initiator Addition: Add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn homogeneous and colored. Then, add EBiB (14.7 µL, 0.1 mmol) via syringe to start the polymerization.
-
Reaction: Immerse the flask in a preheated oil bath at 70°C and stir.
-
Monitoring: At timed intervals, withdraw small aliquots using a nitrogen-purged syringe and quench them by exposing them to air and diluting with THF. Analyze for monomer conversion by ¹H NMR and for molecular weight and polydispersity by GPC/SEC.
-
Termination and Purification: Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the contents to air. Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol. Dry the resulting polymer under vacuum.
Protocol 2: ARGET ATRP of n-Butyl Acrylate (nBA)
This protocol utilizes a reducing agent to continuously regenerate the activator, allowing for much lower catalyst concentrations.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed.
-
Ethyl α-bromoisobutyrate (EBiB, initiator).
-
Copper(II) bromide (CuBr₂, catalyst precursor).
-
Tris(2-pyridylmethyl)amine (TPMA, ligand).
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂, reducing agent).
-
Anisole (solvent), degassed.
Target Ratio: [nBA]:[EBiB]:[CuBr₂]:[TPMA]:[Sn(EH)₂] = 156:1:0.01:0.03:0.05[1]
Procedure:
-
Preparation: To a 25 mL Schlenk flask with a stir bar, add CuBr₂ (0.5 mg, 0.0022 mmol) and TPMA (1.9 mg, 0.0066 mmol).
-
Sealing and Purging: Seal the flask and cycle between vacuum and nitrogen three times.
-
Addition of Liquids: Add degassed nBA (5.0 g, 39 mmol), degassed anisole (5.0 mL), and EBiB (37 µL, 0.25 mmol) via syringe.
-
Initiation: Add the reducing agent, Sn(EH)₂ (5.1 mg, 0.0125 mmol), via syringe to begin the polymerization. The solution should change color as the Cu(I) activator is generated.
-
Reaction: Place the flask in a preheated oil bath at 60°C.
-
Monitoring and Workup: Follow the same procedures for monitoring, termination, and purification as described in the standard ATRP protocol. The significantly lower copper concentration makes purification easier.
References
- 1. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side reactions in the anionic polymerization of methacrylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions in the anionic polymerization of methacrylates.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that occur during the anionic polymerization of methacrylates?
A1: The anionic polymerization of methacrylates is complicated by the presence of a carbonyl group in the monomer, which can be attacked by the highly nucleophilic initiator and propagating chain ends.[1] The main side reactions include:
-
Reaction with the ester group: The initiator or propagating carbanion can attack the carbonyl carbon of the monomer or the ester group along the polymer backbone. This can lead to the formation of a ketone and an alkoxide.[2]
-
Intramolecular cyclization: The propagating chain end can attack the carbonyl group of the penultimate monomer unit, leading to the formation of a cyclic ketone and termination of the polymer chain.
-
Hofmann elimination: When using quaternary ammonium counter-ions, a β-hydrogen can be transferred from the cation to the growing chain, resulting in chain termination.[3][4]
-
Transfer reactions: Chain transfer to monomer or impurities can also occur, leading to a broader molecular weight distribution.[3][5]
Q2: How does the choice of initiator affect the polymerization?
A2: The initiator plays a crucial role in controlling the polymerization. Highly nucleophilic initiators with low steric hindrance, such as simple alkyl lithium compounds, are prone to side reactions with the monomer's ester group.[6] Sterically hindered and less nucleophilic initiators, like 1,1-diphenylhexyllithium (DPHLi), are preferred to minimize these side reactions.[7][8] Metal-free initiators, such as those with tetrabutylammonium counter-ions, can be used but may lead to incomplete initiation and side reactions like Hofmann elimination.[3][5]
Q3: What is the optimal temperature range for the anionic polymerization of methacrylates?
A3: To suppress side reactions, the anionic polymerization of methacrylates is typically conducted at low temperatures, often at -78°C (dry ice/acetone bath).[6][9] At higher temperatures, the rates of side reactions increase significantly, leading to broader molecular weight distributions and loss of living character.[10] However, some systems using specific initiators and additives can achieve controlled polymerization at elevated temperatures.[11][12]
Q4: Why is monomer and solvent purity so critical?
A4: The carbanionic propagating centers in anionic polymerization are highly reactive and will be readily terminated by protic impurities such as water or alcohols.[13] Therefore, rigorous purification of the monomer, solvent, and all glassware is absolutely essential for a successful living polymerization.[7][14]
Troubleshooting Guide
Problem 1: Broad or bimodal molecular weight distribution in the final polymer.
| Possible Cause | Suggested Solution |
| Slow Initiation | Ensure the rate of initiation is faster than or equal to the rate of propagation. Use an appropriate initiator that allows for rapid and complete initiation. Inadequate mixing can also lead to a broad molecular weight distribution.[13] |
| Side Reactions | Lower the polymerization temperature to minimize side reactions.[10] Choose a sterically hindered initiator to reduce the attack on the ester group.[6] |
| Impurities | Rigorously purify the monomer, solvent, and glassware to remove any protic impurities that can terminate the growing polymer chains.[7][14] |
| Incomplete Initiation with Metal-Free Initiators | The initiation with some metal-free initiators can be an equilibrium reaction, leading to incomplete initiation and broad molecular weight distributions.[3][5] Consider using an initiator with a different counter-ion. |
Problem 2: Low polymer yield or premature termination.
| Possible Cause | Suggested Solution |
| Presence of Impurities | The most common cause of premature termination is the presence of protic impurities (e.g., water, alcohols) in the monomer or solvent.[13] Ensure all reagents and glassware are scrupulously dried. |
| Side Reactions with Ester Group | The attack of the growing carbanion on the ester group of the monomer or polymer backbone leads to termination. Use a less nucleophilic, sterically hindered initiator and conduct the polymerization at a low temperature.[2][6] |
| Hofmann Elimination | When using initiators with tetrabutylammonium counter-ions, Hofmann elimination can be a significant termination pathway.[3][4] Consider using a different counter-ion or a metal-based initiator. |
| Intramolecular Cyclization | This termination reaction is more prevalent at higher temperatures. Performing the polymerization at low temperatures (-78°C) can suppress this side reaction. |
Experimental Protocols
Monomer Purification (Methyl Methacrylate - MMA)
-
Wash the MMA with an aqueous sodium hydroxide solution to remove the inhibitor.
-
Separate the organic layer and wash with deionized water until the aqueous layer is neutral.
-
Dry the MMA over anhydrous magnesium sulfate or calcium chloride.
-
Distill the MMA under reduced pressure.
-
For the highest purity required for anionic polymerization, further purification by treating with triethylaluminum or calcium hydride followed by distillation under high vacuum is recommended.[7][14]
Solvent Purification (Tetrahydrofuran - THF)
-
Pre-dry the THF over potassium hydroxide pellets.
-
Reflux the THF over sodium wire and benzophenone until a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.
-
Distill the THF directly into the reaction flask under an inert atmosphere (argon or nitrogen) immediately before use.[7]
Visualizing Reaction Pathways and Troubleshooting
Main Polymerization Reaction and Key Side Reactions
Caption: Main polymerization pathway and common side reactions.
Troubleshooting Workflow for Anionic Polymerization of Methacrylates
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. umpir.ump.edu.my [umpir.ump.edu.my]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
Preventing premature polymerization of tert-Butyl 2-(trifluoromethyl)acrylate during storage
This technical support center provides guidance on preventing the premature polymerization of tert-Butyl 2-(trifluoromethyl)acrylate (TBFA) during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBFA) and why is it prone to premature polymerization?
A1: this compound (TBFA) is a reactive acrylic monomer used in the synthesis of specialty polymers. Like other acrylic monomers, it contains a carbon-carbon double bond that is susceptible to free-radical polymerization. This process is highly exothermic and can be initiated by factors such as heat, light, or contaminants, leading to the formation of unwanted polymers and potentially hazardous runaway reactions.[1]
Q2: What are the signs of premature polymerization in my TBFA sample?
A2: Signs of polymerization include:
-
An increase in viscosity (the liquid becomes thicker).
-
The formation of solid precipitates or a gel-like substance.
-
An unexpected increase in temperature of the storage container.
-
A hazy or cloudy appearance of the normally clear liquid.
Q3: What are the recommended storage conditions for TBFA?
A3: To minimize the risk of premature polymerization, TBFA should be stored under the following conditions:
-
Temperature: 2-8 °C.[2][3] An explosion-proof refrigerator should be used.[2]
-
Atmosphere: TBFA should be stored under air, not under an inert gas like nitrogen.[4] Oxygen is crucial for the effectiveness of common phenolic inhibitors such as MEHQ.[2][5][6]
-
Container: Keep the container tightly closed and in a dry, well-ventilated area.[2][5][7][8][9]
-
Light: Protect from light.
Q4: What is an inhibitor and why is it added to TBFA?
A4: An inhibitor is a chemical substance added to reactive monomers like TBFA to prevent spontaneous polymerization.[5] Inhibitors work by scavenging free radicals that initiate the polymerization process.[5] Common inhibitors for acrylates include 4-Methoxyphenol (MEHQ) and 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl (4-hydroxyTEMPO).[2][10][11][12]
Q5: Can I remove the inhibitor from TBFA before my experiment?
A5: Yes, the inhibitor can be removed, and this is often a necessary step before polymerization experiments. A common method for removing phenolic inhibitors is to pass the monomer through a column packed with an appropriate inhibitor-remover resin. It is crucial to use the inhibitor-free monomer immediately, as its stability is significantly reduced.
Troubleshooting Guide
This guide addresses common issues related to the premature polymerization of TBFA.
Problem: My TBFA has polymerized in the storage container.
| Possible Causes | Recommended Actions |
| Improper Storage Temperature: The storage temperature exceeded the recommended 2-8 °C range. | 1. Safely dispose of the polymerized material according to your institution's guidelines. 2. Verify the temperature of your storage unit and ensure it is functioning correctly. 3. Always store new TBFA shipments at the recommended temperature immediately upon receipt. |
| Inhibitor Depletion: The inhibitor has been consumed over time, especially if the product is old or has been exposed to adverse conditions. | 1. Check the expiration date of the product. 2. If the product is within its shelf life, consider having the inhibitor concentration analytically tested. 3. If the inhibitor level is low, it may be possible to add more inhibitor, but this should be done with extreme caution and consultation with the manufacturer. |
| Contamination: The monomer was contaminated with initiators such as peroxides, strong acids or bases, or metals.[2][3] | 1. Review your handling procedures to identify potential sources of contamination. 2. Ensure that all labware used to handle TBFA is clean and free of contaminants. 3. Use clean, dedicated syringes or pipettes for transferring the monomer. |
| Absence of Oxygen: The container was purged with an inert gas, or the headspace is insufficient. | 1. Ensure that the container is not stored under an inert atmosphere if a phenolic inhibitor like MEHQ is used.[4][6] 2. Maintain a sufficient air headspace in the container. |
Data Presentation
Table 1: Common Inhibitors for this compound
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action |
| 4-Methoxyphenol | MEHQ | 15-1000 ppm | Free radical scavenger, requires oxygen to be effective.[2][5] |
| 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl | 4-hydroxyTEMPO | 100-200 ppm | Stable nitroxide radical that traps carbon-centered radicals.[10][11][13] |
Table 2: Effect of Temperature on MEHQ Consumption in Acrylic Acid (Qualitative)
| Temperature | MEHQ Consumption Rate |
| Up to 60 °C | Practically negligible[2] |
| Above 60 °C | Decreases almost linearly with time[2] |
| Above 80 °C | Degradation accelerates[2] |
Note: This data is for acrylic acid and should be considered as a general guideline for TBFA. Specific studies on TBFA may yield different results.
Experimental Protocols
Protocol 1: Determination of MEHQ Concentration (Based on ASTM D3125)
This method is for the quantitative determination of the monomethyl ether of hydroquinone (MEHQ) in colorless monomeric acrylate esters.
1. Summary of Test Method MEHQ reacts with nitrous acid (sodium nitrite in an acidic medium) to form a yellow nitroso derivative. The intensity of the color is measured by a spectrophotometer at a wavelength of 420 nm and is proportional to the MEHQ concentration.[8]
2. Reagents and Materials
-
Acetic Acid, glacial
-
Sodium Nitrite (NaNO₂), 2% solution in water
-
Methanol
-
MEHQ standard solution
-
Spectrophotometer capable of measuring absorbance at 420 nm
-
Volumetric flasks and pipettes
3. Procedure
-
Prepare a series of MEHQ standards in the monomer of interest.
-
To a 50-mL volumetric flask, add 25 mL of methanol and 2 mL of the 2% sodium nitrite solution.
-
Pipette 10 mL of the TBFA sample (or standard) into the flask.
-
Add 5 mL of glacial acetic acid, dilute to the mark with methanol, and mix thoroughly.
-
Allow the solution to stand for 10 minutes for the color to develop.
-
Measure the absorbance of the solution at 420 nm against a reagent blank.
-
Construct a calibration curve from the absorbance of the standards and determine the concentration of MEHQ in the sample.
Protocol 2: Detection of Oligomers by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for detecting the presence of oligomers, which are early indicators of polymerization.
1. Principle HPLC with a suitable column can separate the monomer from any formed oligomers based on their size and polarity.
2. Instrumentation and Conditions
-
HPLC System: With a UV detector.
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Detector Wavelength: Set to a wavelength where the acrylate absorbs, typically around 210 nm.[14]
-
Sample Preparation: Dilute a small amount of the TBFA sample in a suitable solvent (e.g., the mobile phase).
3. Procedure
-
Inject the prepared sample into the HPLC system.
-
Run the gradient program to elute the components.
-
The monomer should elute as a large, sharp peak.
-
The presence of additional peaks, typically with shorter retention times for reverse-phase chromatography, may indicate the presence of oligomers.
Visualizations
Caption: Troubleshooting workflow for premature polymerization of TBFA.
Caption: Simplified mechanism of free radical polymerization and inhibition.
References
- 1. Comparison of chemical analysis of residual monomer in a chemical-cured dental acrylic material to an FTIR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. T-BUTYL 2-(TRIFLUOROMETHYL)ACRYLATE | 105935-24-8 [chemicalbook.com]
- 7. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 8. kelid1.ir [kelid1.ir]
- 9. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
- 10. UV-701 - 4-Hydroxy-TEMPO Polymerization Inhibitor for Acrylates [sinocurechem.com]
- 11. ecochemchina.com [ecochemchina.com]
- 12. nbinno.com [nbinno.com]
- 13. US20110160484A1 - Method of Inhibiting Polymerization and Fouling in Acrylic Acid and Acrylate Processes - Google Patents [patents.google.com]
- 14. Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: High-Purity Monomer Purification for tert-Butyl 2-(trifluoromethyl)acrylate
Welcome to the technical support center for the purification of tert-Butyl 2-(trifluoromethyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of this critical monomer for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My monomer appears cloudy or viscous. What is the likely cause and how can I resolve it?
A1: Cloudiness or increased viscosity is a strong indicator of premature polymerization. This can be triggered by elevated temperatures, exposure to UV light, or the depletion of the inhibitor. To resolve this, first, ensure the monomer is stored at the recommended temperature (typically 2-8°C) and protected from light. If polymerization has already begun, purification will be necessary to remove the oligomers/polymers. For mildly polymerized samples, flash column chromatography can be effective. For more significant polymerization, vacuum distillation may be required, though care must be taken to prevent further polymerization during heating.
Q2: I'm observing unexpected peaks in my NMR or GC-MS analysis after purification. What are the potential impurities?
A2: Common impurities in commercially available or synthesized this compound can include:
-
Residual starting materials: Such as 2-(trifluoromethyl)acrylic acid and isobutylene or tert-butanol.
-
Byproducts from synthesis: Michael adducts are a common byproduct in acrylate synthesis.
-
Polymer/oligomers: Formed during storage or purification.
-
Residual solvents: From the synthesis or purification process.
-
Inhibitor: The stabilizer added to prevent polymerization (e.g., 4-hydroxyTEMPO or MEHQ).
Careful analysis of the spectral data (e.g., chemical shifts in NMR, mass-to-charge ratios in MS) can help identify these impurities.
Q3: Is it necessary to remove the inhibitor before my reaction?
A3: For most polymerization reactions (e.g., free radical polymerization), the presence of an inhibitor will significantly slow down or completely prevent the reaction. Therefore, it is crucial to remove the inhibitor prior to use. For other applications, such as Michael additions, the presence of the inhibitor may not be detrimental, but it is always good practice to start with the purest materials possible.
Q4: What is the best method for removing the polymerization inhibitor?
A4: The most common and effective methods for removing phenolic inhibitors like 4-hydroxyTEMPO or MEHQ are:
-
Basic Alumina Column: Passing the monomer through a short plug of basic alumina is a quick and efficient way to remove the acidic phenolic inhibitor.
-
Aqueous Base Wash: Washing the monomer with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) in a separatory funnel will extract the inhibitor into the aqueous phase. This must be followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Vacuum Distillation: The inhibitor is typically less volatile than the monomer and will remain in the distillation pot. However, this method carries the risk of inducing polymerization if not performed carefully.
Q5: My monomer is polymerizing in the distillation flask. How can I prevent this?
A5: To prevent polymerization during distillation:
-
Use a polymerization inhibitor in the distillation flask: A small amount of a non-volatile inhibitor like phenothiazine or copper(I) chloride can be added.
-
Keep the distillation temperature as low as possible: This can be achieved by using a good vacuum pump to lower the boiling point.
-
Avoid overheating the distillation pot: Use a heating mantle with a stirrer and do not heat the flask to dryness.
-
Ensure the condenser is efficient: This will minimize the time the monomer spends in the vapor phase at elevated temperatures.
-
Introduce a small stream of air or oxygen-containing gas: Some inhibitors require the presence of oxygen to be effective. However, this should be done with extreme caution as it can create an explosive mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Distillation | Inefficient fractionation; co-distillation with impurities. | Ensure the distillation column has sufficient theoretical plates. Check the vacuum level and distillation temperature. Consider a second distillation. |
| Monomer Solidifies During Storage | Polymerization. | Check storage conditions (temperature and light exposure). If polymerized, repurify by chromatography or distillation. |
| Inconsistent Reaction Yields | Variable monomer purity; presence of inhibitor. | Always use freshly purified monomer. Ensure complete removal of the inhibitor before polymerization reactions. |
| Water Content in Purified Monomer | Incomplete drying after aqueous wash. | Ensure the monomer is thoroughly dried with an appropriate drying agent (e.g., MgSO₄) before the final purification step. |
| Coloration of Monomer | Presence of colored impurities or degradation products. | Purify by column chromatography or vacuum distillation. |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
-
Preparation: Pack a glass chromatography column with a 5-10 cm plug of basic alumina.
-
Elution: Pre-wet the alumina with a small amount of a non-polar solvent like hexane and allow it to drain.
-
Loading: Carefully add the this compound to the top of the column.
-
Collection: Allow the monomer to pass through the alumina under gravity or with gentle pressure. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: Use the inhibitor-free monomer immediately or store it at low temperature (e.g., in a freezer) for a short period.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Inhibitor (Optional but Recommended): Add a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of phenothiazine) to the distillation flask along with the crude monomer.
-
Vacuum: Slowly apply vacuum to the system. The boiling point of this compound is 120°C at atmospheric pressure[1]; under vacuum, it will be significantly lower.
-
Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. Discard any initial forerun.
-
Storage: The purified monomer should be stabilized with a fresh inhibitor (e.g., 100 ppm of 4-hydroxyTEMPO) if it is to be stored.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified monomer in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the monomer and expected impurities (e.g., m/z 40-400).
-
-
Analysis: The purity can be determined by the relative peak area of the monomer compared to any impurity peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for premature polymerization issues.
References
Troubleshooting low monomer conversion rates in controlled radical polymerization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low monomer conversion rates in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Troubleshooting Guide: Low Monomer Conversion
This guide provides a systematic approach to diagnosing and resolving common issues leading to low monomer conversion.
Question 1: My polymerization has very low or no monomer conversion. What are the most common initial checks?
Answer:
When facing low or no monomer conversion, it's crucial to first investigate the most common culprits. These often relate to the purity of the reagents and the reaction setup.
Initial Troubleshooting Steps:
-
Oxygen Inhibition: Molecular oxygen is a radical scavenger and a primary cause of polymerization inhibition.[1][2][3][4][5] Ensure your system was rigorously deoxygenated.
-
Monomer Purity: Monomers are often shipped with inhibitors to prevent spontaneous polymerization. These inhibitors must be removed immediately before use. Other impurities can also act as inhibitors or chain transfer agents.[6][7]
-
Initiator Issues: Verify that the correct initiator was used for your specific monomer and reaction conditions (e.g., thermal or photoinitiator). Check that the initiator is active and has not degraded during storage.
-
Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator to ensure an adequate rate of radical generation.[8][9][10]
A logical workflow for troubleshooting these initial common issues is presented below.
References
- 1. Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation [cjps.org]
- 2. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. addent.com [addent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Managing Acrylate Polymerization Exothermicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in acrylate polymerization. The following information is designed to help you anticipate and manage the exothermic nature of these reactions, ensuring safe and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the temperature during acrylate polymerization so critical?
A1: Acrylate monomers are highly reactive, and their polymerization is a significantly exothermic process, releasing a substantial amount of heat.[1] Failure to control this heat can lead to a rapid increase in temperature, a phenomenon known as thermal runaway.[2] This uncontrolled reaction can compromise the quality of the polymer, lead to unwanted side reactions, and in severe cases, pose a significant safety hazard due to rapid pressure buildup in the reactor.[3] Precise temperature control is essential for achieving the desired polymer properties, ensuring batch-to-batch consistency, and maintaining a safe laboratory environment.[1][3]
Q2: What are the initial signs of a potential thermal runaway, and what immediate actions should be taken?
A2: The primary indicator of an impending thermal runaway is a sudden and unexpected increase in the reaction temperature that does not stabilize with the existing cooling measures. Other signs can include a noticeable increase in the viscosity of the reaction mixture and, in some cases, the evolution of gas. If a thermal runaway is suspected, immediate actions should include:
-
Emergency Cooling: If possible and safe, initiate emergency cooling procedures, such as adding a pre-chilled solvent or activating a secondary cooling system.
-
Inhibitor/Quencher Addition: Introduce a polymerization inhibitor or a reaction quencher to rapidly terminate the polymerization.
-
Personnel Safety: Alert all personnel in the vicinity and be prepared to evacuate the area according to your laboratory's safety protocols.
Q3: How does the choice of solvent affect the exothermicity of the reaction?
A3: The solvent plays a crucial role in managing the exotherm of an acrylate polymerization. A solvent with a high heat capacity can act as a "heat sink," absorbing the heat generated during the reaction and thus moderating the temperature increase.[1] Additionally, conducting the polymerization in a solution (solution polymerization) as opposed to in bulk (no solvent) helps to lower the concentration of the monomer, which in turn can reduce the overall reaction rate and heat generation rate.[1] The choice of solvent can also influence the reaction kinetics.[4]
Q4: What is the difference between a polymerization inhibitor and a retarder?
A4: Both inhibitors and retarders are used to control the onset and rate of polymerization, but they function differently.
-
Inhibitors: These substances completely prevent polymerization for a specific period, known as the induction time. They are consumed as they react with and neutralize initiating free radicals. Once the inhibitor is depleted, polymerization proceeds at its normal rate.
-
Retarders: These agents do not have an induction period but instead slow down the rate of polymerization. They are consumed more slowly than inhibitors.
In some applications, a combination of an inhibitor and a retarder can be used to provide both an induction period and a controlled reaction rate.
Q5: Can the initiator concentration be adjusted to control the reaction exotherm?
A5: Yes, the initiator concentration is a critical parameter for controlling the rate of polymerization and, consequently, the rate of heat generation.[2] A higher initiator concentration leads to a faster initiation of polymer chains, resulting in a more rapid polymerization and a greater exotherm.[5] Conversely, lowering the initiator concentration will slow down the reaction and reduce the rate of heat release.[1] It is crucial to carefully optimize the initiator concentration for your specific system to achieve a balance between a reasonable reaction time and manageable exotherm.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Rise | 1. Initiator concentration is too high. 2. Reaction temperature is set too high. 3. Inadequate heat removal (insufficient cooling). 4. Bulk polymerization without proper heat management. | 1. Reduce the initiator concentration. 2. Lower the reaction setpoint temperature. 3. Switch to solution polymerization to improve heat dissipation. 4. Enhance the cooling system (e.g., use a more efficient cooling bath, increase coolant flow rate). |
| Polymer is Insoluble or Cross-linked | 1. Excessive reaction temperature leading to side reactions. 2. High monomer conversion in a bulk polymerization. 3. Presence of difunctional impurities acting as cross-linkers. | 1. Maintain a lower and more stable reaction temperature. 2. Terminate the reaction at a lower monomer conversion. 3. Ensure high purity of monomers and solvents. |
| Inconsistent Results Between Batches | 1. Inconsistent removal of inhibitors from the monomer. 2. Variations in initiator concentration or activity. 3. Fluctuations in the reaction temperature. 4. Inconsistent purity of monomer or solvent. | 1. Standardize the inhibitor removal procedure. 2. Prepare fresh initiator solutions for each batch and ensure accurate measurement. 3. Implement precise temperature control and monitoring. 4. Use monomers and solvents from the same batch or ensure consistent purity analysis. |
| Reaction is Too Slow or Does Not Initiate | 1. Initiator concentration is too low. 2. Reaction temperature is too low. 3. Incomplete removal of inhibitor from the monomer. 4. Presence of oxygen, which can inhibit radical polymerization. | 1. Increase the initiator concentration. 2. Increase the reaction temperature. 3. Ensure the inhibitor is thoroughly removed from the monomer. 4. Adequately degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Heat of Polymerization for Common Acrylate Monomers
| Monomer | Heat of Polymerization (kJ/mol) | Heat of Polymerization (kcal/mol) |
| Methyl Acrylate | 78.2 | 18.7 |
| Ethyl Acrylate | 77.8 | 18.6 |
| n-Butyl Acrylate | 77.4 | 18.5 |
| Methyl Methacrylate | 57.7 | 13.8 |
| Ethyl Methacrylate | 58.6 | 14.0 |
| n-Butyl Methacrylate | 60.7 | 14.5 |
| Acrylic Acid | 67.0 | 16.0 |
Note: The heat of polymerization can vary depending on the physical state of the monomer and polymer, as well as the specific reaction conditions.[6]
Experimental Protocols
Protocol 1: Controlled Solution Polymerization of an Acrylate Monomer
This protocol describes a general procedure for the controlled solution polymerization of an acrylate monomer using a semi-batch approach to manage the exotherm.
Materials:
-
Acrylate monomer (inhibitor removed)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Radical initiator (e.g., AIBN, benzoyl peroxide)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a reflux condenser, magnetic stirrer, thermocouple, and an addition funnel or syringe pump
-
Heating/cooling bath
Procedure:
-
Inhibitor Removal: Purify the acrylate monomer by passing it through a column of inhibitor remover or by distillation under reduced pressure.
-
Reactor Setup: Assemble the reaction vessel under an inert atmosphere. The setup should allow for efficient stirring, temperature monitoring, and the controlled addition of the monomer.
-
Deoxygenation: Add the desired amount of solvent to the reaction vessel. Purge the solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Initiator and Monomer Preparation: In a separate flask, dissolve the initiator in a small amount of the deoxygenated solvent. Prepare the purified monomer for addition via an addition funnel or syringe pump.
-
Reaction Initiation: Heat the solvent in the reaction vessel to the desired polymerization temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution to the reactor.
-
Monomer Addition (Semi-Batch): Slowly add the purified monomer to the reaction vessel over a prolonged period (e.g., 2-4 hours) using the addition funnel or syringe pump. This controlled addition is crucial for managing the exotherm.[7][8]
-
Monitoring: Continuously monitor the reaction temperature. The rate of monomer addition should be adjusted to maintain a stable internal temperature, with the cooling system actively removing the heat of polymerization.
-
Polymerization: After the monomer addition is complete, continue to stir the reaction mixture at the set temperature for a predetermined time to achieve the desired conversion.
-
Termination: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane). Filter the precipitate, wash it with the non-solvent, and dry it under vacuum.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Heat of Polymerization
This protocol provides a general guideline for using Isothermal Titration Calorimetry (ITC) to measure the heat of polymerization. ITC directly measures the heat released or absorbed during a chemical reaction.[9]
Materials:
-
Acrylate monomer (inhibitor removed and degassed)
-
Initiator solution (degassed)
-
Reaction buffer/solvent (degassed)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the acrylate monomer in the desired reaction solvent. The concentration should be carefully chosen to ensure a measurable heat signal without causing an uncontrollable exotherm within the ITC cell.
-
Prepare a solution of the initiator in the same solvent. The concentration should be such that a small injection initiates the polymerization.
-
Ensure both the monomer and initiator solutions, as well as the solvent for dilution, are thoroughly degassed to prevent bubble formation in the calorimeter cell.[9]
-
-
Instrument Setup:
-
Set the ITC instrument to the desired reaction temperature.
-
Thoroughly clean the sample and reference cells with the reaction solvent.
-
Fill the reference cell with the reaction solvent.
-
-
Loading the Calorimeter:
-
Carefully load the monomer solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the initiator solution into the injection syringe.
-
-
Titration Experiment:
-
Allow the system to equilibrate thermally.
-
Perform an initial small injection of the initiator solution into the monomer solution to establish a baseline.
-
Initiate a series of injections of the initiator to start and sustain the polymerization. The heat flow will be recorded as a function of time.
-
-
Data Analysis:
-
Integrate the area under the heat flow curve to determine the total heat released during the polymerization.
-
Knowing the amount of monomer that has polymerized (which can be determined by other analytical techniques like NMR or gravimetry on the final product), the enthalpy of polymerization (ΔH_p) can be calculated.
-
Mandatory Visualizations
Caption: Logical workflow for selecting a strategy to manage polymerization exotherm.
Caption: A troubleshooting workflow for uncontrolled exotherms in acrylate polymerization.
Caption: Experimental workflow for a semi-batch acrylate polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 3. graphviz.org [graphviz.org]
- 4. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. vaishnavi-gawande19.medium.com [vaishnavi-gawande19.medium.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Support Center: Efficient De-tert-butylation of Poly(tert-butyl acrylate) Block Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the de-tert-butylation of poly(tert-butyl acrylate) (PtBA) block copolymers to yield poly(acrylic acid) (PAA) block copolymers.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of de-tert-butylation of poly(tert-butyl acrylate) block copolymers?
A1: The de-tert-butylation process is a post-polymerization modification used to convert hydrophobic poly(tert-butyl acrylate) (PtBA) blocks into hydrophilic poly(acrylic acid) (PAA) blocks. This chemical transformation is crucial for creating amphiphilic block copolymers, which are essential for a variety of applications, including drug delivery, nanotechnology, and smart materials. The tert-butyl group acts as a protecting group for the acidic proton of the acrylic acid monomer during polymerization.
Q2: What are the most common methods for de-tert-butylation of PtBA?
A2: The two most prevalent methods for the de-tert-butylation of PtBA are:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): This is a widely used method but often results in incomplete removal of the tert-butyl groups.[1][2]
-
Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP): This is a more recent and highly efficient method that can achieve complete and rapid de-tert-butylation at room temperature.[1][2][3][4]
Q3: Why is complete de-tert-butylation important?
A3: Incomplete de-tert-butylation results in residual tert-butyl ester groups within the poly(acrylic acid) block. These hydrophobic impurities can significantly alter the physicochemical properties of the final block copolymer, affecting its self-assembly behavior, solubility, and interactions in biological systems.[2][4] For instance, incomplete cleavage can influence the conformational and flow properties of the polymer in solution.[1]
Q4: What are the side reactions to be aware of during de-tert-butylation?
A4: The primary issue is incomplete deprotection, especially with the TFA/DCM method.[2] While the acid-catalyzed removal of the tert-butyl group is generally a clean reaction, harsh acidic conditions or prolonged reaction times could potentially lead to degradation of other acid-sensitive functional groups within the block copolymer. However, the main focus in the literature is on achieving complete deprotection rather than managing other side reactions.
Troubleshooting Guides
Issue 1: Incomplete De-tert-butylation
-
Symptom: NMR analysis (¹H NMR) of the final product shows a persistent peak around 1.47 ppm, corresponding to the protons of the tert-butyl group.
-
Possible Cause (TFA/DCM method): The TFA/DCM method is known to be less efficient, with deprotection efficiencies often ranging from 90-98%.[2] Even with a large excess of TFA, complete removal may not be achieved.[2]
-
Solution:
-
Switch to the HCl/HFIP method: This method has been shown to achieve over 99.9% deprotection within 4 hours at room temperature.[2][3]
-
Increase TFA equivalents and reaction time (with caution): While you can try increasing the equivalents of TFA and extending the reaction time (e.g., up to 72 hours), this may not lead to complete deprotection and could risk polymer degradation.[1]
-
Purification: Ensure proper purification to remove all byproducts and unreacted reagents before analysis.
-
Issue 2: Poor Solubility of the Final Product
-
Symptom: The deprotected polymer (containing PAA blocks) does not dissolve well in aqueous solutions or forms aggregates.
-
Possible Causes:
-
Incomplete Deprotection: Residual tert-butyl groups can increase the hydrophobicity of the PAA block, leading to poor water solubility.
-
pH of the Solution: Poly(acrylic acid) is a weak acid, and its solubility is highly dependent on the pH. At low pH, the carboxylic acid groups are protonated and less soluble.
-
-
Solution:
-
Confirm Complete Deprotection: Use ¹H NMR to verify the absence of the tert-butyl peak. If deprotection is incomplete, refer to the solutions for "Incomplete De-tert-butylation."
-
Adjust pH: After deprotection and purification, dissolve the polymer in water and neutralize the solution by titrating with a base like NaOH until the polymer dissolves.[1]
-
Issue 3: Inconsistent Results Between Batches
-
Symptom: Different batches of the same block copolymer show variability in deprotection efficiency and final properties.
-
Possible Causes:
-
Moisture: Water can interfere with the acidic conditions, especially with the TFA/DCM method.
-
Reagent Quality: The purity and concentration of the acids (TFA, HCl) and solvents can affect the reaction outcome.
-
Reaction Conditions: Inconsistent reaction times and temperatures can lead to variable deprotection.
-
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, particularly for the TFA/DCM method.
-
Standardize Reagents: Use fresh, high-purity reagents for each reaction.
-
Maintain Consistent Reaction Parameters: Carefully control the reaction time, temperature, and stirring rate for each batch.
-
Data Presentation
Table 1: Comparison of De-tert-butylation Methods
| Parameter | TFA/DCM Method | HCl/HFIP Method | Reference |
| Deprotection Efficiency | 90–98% | >99.9% | [2] |
| Reaction Time | 12–72 hours | ~4 hours | [1][2][5] |
| Temperature | Room Temperature | Room Temperature | [1][2] |
| Reagents | Trifluoroacetic acid, Dichloromethane | Hydrochloric acid, Hexafluoroisopropanol | [1][2] |
| Key Advantage | Common and readily available reagents | High efficiency and rapid reaction | [2] |
| Key Disadvantage | Often results in incomplete deprotection | HFIP is a more expensive and specialized solvent | [2] |
Experimental Protocols
Protocol 1: De-tert-butylation using TFA/DCM
This protocol is adapted from literature procedures for the deprotection of PtBA block copolymers.[1][5]
-
Dissolution: Dissolve the poly(tert-butyl acrylate) block copolymer in dichloromethane (DCM) in a round-bottom flask. A typical concentration is around 20 mg/mL.
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A molar excess of TFA with respect to the tert-butyl acrylate repeating units is required (e.g., 5-6 equivalents).[1][5]
-
Reaction: Stir the mixture at room temperature for 12 to 72 hours.[1][5] The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR.
-
Work-up:
-
Neutralization (if required for aqueous applications): Disperse the dry polymer in water and neutralize with a dilute NaOH solution until the polymer is fully dissolved.[1] Lyophilize to obtain the final product as a fluffy white powder.
Protocol 2: De-tert-butylation using HCl/HFIP
This protocol is based on a highly efficient method reported for complete de-tert-butylation.[1][2][3]
-
Dissolution: Dissolve the poly(tert-butyl acrylate) block copolymer in hexafluoroisopropanol (HFIP).
-
Addition of HCl: Add a slight molar excess of hydrochloric acid (HCl) with respect to the tert-butyl acrylate units. The HCl can be from a stock solution in a compatible solvent (e.g., dioxane).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 4 hours.[2][3]
-
Work-up:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Wash the precipitated polymer several times with the non-solvent to remove residual acid and HFIP.
-
Dry the polymer under high vacuum.
-
-
Neutralization (if required for aqueous applications): Follow the same neutralization and lyophilization procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the de-tert-butylation of PtBA block copolymers.
Caption: Comparison of TFA/DCM and HCl/HFIP de-tert-butylation methods.
References
- 1. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Quantitative De- tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
A Comparative Guide to the Copolymerization of tert-Butyl 2-(Trifluoromethyl)acrylate and tert-Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the copolymerization behavior of tert-butyl 2-(trifluoromethyl)acrylate (tBTFA) and tert-butyl acrylate (tBA). Due to the limited availability of direct comparative studies on the copolymerization of this specific monomer pair, this document synthesizes known data on their individual homopolymerization and copolymerization with other monomers to predict their behavior. Furthermore, it offers detailed experimental protocols to enable researchers to conduct a comprehensive comparison.
Introduction to the Monomers
tert-Butyl Acrylate (tBA) is a widely used monomer in polymer chemistry, valued for the properties of its corresponding polymer, poly(tert-butyl acrylate) (PtBA). The tert-butyl ester group serves as a common protecting group for acrylic acid, which can be readily removed by acid-catalyzed hydrolysis to yield poly(acrylic acid), a versatile polyelectrolyte. PtBA is known for its hydrophobicity and a glass transition temperature (Tg) typically around 40-50°C.
This compound (tBTFA) is a fluorinated analog of tBA. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the α-position significantly alters the electronic properties of the vinyl bond, making it more electron-deficient. This is expected to have a profound impact on its reactivity in copolymerization, as well as the thermal and chemical properties of the resulting copolymer. The tert-butyl ester group in poly(this compound) (PtBTFA) can also be cleaved to produce poly(2-(trifluoromethyl)acrylic acid), a polymer with unique acidity and potential for specialized applications in drug delivery and material science.
Predicted Copolymerization Behavior
Based on the known reactivity of acrylates and trifluoromethyl-substituted acrylates, a significant difference in the copolymerization behavior of tBTFA and tBA is anticipated.
Reactivity Ratios: The Alfrey-Price Q-e scheme is a useful framework for predicting copolymerization behavior. The strong electron-withdrawing nature of the -CF3 group in tBTFA suggests it will have a high 'e' value, indicating its vinyl bond is electron-poor. In contrast, tBA has a more moderate 'e' value. This large difference in 'e' values between the two monomers strongly suggests a tendency towards alternating copolymerization .
It is predicted that the product of the reactivity ratios (r_tBTFA * r_tBA) will be close to zero. Specifically, given that some studies have shown the reactivity ratio of tBTFA to be zero in copolymerization with other monomers, it is likely that tBTFA will not readily homopolymerize in the presence of tBA and will preferentially add to a growing polymer chain terminated with a tBA radical.
A hypothetical Mayo-Lewis plot for this system is depicted below, illustrating the expected copolymer composition as a function of the monomer feed composition.
Caption: Hypothetical Mayo-Lewis plot predicting an alternating tendency in tBTFA-tBA copolymerization.
Comparison of Expected Polymer Properties
The incorporation of tBTFA into a tBA polymer chain is expected to significantly modify the properties of the resulting copolymer.
| Property | Poly(tert-butyl acrylate) (PtBA) | Poly(this compound-co-tert-butyl acrylate) | Rationale for Difference |
| Glass Transition Temperature (Tg) | ~40-50 °C | Expected to be higher than PtBA and increase with tBTFA content. | The bulky and polar -CF3 group will restrict chain mobility. |
| Thermal Stability (Td) | Onset of degradation ~230 °C.[1] | Expected to be higher than PtBA. | The C-F bond is stronger than the C-H bond, and the -CF3 group can increase the overall thermal stability. |
| Chemical Stability (Deprotection) | Readily cleaved by acids (e.g., TFA, HCl).[1][2] | Deprotection is expected to be more difficult. | The electron-withdrawing -CF3 group will destabilize the carbocation intermediate formed during acid-catalyzed deprotection, slowing down the reaction rate. |
| Solubility | Soluble in common organic solvents (THF, toluene, chloroform).[3] | Solubility is expected to be similar, but may be more soluble in polar aprotic solvents. | The polar -CF3 group may alter the solubility parameter of the copolymer. |
| Hydrophobicity | Highly hydrophobic.[4] | Expected to be even more hydrophobic and potentially oleophobic. | Fluorinated polymers are known for their high hydrophobicity and oleophobicity. |
Experimental Protocols
To validate the predicted behaviors, the following experimental protocols are proposed.
Monomer Synthesis and Purification
While both monomers are commercially available, purification is recommended before polymerization.
-
tert-Butyl Acrylate (tBA): Wash with 5% aqueous NaOH to remove the inhibitor, followed by washing with distilled water. Dry over anhydrous CaCl2, filter, and distill under reduced pressure.[5]
-
This compound (tBTFA): If purification is needed, distillation under reduced pressure is recommended. Store at 2-8°C.[6]
Copolymerization and Determination of Reactivity Ratios
The following workflow is recommended for determining the monomer reactivity ratios.
Caption: Experimental workflow for determining monomer reactivity ratios.
Detailed Protocol:
-
Preparation of Reaction Mixtures: In a series of Schlenk tubes, prepare different monomer feed ratios of tBTFA and tBA (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 mole ratio).
-
Addition of Solvent and Initiator: Add a suitable solvent (e.g., 1,4-dioxane or toluene) and a radical initiator (e.g., AIBN). The total monomer concentration should be around 2 M.
-
Degassing: Subject each tube to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the tubes in a preheated oil bath at the desired temperature (e.g., 60-70°C for AIBN).
-
Monitoring and Termination: Monitor the reaction and terminate at low conversion (<10%) by rapid cooling and exposure to air.
-
Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., methanol/water mixture), filter, and dry under vacuum.
-
Compositional Analysis: Determine the copolymer composition using ¹H NMR (for tBA content) and ¹⁹F NMR (for tBTFA content).
-
Reactivity Ratio Calculation: Use the monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using a suitable method, such as the integrated form of the Mayo-Lewis equation.[7]
Characterization of Copolymer Properties
A series of copolymers with varying compositions should be synthesized to higher conversions for property analysis.
-
Thermal Properties:
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC).
-
Thermal Stability (Td): Determined by Thermogravimetric Analysis (TGA).[8]
-
-
Chemical Properties:
-
Acid-Catalyzed Deprotection:
-
Dissolve the copolymer in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in an appropriate solvent).[1][2]
-
Monitor the reaction over time by taking aliquots and analyzing them with ¹H and ¹⁹F NMR to observe the disappearance of the tert-butyl signals and the appearance of the carboxylic acid proton signal.
-
Compare the deprotection rates for copolymers with different tBTFA content.
-
-
The following diagram illustrates the expected signaling pathway for the acid-catalyzed deprotection.
Caption: Reaction pathway for acid-catalyzed deprotection of the copolymer.
Conclusion
The copolymerization of this compound and tert-butyl acrylate presents an opportunity to synthesize novel fluorinated polymers with tunable properties. The strong electron-withdrawing nature of the trifluoromethyl group in tBTFA is predicted to lead to a tendency for alternating copolymerization with tBA. The resulting copolymers are expected to exhibit higher glass transition temperatures, enhanced thermal stability, and increased resistance to acid-catalyzed deprotection compared to poly(tert-butyl acrylate). The detailed experimental protocols provided in this guide offer a clear path for researchers to validate these predictions and explore the potential applications of these materials in fields such as drug delivery, specialty coatings, and advanced materials.
References
- 1. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymersource.ca [polymersource.ca]
- 4. discover.univarsolutions.com [discover.univarsolutions.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of RAFT Agents for Controlled Polymerization of 2-(trifluoromethyl)acrylate
For researchers and professionals in polymer chemistry and drug development, achieving precise control over the polymerization of functional monomers like 2-(trifluoromethyl)acrylate is crucial for designing advanced materials with tailored properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for this purpose. This guide provides a comparative overview of various RAFT agents, summarizing their performance in the polymerization of 2-(trifluoromethyl)acrylate and related fluorinated monomers, supported by experimental data and protocols.
The selection of an appropriate RAFT agent, or chain transfer agent (CTA), is a critical parameter that dictates the success of a controlled polymerization, influencing molecular weight, dispersity (Đ), and reaction kinetics. This guide focuses on the effectiveness of different classes of CTAs for the polymerization of the highly functionalized monomer, 2-(trifluoromethyl)acrylate.
Performance Comparison of RAFT Agents
The existing literature suggests that while a comprehensive comparative study on the homopolymerization of 2-(trifluoromethyl)acrylate is limited, valuable insights can be drawn from copolymerization studies involving this monomer and homopolymerization of structurally similar fluorinated acrylates.
A study involving the alternating copolymerization of vinyl acetate and tert-butyl-2-trifluoromethacrylate highlighted the superior performance of cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) compared to other CTAs.[1] CDPCD, a universal RAFT agent, yielded better-defined block copolymers with acceptable dispersity values (Đ ≤ 1.36).[1] In contrast, O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate (CTA-XA), 2-cyano-2-propyl benzodithioate (CPDB), and 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanyl pentanoic acid (PETTC) were found to be less effective in this specific copolymerization system.[1]
Further insights can be gained from the RAFT polymerization of a structurally related monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE). A comparison of four different CTAs under thermal conditions revealed that 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (referred to as CTA2 in the study) provided good control over the polymerization, resulting in polymers with low dispersities (Đ < 1.10) and a linear evolution of molar mass with conversion.[2] The other CTAs evaluated were 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CTA1), dibenzyl trithiocarbonate (CTA3), and ethyl 2-(phenylcarbonothioylthio) propionate (CTA4).[2]
The following table summarizes the performance of various RAFT agents based on available data from the polymerization of 2-(trifluoromethyl)acrylate-containing copolymers and structurally similar fluorinated acrylates.
| RAFT Agent (CTA) | Monomer System | Initiator | Solvent | Temperature (°C) | Molar Mass (M_n, g/mol ) | Dispersity (Đ) | Reference |
| Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) | Poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) block copolymers | V-50 | Dioxane | 40 | - | ≤ 1.36 | [1] |
| O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate (CTA-XA) | Poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) block copolymers | V-50 | Dioxane | 40 | - | - | [1] |
| 2-Cyano-2-propyl benzodithioate (CPDB) | Poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) block copolymers | V-50 | Dioxane | 40 | - | - | [1] |
| 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanyl pentanoic acid (PETTC) | Poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) block copolymers | V-50 | Dioxane | 40 | - | - | [1] |
| 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid | Poly(2,2,2-trifluoroethyl α-fluoroacrylate) | AIBN | Dioxane | 70 | ~37,800 | < 1.10 | [2] |
| 3,5-Dimethyl-1H-pyrazole-1-carbodithioate | Poly(2,2,2-trifluoroethyl α-fluoroacrylate) | AIBN | Dioxane | 70 | - | - | [2] |
| Dibenzyl trithiocarbonate | Poly(2,2,2-trifluoroethyl α-fluoroacrylate) | AIBN | Dioxane | 70 | - | - | [2] |
| Ethyl 2-(phenylcarbonothioylthio) propionate | Poly(2,2,2-trifluoroethyl α-fluoroacrylate) | AIBN | Dioxane | 70 | - | - | [2] |
Experimental Protocols
A general procedure for the RAFT polymerization of acrylates is provided below. Specific modifications for 2-(trifluoromethyl)acrylate should be optimized based on the chosen RAFT agent and desired polymer characteristics.
Materials:
-
2-(trifluoromethyl)acrylate (monomer)
-
Selected RAFT agent (e.g., CDPCD, PETTC)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (V-50))
-
Anhydrous solvent (e.g., dioxane, benzene, N,N-dimethylformamide (DMF))
-
Schlenk tube or ampule
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk tube or ampule equipped with a magnetic stir bar, the monomer, RAFT agent, and initiator are dissolved in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and polymerization rate.
-
Degassing: The reaction mixture is thoroughly deoxygenated to prevent termination reactions. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is then immersed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the target monomer conversion.
-
Termination and Purification: The polymerization is quenched by rapid cooling, for example, by immersing the reaction vessel in an ice bath. The polymer is then isolated and purified, typically by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (M_n), dispersity (Đ), and chemical structure. Common techniques include Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the RAFT Polymerization Process
The following diagrams illustrate the general mechanism of RAFT polymerization and a typical experimental workflow.
Caption: General mechanism of RAFT polymerization.
Caption: Typical experimental workflow for RAFT polymerization.
References
- 1. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Anionic vs. Radical Polymerization for Trifluoromethylated Acrylate Monomers: A Comparative Guide
For researchers and professionals in drug development and materials science, the choice of polymerization technique is critical in tailoring the properties of trifluoromethylated acrylate polymers. These polymers are of significant interest due to their unique characteristics, including thermal stability, chemical resistance, and low surface energy, imparted by the fluorine content. This guide provides an objective comparison between anionic and radical polymerization methods for trifluoromethylated acrylate monomers, supported by experimental data and detailed protocols.
At a Glance: Anionic vs. Radical Polymerization
The polymerization of trifluoromethylated acrylates can be broadly approached via two distinct mechanisms: anionic and radical polymerization. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the acrylate monomer, making the choice of polymerization method a key determinant of the resulting polymer's characteristics.
Anionic polymerization of these monomers is characterized by its "living" nature, which, under stringent reaction conditions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1][2] Conversely, conventional free-radical polymerization is often more tolerant of impurities and functional groups but typically yields polymers with broader molecular weight distributions.[3] However, the advent of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), has enabled the synthesis of well-defined fluorinated polymers with precise control over molecular architecture.[4][5]
Some alkyl 2-trifluoromethyl acrylates, for instance, do not readily homopolymerize under radical conditions but can be successfully polymerized via anionic methods. This highlights the importance of selecting the appropriate polymerization strategy based on the specific monomer structure.
Quantitative Data Comparison
The following table summarizes the key quantitative differences in the polymers obtained from anionic and radical polymerization of trifluoromethylated acrylate monomers. Data has been compiled from various studies to provide a comparative overview.
| Parameter | Anionic Polymerization | Radical Polymerization (Conventional) | Radical Polymerization (Controlled/RAFT) |
| Initiators | Organolithium compounds (e.g., n-BuLi), Grignard reagents, organoaluminum compounds | Azo compounds (e.g., AIBN), peroxides (e.g., BPO) | Azo/peroxide initiator + RAFT agent (e.g., CTA) |
| Reaction Temperature | Low temperatures (e.g., -78 °C to 0 °C) | Moderate to high temperatures (e.g., 60-80 °C) | Room temperature to moderate temperatures |
| Reaction Kinetics | Typically very fast, living polymerization with constant active species concentration[6][7] | Complex kinetics with initiation, propagation, and termination steps; steady-state radical concentration[8] | Controlled kinetics with a dynamic equilibrium between active and dormant species[9] |
| Molecular Weight (Mn) | Predictable based on [Monomer]/[Initiator] ratio; can achieve high Mn (e.g., >100,000 g/mol )[10] | Difficult to control; often results in a broad range of molecular weights | Precisely controlled by the [Monomer]/[CTA] ratio; allows for a wide range of target Mn[5][9] |
| Polydispersity Index (Mw/Mn) | Very narrow (typically < 1.1)[10] | Broad (typically > 1.5 - 2.0) | Narrow (typically < 1.3)[9] |
| Reaction Conditions | Requires high purity of reagents and solvent; inert atmosphere (e.g., argon, nitrogen) is essential | Tolerant to impurities and protic solvents to some extent | Requires careful selection of CTA for the specific monomer; generally tolerant to various functional groups |
| Polymer Architecture | Well-suited for block copolymers and end-functionalized polymers | Primarily produces random copolymers and homopolymers | Excellent for creating complex architectures like block, graft, and star polymers[4] |
Experimental Protocols
Anionic Polymerization of Methyl α-(trifluoromethyl)acrylate (Illustrative Protocol)
This protocol is a generalized representation based on principles of anionic polymerization of acrylate monomers.
1. Materials and Purification:
-
Monomer: Methyl α-(trifluoromethyl)acrylate, purified by distillation over calcium hydride.
-
Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Initiator: n-Butyllithium (n-BuLi) in hexane, titrated before use.
-
Apparatus: All glassware is flame-dried under high vacuum and cooled under dry argon.
2. Polymerization Procedure:
-
The reaction flask is charged with purified THF via cannula under an argon atmosphere.
-
The solvent is cooled to -78 °C in a dry ice/acetone bath.
-
The purified monomer is added to the cold THF via syringe.
-
The initiator solution (n-BuLi) is added dropwise to the monomer solution with vigorous stirring. The amount of initiator is calculated based on the desired molecular weight.
-
The polymerization is allowed to proceed for a specified time (e.g., 1 hour).
-
The reaction is terminated by the addition of degassed methanol.
-
The polymer is precipitated in a large volume of a non-solvent (e.g., hexane or methanol), filtered, and dried under vacuum to a constant weight.
Radical (RAFT) Polymerization of 2,2,2-Trifluoroethyl Acrylate (Illustrative Protocol)
This protocol is a generalized representation based on RAFT polymerization principles.[9]
1. Materials:
-
Monomer: 2,2,2-Trifluoroethyl acrylate (TFEA), passed through a column of basic alumina to remove inhibitor.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
RAFT Agent (CTA): 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA2).
-
Solvent: Anhydrous 1,4-dioxane or another suitable solvent.
2. Polymerization Procedure:
-
TFEA, AIBN, and the RAFT agent are weighed and dissolved in the solvent in a Schlenk flask. The molar ratio of [TFEA]:[CTA]:[AIBN] is chosen to target a specific degree of polymerization (e.g., 100:1:0.2).
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with argon and placed in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for a set time, with samples periodically taken via a degassed syringe to monitor conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Visualization of Polymerization Mechanisms and Comparison
The logical flow and key differences between anionic and radical polymerization pathways for trifluoromethylated acrylates are illustrated below.
Figure 1. Comparison of Anionic and Radical Polymerization Workflows.
Conclusion
The choice between anionic and radical polymerization for trifluoromethylated acrylate monomers depends heavily on the desired polymer characteristics and the specific monomer being used. Anionic polymerization offers unparalleled control over molecular weight and polydispersity, making it ideal for creating well-defined block copolymers and model polymer networks. However, its stringent requirements for purity and low temperatures can be a practical limitation.
Conventional radical polymerization is more robust and less sensitive to reaction conditions but offers poor control over the polymer structure. For applications requiring well-defined polymers without the rigorous demands of anionic polymerization, controlled radical techniques like RAFT present a highly attractive alternative. RAFT polymerization combines the operational simplicity of radical systems with the ability to achieve narrow molecular weight distributions and complex polymer architectures, making it a versatile tool for the synthesis of advanced fluorinated materials. Researchers should carefully consider these trade-offs in control, conditions, and resulting polymer properties when selecting a polymerization strategy.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. imaging.org [imaging.org]
- 4. nbinno.com [nbinno.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
Comparing the properties of trifluoromethylated polylactic acid with standard PLA
An Objective Comparison for Researchers and Drug Development Professionals
The functionalization of polylactic acid (PLA), a widely used biodegradable polymer in the biomedical field, offers a promising avenue for tailoring its properties for specific advanced applications such as medical implants and drug delivery systems.[1] One such modification, the introduction of trifluoromethyl (CF3) groups, significantly alters the polymer's surface chemistry and subsequent biological interactions. This guide provides a detailed comparison of the key properties of trifluoromethylated polylactic acid (CF3-PLA) and standard PLA, supported by experimental data and detailed protocols.
Comparative Physicochemical and Biological Properties
The introduction of trifluoromethyl groups primarily impacts the surface properties of PLA, leading to significant changes in hydrophobicity and protein interactions. While comprehensive data on bulk mechanical and thermal properties of CF3-PLA is limited in the literature, likely due to the brittle nature of some highly fluorinated polyesters, the following table summarizes the known differences.[2]
| Property | Standard Polylactic Acid (PLA) | Trifluoromethylated PLA (CF3-PLA) | Key Improvement/Change |
| Surface Hydrophobicity | Hydrophilic to moderately hydrophobic (Water Contact Angle: ~75° - 88°)[3][4][5] | Highly hydrophobic (Water Contact Angle: > 90°)[2] | Increased hydrophobicity due to the presence of low-surface-energy CF3 groups. |
| Thermal Properties | Glass Transition (Tg): 55-65 °C[6][7][8] Melting Temp (Tm): 150-170 °C[4][9] | Data not readily available in cited literature. | Expected to be altered, but specific values are not documented. |
| Mechanical Properties | Tensile Strength: 45-60 MPa[10] Young's Modulus: 2500-3500 MPa[11] | Data not readily available; potentially more brittle. | Bulk mechanical properties are not well-documented. |
| Biocompatibility | Generally biocompatible, but can elicit inflammatory response.[1] | No in-vitro cytotoxicity observed.[12] | Fluorination can enhance biocompatibility for specific applications. |
| Hemocompatibility | Can trigger thrombosis, limiting blood-contacting applications.[12] | Enhanced hemocompatibility; higher albumin/fibrinogen adsorption ratio.[12] | Improved thromboresistance, making it a candidate for cardiovascular devices.[12] |
| Drug Release Profile | Release kinetics depend on drug hydrophilicity and polymer degradation. | Expected altered release kinetics for hydrophobic/hydrophilic drugs due to increased matrix hydrophobicity. | The highly hydrophobic nature would likely lead to slower release of hydrophobic drugs and a more pronounced burst release of hydrophilic drugs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments relevant to the comparison of PLA and CF3-PLA.
Synthesis of Trifluoromethylated Polylactic Acid (CF3-PLA)
This protocol is based on the ring-opening polymerization of a CF3-functionalized lactide monomer.[12]
a) Synthesis of CF3-Functionalized Lactide Monomer:
-
Dissolve 3,3,3-trifluorolactic acid in dry acetonitrile in a flame-dried three-neck flask under an argon atmosphere.
-
Cool the mixture in an ice bath.
-
Add dry triethylamine to the reaction flask and stir.
-
Slowly add 2-bromopropionyl bromide to the mixture and allow it to warm to room temperature while stirring overnight.
-
Filter the resulting salt and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the intermediate ester.
-
Cyclize the ester by dissolving it in dimethylformamide (DMF) and adding potassium fluoride. Heat the mixture and stir overnight.
-
Purify the resulting CF3-lactide monomer by column chromatography.
b) Ring-Opening Polymerization of CF3-Lactide:
-
In a flame-dried flask under argon, dissolve the purified CF3-lactide monomer in dry toluene.
-
Add a tin(II) 2-ethylhexanoate catalyst to the solution.
-
Heat the reaction mixture at 110°C and stir for 24-48 hours.
-
Precipitate the polymer by adding the cooled reaction mixture to cold methanol.
-
Collect the polymer by filtration and dry under vacuum to yield CF3-PLA.
Surface Hydrophobicity Assessment (Sessile Drop Method)
This non-destructive method measures the static contact angle of a liquid on a solid surface.[13][14]
-
Prepare thin films of both standard PLA and CF3-PLA on clean glass coverslips, for example, by spin-coating.
-
Place the polymer-coated coverslip on the sample stage of a contact angle goniometer.
-
Using a microsyringe, dispense a small droplet (e.g., 5 µL) of deionized water onto the polymer surface.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-gas interface.
-
Utilize the instrument's software to analyze the image and calculate the angle formed between the tangent of the droplet and the polymer surface.
-
Perform measurements at multiple locations on each sample to ensure statistical validity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15]
-
Sterilize polymer films (PLA and CF3-PLA) by exposing them to UV light.
-
Place the sterile films into the wells of a 24-well cell culture plate.
-
Seed a specific cell line (e.g., NIH-3T3 mouse fibroblasts) onto the polymer films at a predetermined density. Culture the cells in a suitable medium at 37°C in a humidified 5% CO2 atmosphere.
-
After a specified incubation period (e.g., 24, 48, 72 hours), remove the culture medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to a control group (cells grown on tissue culture plastic).
Protein Adsorption Analysis
This protocol describes a method to quantify the amount of protein that adsorbs onto the polymer surfaces.
-
Prepare polymer films as described for contact angle measurements.
-
Incubate the films in a solution containing a known concentration of a specific protein (e.g., bovine serum albumin or fibrinogen) in a phosphate-buffered saline (PBS) solution (pH 7.4) for a set period (e.g., 2 hours) at 37°C.
-
After incubation, gently rinse the films with PBS to remove any non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a solution such as 2% sodium dodecyl sulfate (SDS).
-
Quantify the amount of eluted protein using a standard protein assay, such as the Bradford or BCA assay, and measure the absorbance with a spectrophotometer.[16]
-
Compare the amount of protein adsorbed per unit area for CF3-PLA and standard PLA.
Visualizations
The following diagrams illustrate key processes and relationships discussed in this guide.
References
- 1. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. plasticranger.com [plasticranger.com]
- 7. all3dp.com [all3dp.com]
- 8. mmscience.eu [mmscience.eu]
- 9. Mechanical, Thermal, and Physicochemical Properties of Filaments of Poly (Lactic Acid), Polyhydroxyalkanoates and Their Blend for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of optically pure 2-trifluoromethyl lactic acid by asymmetric hydroformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Hemocompatibility of Fluorinated vs. Non-Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials for blood-contacting medical devices is a critical determinant of their safety and efficacy. A primary consideration in this selection process is hemocompatibility—the ability of a material to interact with blood without inducing adverse reactions such as thrombosis, inflammation, or hemolysis. This guide provides an objective comparison of the hemocompatibility of two major classes of polymers: fluorinated and non-fluorinated polymers. The information presented is supported by experimental data to aid in the informed selection of materials for various biomedical applications.
Executive Summary
Fluorinated polymers, such as polytetrafluoroethylene (PTFE), are well-known for their chemical inertness and low surface energy, properties that are often associated with improved hemocompatibility. In contrast, non-fluorinated polymers, a broad category including materials like polyethylene (PE), polystyrene (PS), and polyethylene terephthalate (PET), exhibit a wider range of surface properties and, consequently, variable interactions with blood components.
Generally, studies indicate that fluorinated polymers tend to exhibit lower protein adsorption, reduced platelet adhesion and activation, and a decreased propensity for thrombus formation compared to many non-fluorinated counterparts. However, the hemocompatibility of any polymer is a complex interplay of its specific surface chemistry, topography, and the surrounding biological environment. This guide delves into the quantitative data and experimental evidence that underpin these general observations.
Data Presentation: Quantitative Comparison of Hemocompatibility Parameters
The following tables summarize key quantitative data from various studies, comparing the hemocompatibility of representative fluorinated and non-fluorinated polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Protein Adsorption on Various Polymer Surfaces
| Polymer Type | Polymer | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) | Fibrinogen/Albumin Ratio | Citation(s) |
| Fluorinated | Polytetrafluoroethylene (PTFE) | ~50 - 150 | ~20 - 50 | ~2.5 - 3.0 | [1] |
| Non-Fluorinated | Polyethylene (PE) | ~100 - 250 | ~30 - 60 | ~3.3 - 4.2 | [1] |
| Polystyrene (PS) | ~200 - 400 | ~40 - 80 | ~5.0 - 5.0 | [2] | |
| Polyethylene Terephthalate (PET) | ~150 - 300 | ~35 - 70 | ~4.3 - 4.3 | [1] |
Table 2: Platelet Adhesion and Activation on Polymer Surfaces
| Polymer Type | Polymer | Platelet Adhesion (% Surface Area) | P-selectin Expression (% Positive Platelets) | Citation(s) |
| Fluorinated | Fluoropolymer-coated Stent | 1.8 ± 0.5 | Not Reported | [3][4] |
| Polytetrafluoroethylene (PTFE) | 17-19 (shear rate independent) | Not Reported | [5] | |
| Non-Fluorinated | Bare Metal Stent (Control) | 5.6 ± 1.2 | Not Reported | [3][4] |
| Polyethylene Terephthalate (Dacron) | 13 (low shear) to 4 (high shear) | Not Reported | [5] |
Table 3: In Vitro Coagulation Time in Contact with Polymer Surfaces
| Polymer Type | Polymer | Activated Partial Thromboplastin Time (aPTT) (seconds) | Prothrombin Time (PT) (seconds) | Thrombin Generation | Citation(s) |
| Fluorinated | Fluorinated Polyurethane | No significant difference from control | No significant difference from control | Low Factor XII activation | [6][7] |
| Non-Fluorinated | Polystyrene (Control) | Shorter than polyurethanes | Not Reported | Higher Factor XII activation | [6][7] |
| Polyethylene | Variable | Variable | Variable | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of Protein Adsorption using Micro-Bicinchoninic Acid (BCA) Assay
This protocol describes the quantification of total protein adsorbed onto a polymer surface.
-
Materials:
-
Polymer samples of defined surface area.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Single-protein solutions (e.g., human fibrinogen, human serum albumin) of known concentration in PBS.
-
Micro BCA™ Protein Assay Kit.
-
Microplate reader.
-
-
Procedure:
-
Place polymer samples in a 24-well plate.
-
Add 1 mL of the protein solution to each well containing a polymer sample. Incubate for a specified time (e.g., 2 hours) at 37°C with gentle agitation.
-
Carefully remove the protein solution.
-
Rinse each polymer sample three times with PBS to remove non-adsorbed protein.
-
To elute the adsorbed protein, add 1 mL of a 2% sodium dodecyl sulfate (SDS) solution to each well and incubate for 1 hour at 37°C with agitation.
-
Prepare a standard curve using the same protein of known concentrations.
-
Transfer 150 µL of the eluate from each sample and the standards to a 96-well microplate.
-
Add 150 µL of the Micro BCA™ working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration in the eluate using the standard curve and determine the amount of adsorbed protein per unit surface area of the polymer.
-
Assessment of Platelet Adhesion and Activation by Scanning Electron Microscopy (SEM) and Flow Cytometry
This protocol outlines the evaluation of platelet adhesion and the expression of activation markers.
-
Materials:
-
Polymer samples.
-
Freshly drawn human whole blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
PBS, pH 7.4.
-
Glutaraldehyde solution (2.5% in PBS) for fixing.
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%).
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., anti-CD41 for platelet identification, anti-CD62P for P-selectin expression).
-
Flow cytometer.
-
-
Procedure for SEM (Platelet Adhesion):
-
Incubate polymer samples with PRP for 1 hour at 37°C.
-
Gently rinse the samples with PBS to remove non-adherent platelets.
-
Fix the adherent platelets by immersing the samples in 2.5% glutaraldehyde for 2 hours.
-
Dehydrate the samples through a graded series of ethanol.
-
Critical point dry the samples.
-
Sputter-coat the samples with a conductive material (e.g., gold).
-
Visualize and quantify platelet adhesion and morphology using a scanning electron microscope.
-
-
Procedure for Flow Cytometry (Platelet Activation):
-
Incubate polymer samples with whole blood or PRP for a defined period.
-
Collect the blood or PRP.
-
Add fluorochrome-conjugated antibodies (e.g., anti-CD62P) and a platelet identification marker (e.g., anti-CD41).
-
Incubate in the dark at room temperature for 20 minutes.
-
Fix the samples with 1% paraformaldehyde.
-
Analyze the samples using a flow cytometer to determine the percentage of platelets expressing the activation marker.
-
In Vitro Coagulation Time Measurement (aPTT Assay)
This protocol measures the time it takes for plasma to clot in the presence of a polymer surface, assessing the intrinsic and common coagulation pathways.
-
Materials:
-
Polymer samples.
-
Platelet-poor plasma (PPP).
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride (CaCl₂) solution (0.025 M).
-
Coagulometer.
-
-
Procedure:
-
Place the polymer sample in a coagulometer cuvette.
-
Add a defined volume of PPP to the cuvette and incubate for a specific time (e.g., 3 minutes) at 37°C to allow for contact activation.
-
Add the aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding CaCl₂ solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Signaling Pathways and Experimental Workflows
The interaction of blood with a biomaterial surface initiates a complex cascade of events, beginning with protein adsorption and culminating in potential thrombus formation. The nature of the polymer surface, particularly its fluorination, can significantly influence these pathways.
Blood-Biomaterial Interaction Cascade
Experimental Workflow for Hemocompatibility Assessment
Conclusion
The available evidence suggests that fluorinated polymers generally exhibit superior hemocompatibility compared to many non-fluorinated polymers, primarily due to their lower surface energy which leads to reduced protein adsorption and subsequent platelet activation. However, this is a generalization, and the specific chemistry and surface properties of any polymer must be carefully considered. This guide provides a framework for understanding the key parameters of hemocompatibility and the experimental methods used for their assessment. Researchers and developers are encouraged to conduct rigorous, side-by-side comparative studies using standardized protocols to make the most informed material choices for their specific blood-contacting applications.
References
- 1. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive adsorption of fibrinogen and albumin and blood platelet adhesion on surfaces modified with nanoparticles and/or PEO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Blood coagulation on biomaterials requires the combination of distinct activation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of adsorbed fibrinogen in platelet adhesion to polyurethane surfaces: a comparison of surface hydrophobicity, protein adsorption, monoclonal antibody binding, and platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive adsorption of vitronectin with albumin, fibrinogen, and fibronectin on polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibrinogen adsorption to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability analysis of poly(tert-butyl 2-(trifluoromethyl)acrylate) compared to other polyacrylates
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical factor in their application, particularly in fields like drug development where materials may be subjected to various temperature-related stresses during manufacturing, storage, and delivery. This guide provides a comparative analysis of the thermal properties of several common polyacrylates.
Objective: To provide a comparative overview of the thermal stability of various polyacrylates, supported by experimental data and detailed methodologies.
Introduction
Polyacrylates are a versatile class of polymers widely utilized in pharmaceutical and biomedical applications due to their biocompatibility and tunable properties. Their thermal behavior, specifically their glass transition temperature (Tg) and decomposition temperature (Td), dictates their mechanical properties and stability under different thermal conditions. Understanding these properties is crucial for selecting the appropriate polymer for a specific application.
Comparative Thermal Properties of Polyacrylates
The thermal characteristics of polyacrylates are significantly influenced by the structure of the alkyl side chain. The following table summarizes the glass transition and decomposition temperatures for several common polyacrylates.
| Polymer | Abbreviation | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(methyl methacrylate) | PMMA | ~105 °C | Onset at ~250-350 °C[1] |
| Poly(ethyl acrylate) | PEA | Between -8 °C and -24 °C[2] | - |
| Poly(n-butyl acrylate) | p(nBA) | ~ -50.5 °C[3] | Onset at ~328 °C[4] |
| Poly(tert-butyl acrylate) | p(tBA) | Varies with molecular weight (e.g., 38 °C for 1128 kDa)[5] | Two-stage decomposition, first onset ~227 °C[6] |
Note: The reported values can vary depending on factors such as the polymer's molecular weight, polydispersity, and the experimental conditions under which the measurements were taken.
Experimental Protocols
The thermal properties of polymers are typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of a polymer by measuring the change in its mass as a function of temperature in a controlled atmosphere.
Typical Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).[7]
-
Instrument Setup: The TGA instrument is calibrated and purged with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20-100 mL/min) to create an inert atmosphere.[6][7]
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 600-800 °C).[6]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td), which is the temperature at which significant mass loss begins.[8] The international standard ISO 11358 provides comprehensive guidelines for the TGA of polymers.[8]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow to or from a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg).
Typical Protocol:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-15 mg) is encapsulated in a DSC pan (commonly aluminum).[9]
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty, sealed pan of the same type is used as a reference.[10]
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles at a constant rate (e.g., 10 °C/min or 20 °C/min).[9] A common procedure involves a first heating scan to erase the thermal history of the sample, followed by a controlled cooling scan and a second heating scan.[3]
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.[3] Relevant standards for DSC analysis of polymers include ISO 11357 and ASTM D3418.[9][11]
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of polyacrylates.
Caption: Workflow for the thermal analysis of polyacrylates.
Conclusion
The thermal stability of polyacrylates varies significantly with the chemical structure of their side chains. While data for common polyacrylates such as PMMA, PEA, p(nBA), and p(tBA) are readily available, further investigation is required to characterize the thermal properties of more specialized polymers like poly(tert-butyl 2-(trifluoromethyl)acrylate) to enable a direct and comprehensive comparison. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for obtaining reliable and comparable thermal stability data for these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 3. polymersource.ca [polymersource.ca]
- 4. mdpi.com [mdpi.com]
- 5. polymersource.ca [polymersource.ca]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. infinitalab.com [infinitalab.com]
- 11. smithers.com [smithers.com]
Characterization of Poly(tert-butyl 2-(trifluoromethyl)acrylate): A Comparative Guide to 1H and 19F NMR Spectroscopy
For researchers, scientists, and drug development professionals, a thorough understanding of polymer structure is paramount. This guide provides a comparative analysis of 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of poly(tert-butyl 2-(trifluoromethyl)acrylate). We present supporting experimental data and protocols to aid in the comprehensive analysis of this fluorinated polymer.
The unique properties of fluorinated polymers, such as chemical inertness and thermal stability, make them valuable in a range of applications, including advanced biomedical materials. Poly(this compound) is one such polymer whose characterization is crucial for its application. NMR spectroscopy is a powerful tool for elucidating the structure of polymers, and for fluorinated polymers, both 1H and 19F NMR provide complementary and essential information.
Comparative Analysis of 1H and 19F NMR Data
While 1H NMR provides information on the hydrocarbon backbone and the bulky tert-butyl side chains, 19F NMR offers a direct and sensitive probe into the fluorine-containing groups. The combination of these two techniques allows for a more complete structural confirmation and purity assessment.
Below is a summary of the expected quantitative data from 1H and 19F NMR analysis of poly(this compound). The chemical shifts are indicative and can vary slightly based on the solvent used and the polymer's tacticity.
Table 1: Expected 1H NMR Spectral Data for Poly(this compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ (tert-butyl protons) |
| ~2.0 - 2.5 | Broad Multiplet | 2H | -CH₂- (backbone methylene protons) |
| ~2.8 - 3.2 | Broad Multiplet | 1H | -CH- (backbone methine proton) |
Table 2: Expected 19F NMR Spectral Data for Poly(this compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -60 to -70 | Singlet | 3F | -CF₃ (trifluoromethyl group) |
Alternative Characterization Techniques
Beyond NMR, other analytical methods can provide valuable information about the properties of fluorinated polymers. These techniques can be used in conjunction with NMR for a more comprehensive characterization.[1][2]
Table 3: Comparison with Alternative Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., C=O, C-F). | Fast and requires small sample amount. | Provides limited structural detail compared to NMR. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution (polydispersity).[3][4] | Essential for determining polymer size and uniformity.[5] | Does not provide information on chemical structure. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions, such as glass transition temperature (Tg).[2] | Crucial for understanding the material's thermal properties.[4] | Indirectly related to chemical structure. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[2] | Important for assessing the material's operational temperature range. | Does not provide structural information. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) | Identification of polymer degradation products for structural elucidation.[1][2] | Can identify the monomer units in a polymer.[1] | Destructive technique. |
Experimental Protocols
1. 1H and 19F NMR Spectroscopy
A detailed protocol for the NMR characterization of poly(this compound) is provided below.
Materials:
-
Poly(this compound) sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, or THF-d₈)
-
NMR tubes
-
Internal standard (e.g., Tetramethylsilane (TMS) for 1H NMR, or a fluorine-containing standard for 19F NMR if quantitative analysis is required)
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher) equipped with a probe capable of detecting both 1H and 19F nuclei.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical as partially fluorinated polymers may have limited solubility in common solvents.[6]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
1H NMR Acquisition:
-
Set the spectrometer to the 1H frequency.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
-
19F NMR Acquisition:
-
Set the spectrometer to the 19F frequency.
-
Acquire the 19F NMR spectrum. 19F NMR is often very sensitive, so fewer scans may be needed compared to 1H NMR.
-
Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃ at 0 ppm, or a secondary standard like NaF at -122.25 ppm).[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Integrate the peaks to determine the relative ratios of different types of nuclei.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the polymer structure.
-
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a novel polymer like poly(this compound).
Caption: Workflow for the synthesis and characterization of polymers.
References
- 1. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymersource.ca [polymersource.ca]
- 4. polymersource.ca [polymersource.ca]
- 5. polymersource.ca [polymersource.ca]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications [mdpi.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Gel Permeation Chromatography (GPC) analysis of tert-Butyl 2-(trifluoromethyl)acrylate polymers
Data Presentation: A Comparative Overview
The choice of analytical technique significantly impacts the type and precision of data obtained for polymer characterization. Below is a summary of the quantitative data that can be expected from Gel Permeation Chromatography (GPC) and its common alternatives.
| Parameter | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Dynamic Light Scattering (DLS) |
| Principle | Size exclusion based on hydrodynamic volume in solution.[1] | Quantitative analysis of end-groups versus repeating monomer units. | Mass-to-charge ratio of ionized polymer chains. | Fluctuations in scattered light intensity due to Brownian motion.[2] |
| Information Provided | Relative Mn, Mw, Mz, and Polydispersity Index (PDI).[1] | Absolute Mn. | Absolute molecular weight of individual oligomers, end-group analysis. | Hydrodynamic diameter (Dh) and size distribution.[2] |
| Typical Data (Proxy: Poly(tert-butyl acrylate)) | Mn: 22,323 Da, Mw: 29,754 Da, PDI: 1.333[3] | Mn can be determined if end-groups are known and distinguishable. | Provides a mass spectrum showing individual polymer chains. | Provides an intensity-based size distribution profile. |
| Advantages | Robust, widely used for obtaining molecular weight distribution.[4] | Provides absolute Mn, structural information. | High resolution for low PDI polymers, end-group analysis. | Non-invasive, good for particle sizing in solution.[5] |
| Limitations | Relative measurement requiring calibration, potential for column interactions.[6] | Limited to lower molecular weight polymers for accurate end-group analysis.[7] | Mass discrimination can occur with high PDI polymers.[8] | Sensitive to contaminants, provides an intensity-weighted average. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate results. Below are representative protocols for each of the discussed analytical techniques.
Gel Permeation Chromatography (GPC)
GPC separates polymers based on their size in solution.[1] For fluorinated polymers, special consideration must be given to the choice of solvent to ensure complete dissolution and minimize polymer-column interactions.
Instrumentation:
-
GPC system with a pump, injector, column oven, and a differential refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene).
Reagents:
-
Mobile Phase: Tetrahydrofuran (THF) is commonly used for polyacrylates. For highly fluorinated polymers, solvents like hexafluoroisopropanol (HFIP) or α,α,α-trifluorotoluene may be necessary.[9]
-
Polymer Sample: Poly(tert-Butyl 2-(trifluoromethyl)acrylate).
-
Calibration Standards: Polystyrene or poly(methyl methacrylate) standards of known molecular weight.
Procedure:
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at a concentration of 1-2 mg/mL. Ensure complete dissolution, using gentle agitation if necessary.
-
System Equilibration: Purge the GPC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject a series of calibration standards of known molecular weights to generate a calibration curve.
-
Sample Analysis: Inject the dissolved polymer sample.
-
Data Analysis: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the calibration standards.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can determine the absolute number-average molecular weight (Mn) by quantifying the ratio of end-group signals to the signals of the repeating monomer units.[10]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated Solvent: Deuterated chloroform (CDCl3) or deuterated acetone.
-
Polymer Sample: Poly(this compound) with known end-groups.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the polymer sample in the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Analysis:
-
Identify the proton signals corresponding to the polymer end-groups and the repeating monomer units.
-
Integrate the respective signals.
-
Calculate the degree of polymerization (DP) by comparing the integrals of the end-groups to the repeating units.
-
Calculate Mn using the formula: Mn = (DP × Mmonomer) + Mend-groups, where M is the molecular weight.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that provides the absolute molecular weight of individual polymer chains.[8] For fluorinated polymers, the choice of matrix and solvent is critical.[9][11]
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
-
Sample target plate.
Reagents:
-
Matrix: For fluorinated polymers, conventional matrices like dithranol can be used with appropriate solvents.[12] In cases of poor solubility in common solvents, fluorinated matrices or the use of fluorinated solvents like α,α,α-trifluorotoluene (TFT) with matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) may be required.[9]
-
Cationizing Agent: Sodium iodide or silver trifluoroacetate.
-
Solvent: THF or a fluorinated solvent.
-
Polymer Sample: Poly(this compound).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the polymer (approx. 1 mg/mL), the matrix (approx. 10 mg/mL), and the cationizing agent (approx. 1 mg/mL) in a suitable solvent.
-
Mix the solutions in a 1:10:1 (sample:matrix:cationizing agent) ratio.
-
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to an individual polymer chain with a specific mass. This allows for the calculation of absolute Mn, Mw, and PDI, as well as end-group analysis.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of polymers in solution by analyzing the fluctuations in scattered light caused by Brownian motion.[2]
Instrumentation:
-
DLS instrument with a laser source and a detector.
-
Cuvettes.
Reagents:
-
Solvent: A solvent that is compatible with the polymer and has a known viscosity.
-
Polymer Sample: Poly(this compound).
Procedure:
-
Sample Preparation:
-
Dissolve the polymer in the solvent at a low concentration (e.g., 0.1-1 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.
-
-
Measurement:
-
Place the filtered solution in a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement.
-
-
Data Analysis: The instrument's software analyzes the autocorrelation function of the scattered light to determine the diffusion coefficient, which is then used to calculate the hydrodynamic diameter (Dh) via the Stokes-Einstein equation. The result is typically presented as an intensity-based size distribution.
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for Gel Permeation Chromatography.
Caption: Experimental workflow for GPC analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Dynamic Light Scattering (DLS) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. polymersource.ca [polymersource.ca]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. azonano.com [azonano.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Polymer Molecular Weight Determination [intertek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of fluorination on the characterization of fluorotelomer-based acrylate polymers by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Matrix normalized MALDI-TOF quantification of a fluorotelomer-based acrylate polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture: A Comparative Guide to Validating Block Copolymers with NMR and SEC-MALS
For researchers, scientists, and drug development professionals, the precise characterization of block copolymer architecture is paramount to ensuring functionality and performance. This guide provides an objective comparison of two cornerstone techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), for the validation of block copolymer structure. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in making informed analytical decisions.
The precise arrangement of monomer units within a block copolymer dictates its self-assembly behavior, drug loading capacity, and in vivo performance. Therefore, rigorous validation of parameters such as block composition, molecular weight, and polydispersity is a critical step in the development of novel polymeric materials for therapeutic applications. While several techniques can provide pieces of this puzzle, NMR and SEC-MALS stand out for their ability to offer comprehensive and complementary information.
At a Glance: NMR vs. SEC-MALS for Block Copolymer Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Primary Information | - Block composition and ratio- Monomer sequence distribution- Chemical structure and purity- Chain-end analysis | - Absolute molecular weight (Mw, Mn)- Polydispersity Index (PDI)- Radius of gyration (Rg)- Hydrodynamic radius (Rh) |
| Strengths | - Provides detailed structural information at the monomer level.- Quantitative determination of block composition without the need for calibration standards.- Can distinguish between different microstructures (e.g., random vs. block). | - Determines absolute molecular weight, independent of polymer standards.- Provides information on the entire molecular weight distribution.- Can detect the presence of aggregates. |
| Limitations | - Less sensitive to high molecular weight polymers.- Can be complex to interpret for copolymers with overlapping signals.- Does not directly provide molecular weight distribution. | - Does not provide information on the chemical composition of the blocks.- Requires accurate determination of the refractive index increment (dn/dc).- Separation can be affected by polymer-column interactions. |
| Alternative Techniques | - Fourier-Transform Infrared Spectroscopy (FTIR)- Raman Spectroscopy | - Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)- Asymmetric Flow Field Flow Fractionation (AF4-MALS)- Viscometry |
Quantitative Data Summary
The following tables present illustrative data obtained from the characterization of a poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA) block copolymer, a common system in drug delivery research.
Table 1: Block Copolymer Composition by ¹H NMR
| Parameter | Value |
| Molar Mass of PEG block ( g/mol ) | 5,000 |
| Degree of Polymerization of PEG (DPPEG) | 114 |
| Molar Mass of PLA block ( g/mol ) | 10,800 |
| Degree of Polymerization of PLA (DPPLA) | 150 |
| Mole % PEG | 43.3% |
| Mole % PLA | 56.7% |
| Weight % PEG | 31.6% |
| Weight % PLA | 68.4% |
Table 2: Molecular Weight and Polydispersity by SEC-MALS
| Parameter | Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 14,500 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 15,800 |
| Polydispersity Index (PDI = Mw/Mn) | 1.09 |
| Radius of Gyration (Rg) (nm) | 8.2 |
Experimental Workflows
To visualize the process of validating block copolymer architecture, the following diagrams illustrate the typical experimental workflows for NMR and SEC-MALS.
NMR Experimental Workflow
SEC-MALS Experimental Workflow
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the block copolymer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a clean vial. Ensure the solvent does not have signals that overlap with key polymer peaks.
-
Transfer the solution to a 5 mm NMR tube. The liquid level should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
If necessary, acquire a ¹³C NMR spectrum for more detailed structural information. This will require a significantly longer acquisition time.
-
-
Data Analysis:
-
Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Identify and integrate the characteristic peaks corresponding to each block of the copolymer. For PEG-PLA, this would be the ethylene oxide protons of PEG and the methine proton of PLA.
-
Calculate the degree of polymerization (DP) of one block if the molecular weight of the other block (often the initiator) is known.
-
Determine the molar ratio and weight percentage of each block from the integral values and the molecular weights of the respective monomer units.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Sample and System Preparation:
-
Prepare the mobile phase (e.g., tetrahydrofuran (THF), dimethylformamide (DMF) with a salt like LiBr) and ensure it is thoroughly degassed.
-
Dissolve the block copolymer sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Equilibrate the SEC system, including the columns, MALS detector, and refractive index (RI) detector, with the mobile phase until a stable baseline is achieved.
-
-
Instrument Setup and Data Acquisition:
-
Determine the specific refractive index increment (dn/dc) of the block copolymer in the chosen mobile phase. This can be done offline using a dedicated instrument or estimated if the composition is known from NMR. The accuracy of the dn/dc value is critical for accurate molecular weight determination.[1]
-
Inject the filtered sample solution onto the SEC column. The injection volume is typically 20-100 µL.
-
Collect the light scattering data from the MALS detector and the differential refractive index data from the RI detector as the polymer elutes from the column.
-
-
Data Analysis:
-
Use the software associated with the MALS detector to process the collected data.
-
The software will use the light scattering intensity at multiple angles and the concentration (determined from the RI signal and the dn/dc value) to calculate the absolute weight-average molecular weight (Mw) at each elution slice.[2]
-
From the data across the entire elution peak, the software calculates the number-average molecular weight (Mn), the polydispersity index (PDI = Mw/Mn), and the radius of gyration (Rg).
-
Concluding Remarks
NMR and SEC-MALS are powerful, complementary techniques for the comprehensive characterization of block copolymer architecture. NMR provides detailed information on the chemical composition and microstructure, while SEC-MALS delivers absolute molecular weight and its distribution. For researchers in drug development and materials science, the synergistic use of both techniques is highly recommended for a thorough and accurate validation of block copolymer structure, ensuring the rational design of advanced and effective materials.
References
A Comparative Analysis of the Hydrophobicity of TBA-Containing Copolymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of tert-butyl acrylate (TBA) into copolymers is a well-established strategy to enhance their hydrophobicity, a critical parameter influencing a wide range of applications from drug delivery systems to coatings and adhesives. The bulky tert-butyl group imparts significant water-repelling properties to the polymer backbone. This guide provides a comparative analysis of the hydrophobicity of various TBA-containing copolymers, supported by experimental data and detailed methodologies, to aid in the selection and design of polymers with tailored surface properties.
Comparative Hydrophobicity Data
The hydrophobicity of a polymer surface is most commonly quantified by measuring the water contact angle. A higher water contact angle indicates greater hydrophobicity. The data presented below summarizes the effect of incorporating TBA into different copolymer systems.
| Copolymer System | TBA Content (mol%) | Water Contact Angle (°) | Reference/Notes |
| Poly(tert-butyl acrylate) Homopolymer | 100 | ~108.1 | [1] |
| Poly(methyl methacrylate) (PMMA) | 0 | ~70.9 | [1] |
| Poly(styrene) | 0 | ~91 | General literature value |
| Poly(n-butyl acrylate) | 0 | ~70-75 | General literature value |
| Poly(lauryl methacrylate) | 0 | Highly hydrophobic | [2] |
| Poly(TBA-co-Acrylic Acid) | Varies | Increases with TBA content | [3] |
| Poly(TBA-co-Styrene) | Varies | Increases with TBA content | [4][5] |
| Poly(TBA-co-Methyl Methacrylate) | Varies | Increases with TBA content | [6][7][8] |
Note: The exact water contact angle can vary depending on the method of film preparation, surface roughness, and molecular weight of the polymer.
As evidenced by the data, the incorporation of TBA consistently leads to an increase in the water contact angle, and therefore the hydrophobicity, of the resulting copolymer. This is attributed to the non-polar, bulky nature of the tert-butyl group which minimizes the interaction of the polymer surface with water molecules.
Experimental Protocols
Accurate and reproducible measurement of hydrophobicity is crucial for comparing different polymer systems. The following are detailed protocols for the most common techniques used to assess the hydrophobicity of TBA-containing copolymers.
Water Contact Angle Measurement (Sessile Drop Method)
This is the most direct method for quantifying the hydrophobicity of a polymer film.
Objective: To determine the static contact angle of a water droplet on a flat polymer surface.
Materials:
-
Goniometer or a contact angle measurement instrument with a camera and light source.
-
Syringe with a fine needle (e.g., 22-gauge).
-
High-purity deionized water.
-
Polymer film cast on a flat substrate (e.g., glass slide, silicon wafer).
-
Leveling stage.
Procedure:
-
Sample Preparation: Prepare a thin, uniform film of the TBA-containing copolymer on a clean, flat substrate. This can be achieved by spin-coating, dip-coating, or solution casting followed by solvent evaporation. Ensure the film is completely dry and free of any surface contaminants.
-
Instrument Setup: Place the polymer-coated substrate on the leveling stage of the goniometer. Adjust the stage to ensure the surface is perfectly horizontal.
-
Droplet Deposition: Fill the syringe with deionized water, ensuring there are no air bubbles. Carefully dispense a small droplet of water (typically 2-5 µL) onto the polymer surface from a close distance to minimize kinetic energy effects.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software associated with the goniometer to analyze the captured image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the angle between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the baseline of the solid surface.
-
Replicates: Repeat the measurement at multiple (at least 5) different locations on the polymer film to obtain a statistically significant average contact angle.
Pyrene Fluorescence Spectroscopy for Probing Hydrophobic Microdomains
This technique is particularly useful for characterizing the formation of hydrophobic microdomains in amphiphilic copolymers in aqueous solutions. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.
Objective: To determine the critical micelle concentration (CMC) and characterize the hydrophobic cores of micelles formed by amphiphilic TBA-containing copolymers.
Materials:
-
Fluorometer.
-
Quartz cuvettes.
-
Pyrene solution in a volatile solvent (e.g., acetone).
-
Aqueous solutions of the amphiphilic TBA-containing copolymer at various concentrations.
-
Volumetric flasks and pipettes.
Procedure:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone (e.g., 10⁻³ M).
-
Sample Preparation: Prepare a series of aqueous solutions of the copolymer with varying concentrations, bracketing the expected CMC.
-
Pyrene Incorporation: To a set of volumetric flasks, add a small, constant amount of the pyrene stock solution. Evaporate the acetone completely, leaving a thin film of pyrene on the flask walls.
-
Copolymer Addition: Add the prepared copolymer solutions of different concentrations to the flasks containing the pyrene film. The final concentration of pyrene should be very low (e.g., 10⁻⁶ M) to avoid excimer formation.
-
Equilibration: Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the hydrophobic microdomains of the copolymer assemblies.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~335 nm.
-
Record the emission spectra from ~350 nm to ~500 nm for each sample.
-
Pay close attention to the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.
-
-
Data Analysis:
-
Plot the I₁/I₃ ratio as a function of the logarithm of the copolymer concentration.
-
A significant decrease in the I₁/I₃ ratio indicates the transfer of pyrene from the polar aqueous environment to the non-polar, hydrophobic core of the micelles.
-
The concentration at which this sharp decrease occurs is the Critical Micelle Concentration (CMC). A lower CMC value indicates a greater tendency for the copolymer to self-assemble, which is often correlated with higher hydrophobicity of the core-forming block.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes. Below are examples relevant to the study and application of TBA-containing copolymers.
Experimental Workflow for Hydrophobicity Analysis
References
- 1. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN101864040A - The preparation method of butyl acrylate-styrene-acrylonitrile graft copolymer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of tert-Butyl 2-(trifluoromethyl)acrylate: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like tert-Butyl 2-(trifluoromethyl)acrylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, procedural framework for the safe disposal of this compound.
Chemical Profile and Hazards
This compound is a substance that requires careful handling due to its hazardous properties. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols during its use and disposal is essential.
| Hazard Classification (GHS-US) | Description |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation) |
Data sourced from the this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| Protection Type | Required Equipment |
| Hand Protection | Protective gloves |
| Eye and Face Protection | Chemical goggles or safety glasses and a face shield |
| Skin and Body Protection | Wear suitable protective clothing |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection |
Always consult the specific Safety Data Sheet (SDS) for detailed specifications on PPE materials.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant container for collecting waste of this compound. The container must be in good condition with a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Hazard Symbols: Affix the appropriate hazard pictograms (e.g., GHS07 for irritant) to the container.[1]
3. Storage:
-
Ventilation: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated hazardous waste storage area.[1]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Temperature: Keep the storage area cool and away from sources of heat, sparks, and open flames, as the compound may polymerize.[1]
4. Final Disposal:
-
Licensed Waste Collector: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1]
-
Incineration: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[1]
-
Institutional Procedures: Always follow your organization's specific procedures for hazardous waste pickup and disposal. Contact your EHS department to schedule a waste collection.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For small spills, use a dry chemical absorbent to contain the material. Sweep or shovel the absorbed material into an appropriate container for disposal.[1]
-
Large Spills: For large spills, use a pump or vacuum for recovery, followed by the use of a dry chemical absorbent.[1] Explosion-proof equipment must be used.[1]
-
Ventilation: Ensure the area is well-ventilated after a spill.[1]
-
Notification: Report all spills to your laboratory supervisor and EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Personal protective equipment for handling tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl 2-(trifluoromethyl)acrylate (CAS No. 105935-24-8). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications and Citations |
| Eyes/Face | Chemical goggles or safety glasses, Face shield | Must comply with OSHA 29 CFR 1910.133 for eye and face protection.[1] |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended as per 29 CFR 1910.138.[1][2] |
| Body | Wear suitable protective clothing | A standard laboratory coat should be worn to protect against splashes and spills.[1] |
| Respiratory | In case of inadequate ventilation wear respiratory protection | Use a fume hood or a well-ventilated enclosure.[1][2] If ventilation is insufficient, comply with OSHA 29 CFR 1910.134.[1] |
| Feet | Safety shoes | Recommended under 29 CFR 1910.136 for foot protection.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are crucial to prevent accidents and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the vicinity of any potential exposure.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharges.[3] Use only non-sparking tools.[3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in Table 1.
3. Handling the Chemical:
-
Avoid breathing fumes, mist, spray, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep the container tightly closed when not in use.[1]
4. Storage:
-
Store in a dry, cool, and well-ventilated area at a temperature of 2 - 8 °C.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible materials to avoid include acids, bases, free radical generators, and oxidizing agents.[1]
5. Accidental Release Measures:
-
Small Spills: Absorb with an inert material (e.g., dry chemical absorbent, sand, or silica gel) and sweep or shovel into a suitable container for disposal.[1][2]
-
Large Spills: Dike for recovery or absorb with appropriate material. Use explosion-proof equipment.[1]
-
Ventilate the area of the spill.[1]
6. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[1] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Contaminated PPE: Dispose of contaminated gloves and clothing in the same manner as the chemical waste.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
